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Foundational

3-Methoxyphenylacetic Acid (3-MPAA): Physicochemical Profiling and Strategic Applications in Advanced Organic Synthesis

Executive Summary In the landscape of advanced organic synthesis and drug discovery, 3-Methoxyphenylacetic acid (3-MPAA) serves as a highly versatile, bifunctional building block. Characterized by its meta-methoxy substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, 3-Methoxyphenylacetic acid (3-MPAA) serves as a highly versatile, bifunctional building block. Characterized by its meta-methoxy substituted aromatic ring and a reactive carboxylic acid tail, 3-MPAA is heavily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), novel active pharmaceutical ingredients (APIs), and complex drug metabolites[1][2]. This whitepaper provides an in-depth technical analysis of 3-MPAA, detailing its physicochemical properties, structural causality, and field-proven experimental methodologies designed for pharmaceutical researchers.

Physicochemical Profiling & Structural Causality

The physical and chemical behavior of 3-MPAA is fundamentally dictated by its molecular architecture. The ethereal oxygen of the methoxy group donates electron density into the aromatic ring via resonance. However, because the methoxy group is positioned meta to the acetic acid moiety, the resonance effects do not directly destabilize the carboxylate anion. Furthermore, the methylene spacer insulates the carboxylic acid from the aromatic system's inductive effects, resulting in a weak acid profile typical of aliphatic carboxylic acids[3].

Table 1: Quantitative Physicochemical Properties of 3-MPAA

PropertyValueCausality / Significance in Research
Molecular Weight 166.17 g/mol [4]Low molecular weight makes it an ideal fragment for fragment-based drug discovery (FBDD).
Melting Point 71 – 73 °C[5]Crystalline stability at room temperature; sharp melting point indicates high reagent purity.
Boiling Point 305.5 °C (at 760 mmHg)[6]High boiling point is driven by strong intermolecular hydrogen bonding of the carboxyl dimers.
Density ~1.17 g/cm³[6]Dense crystalline packing facilitated by planar aromatic π−π stacking.
LogP (Octanol/Water) 1.50[4][7]Favorable lipophilicity promotes passive membrane permeability in API candidate design.
Water Solubility ~8.3 g/L at 25 °C[7]Limited aqueous solubility necessitates the use of organic solvents (e.g., ethyl acetate) for extraction[8].
Vapor Pressure 0.000357 mmHg at 25 °C[6]Exceptionally low volatility minimizes inhalation risk during standard benchtop handling.

Chemical Reactivity and Synthetic Pathways

3-MPAA exhibits dual-site reactivity, making it a powerful scaffold for divergent synthesis:

  • Carboxylic Acid Activation: The terminal carboxyl group readily undergoes amidation and esterification. This pathway is critical in the development of N-myristoyltransferase (NMT) inhibitors, which are potent antimalarial agents[9].

  • Aromatic Functionalization: The meta-methoxy group is a strong activating, ortho/para-directing group. It selectively drives electrophilic aromatic substitution (EAS) to the C4 and C6 positions. This regioselectivity is exploited in the multi-step synthesis of highly specific drug metabolites, such as DCF-5-OH[2].

G MPAA 3-Methoxyphenylacetic Acid (3-MPAA) Carboxyl Carboxylic Acid Activation MPAA->Carboxyl EDC/HOBt Aromatic Aromatic Ring Activation (C4 / C6) MPAA->Aromatic Regioselective Amidation Amidation via EDC/HOBt (Avoids Racemization) Carboxyl->Amidation EAS Electrophilic Aromatic Substitution (e.g., Iodination) Aromatic->EAS Drug1 NMT Inhibitors (Antimalarial APIs) Amidation->Drug1 Lead Generation Drug2 Drug Metabolites (e.g., DCF-5-OH) EAS->Drug2 Scaffold Building

Figure 1: Divergent synthetic workflows for 3-MPAA leveraging dual-site reactivity.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity results in drug development, the following protocols incorporate strict causality and self-validating checkpoints.

Protocol 1: Carbodiimide-Mediated Amidation of 3-MPAA[9]

Context: Synthesis of NMT inhibitor intermediates via amide bond formation.

  • Step 1: Carboxyl Activation. Dissolve 3-MPAA (1.0 eq) in anhydrous acetonitrile. Add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl, 1.1 eq). Stir at room temperature for 15 minutes.

    • Causality: EDC acts as a zero-length crosslinker to activate the carboxylic acid. However, the resulting O-acylisourea intermediate is prone to rearrangement into an unreactive N-acylurea. HOBt outcompetes this side reaction, rapidly forming an OBt-active ester that is highly stable yet exceptionally reactive toward nucleophilic amines.

  • Step 2: Nucleophilic Displacement. Add the target primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 18 hours at room temperature.

    • Causality: DIPEA neutralizes the amine salt, ensuring it remains in its highly nucleophilic free-base form. Room temperature prevents thermal degradation of the active ester.

  • Step 3: Self-Validating Workup. Dilute the reaction mixture with 0.5 M NaOH(aq) and extract with dichloromethane (DCM).

    • System Validation: The basic aqueous wash selectively deprotonates and removes unreacted 3-MPAA and the HOBt byproduct into the aqueous layer, ensuring only the neutral amide product partitions into the organic phase. Purity is immediately validated by TLC (UV 254 nm), where the product spot will show a distinct Rf​ shift compared to the baseline-retained acid.

Protocol 2: Regioselective Iodination of 3-MPAA

Context: Halogenation of the aromatic ring for downstream Ullmann coupling in metabolite synthesis (e.g., DCF-5-OH)[2].

  • Step 1: Electrophilic Activation. Dissolve 3-MPAA in glacial acetic acid. Add N-iodosuccinimide (NIS, 1.05 eq) and a catalytic amount of trifluoroacetic acid (TFA).

    • Causality: The meta-methoxy group strongly donates electron density via resonance, activating the ortho and para positions. Acetic acid serves as a polar protic solvent that stabilizes the transition state of the EAS. TFA protonates NIS, generating a highly electrophilic iodonium ( I+ ) species.

  • Step 2: Reaction Execution. Stir the mixture at 50 °C for 4 hours.

    • Causality: Mild heating provides the activation energy required to overcome the steric hindrance of the incoming bulky iodine atom, driving the reaction toward the thermodynamically favored para-substituted product (relative to the methoxy group).

  • Step 3: Self-Validating Quench and Isolation. Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • System Validation: The thiosulfate immediately reduces any unreacted electrophilic iodine to water-soluble iodide ( I− ), visually validated by the rapid disappearance of the yellow/brown iodine coloration. Subsequent 1H -NMR analysis serves as the definitive structural validation: the collapse of the complex multiplet of the 3-MPAA aromatic ring into a simplified splitting pattern confirms successful regioselective iodination.

Safety, Handling, and Toxicological Profile

3-MPAA is classified under GHS as a skin irritant (H315) and a cause of serious eye irritation (H319)[10]. The primary mechanism of irritation is the mild acidity of the carboxylic acid functional group, which can disrupt the lipid bilayers of cellular membranes upon direct contact. Furthermore, fine crystalline dust can cause respiratory tract irritation (H335)[5].

Self-Validating Handling Protocol: Always handle 3-MPAA in a Class II biological safety cabinet or chemical fume hood to mitigate dust inhalation. Utilize nitrile gloves—which inherently resist organic acid permeation—and safety goggles[11]. In the event of skin contact, immediate chemical neutralization is unnecessary and potentially exothermic; instead, copious flushing with water physically removes the particulate and safely dilutes the localized acid concentration[11].

References

  • Safety Data Sheet 3-Methoxyphenylacetic acid - MetaSci. Available at: [Link]

  • 2-(3-Methoxyphenyl)acetic acid - ChemBK. Available at: [Link]

  • (3-Methoxyphenyl)acetic acid | C9H10O3 | CID 15719 - PubChem (NIH). Available at: [Link]

  • 3-Methoxyphenylacetic Acid | 1798-09-0 - ChemicalCell. Available at: [Link]

  • Preparative Microfluidic Electrosynthesis of Drug Metabolites - PMC (NIH). Available at: [Link]

  • Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783) - FooDB. Available at: [Link]

  • Design and Synthesis of High Affinity Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferases - PMC (NIH). Available at: [Link]

  • 3-methoxyphenyl acetic acid, 1798-09-0 - The Good Scents Company. Available at:[Link]

Sources

Exploratory

A Guide to the Structural Elucidation of 3-Methoxyphenylacetic Acid Utilizing ¹H and ¹³C NMR Spectroscopy

Introduction: The Central Role of NMR in Molecular Structure Determination Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of analytical chemistry, offering unparalleled insight into th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of NMR in Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of analytical chemistry, offering unparalleled insight into the structure of molecules at the atomic level.[1][2] Unlike other techniques that may provide information on molecular weight or functional groups, NMR allows for the detailed mapping of the carbon-hydrogen framework of a molecule.[2][3] This is achieved by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a strong magnetic field.[1][4] The principle of NMR lies in the phenomenon that atomic nuclei with a property called "spin" behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, resulting in distinct energy levels. The absorption of radiofrequency radiation can cause a transition between these energy states, and the specific frequency required for this transition is highly sensitive to the local electronic environment of the nucleus.[1][3] This sensitivity is what makes NMR an incredibly powerful tool for distinguishing between different atoms within the same molecule, providing information on connectivity, stereochemistry, and even molecular dynamics.[2]

This guide will provide an in-depth analysis of the structural elucidation of 3-methoxyphenylacetic acid, a disubstituted benzene derivative, using both ¹H and ¹³C NMR spectroscopy. We will delve into the practical aspects of sample preparation, spectral acquisition, and the detailed interpretation of the resulting spectra. The aim is to not only present the data but also to explain the underlying principles that allow us to translate spectral features into a definitive molecular structure.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation. The goal is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.[5][6]

Step-by-Step Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-25 mg of 3-methoxyphenylacetic acid for ¹H NMR and 50-100 mg for ¹³C NMR.[7] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller magnetic moment.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and appropriate solvent for 3-methoxyphenylacetic acid, as it is a moderately polar solvent capable of dissolving a wide range of organic compounds.[5] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and its deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[6][7]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a small, clean vial.[5]

  • Filtration: To remove any undissolved particles that can degrade the magnetic field homogeneity and thus the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][8][9]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the sample. TMS is chemically inert and its protons give a sharp singlet at 0 ppm, providing a convenient reference point.[10] However, often the residual protium signal of the deuterated solvent (e.g., 7.26 ppm for CDCl₃) is used as a secondary internal reference.[5][11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[6][8]

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in CDCl3 A->B C Filter into NMR Tube B->C D Cap and Label C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Integration (1H) K->L M Peak Picking K->M L->M

Caption: Workflow for NMR sample preparation and data acquisition.

¹H-NMR Spectral Analysis of 3-Methoxyphenylacetic Acid

The ¹H NMR spectrum provides a wealth of information about the number of different types of protons, their electronic environment, and their neighboring protons. For 3-methoxyphenylacetic acid, we expect to see signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, the methoxy (-OCH₃) protons, and the acidic proton of the carboxylic acid.

Based on published data, the ¹H NMR spectrum of 3-methoxyphenylacetic acid in CDCl₃ exhibits the following signals: δ 7.27–7.21 (m, 1H), 6.89–6.79 (m, 3H), 3.79 (s, 3H), 3.61 (s, 2H).[11] The carboxylic acid proton is often broad and may not be distinctly observed or could be exchanged with trace D₂O.

G mol H_a Ha H_b Hb H_c Hc H_d Hd H_e He p1 ~6.8 ppm p2 ~7.2 ppm p3 ~6.8 ppm p4 3.79 ppm p5 3.61 ppm

Caption: Structure of 3-methoxyphenylacetic acid with proton environments.

Data Summary: ¹H-NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~11-12 (Broad)1HSinglet (broad)-COOHThe acidic proton is highly deshielded and often appears as a broad singlet. Its chemical shift is variable and concentration-dependent.
7.27 - 7.211HMultiplet (t)Ar-HThis proton is on C5, ortho to one substituent and meta to the other. It is deshielded due to the aromatic ring current.[12][13]
6.89 - 6.793HMultipletAr-HThese are the protons on C2, C4, and C6. They are in a more complex region due to overlapping signals and coupling with each other. The methoxy group is electron-donating, which slightly shields these protons compared to unsubstituted benzene (7.26 ppm).
3.793HSinglet-OCH₃The three protons of the methoxy group are equivalent and have no adjacent protons to couple with, resulting in a singlet.
3.612HSinglet-CH₂-These benzylic protons are adjacent to the electron-withdrawing carbonyl group, which deshields them.[13] They appear as a singlet as they have no neighboring protons.

¹³C-NMR Spectral Analysis of 3-Methoxyphenylacetic Acid

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. In a broadband decoupled spectrum, each unique carbon atom typically appears as a single line.

The reported ¹³C NMR data for 3-methoxyphenylacetic acid in CDCl₃ is: δ 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1.[11]

G mol p1 C1: 134.6 p2 C2: 112.8 p3 C3: 159.7 p4 C4: 115.0 p5 C5: 129.6 p6 C6: 121.7 p7 CH2: 41.1 p8 C=O: 177.8 p9 OCH3: 55.2

Caption: Structure of 3-methoxyphenylacetic acid with carbon environments.

Data Summary: ¹³C-NMR (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
177.8Quaternary-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded due to the electronegativity of the two oxygen atoms. Its typical range is 170-185 ppm.[14]
159.7QuaternaryC3 (Ar-C-OCH₃)This aromatic carbon is attached to the electronegative oxygen of the methoxy group, causing a strong deshielding effect.
134.6QuaternaryC1 (Ar-C-CH₂)This is the other substituted aromatic carbon, appearing downfield as expected for a quaternary carbon in an aromatic ring.[12]
129.6TertiaryC5 (Ar-CH)Aromatic CH carbons typically appear in the 110-140 ppm range.[12][14]
121.7TertiaryC6 (Ar-CH)Aromatic CH carbon.
115.0TertiaryC4 (Ar-CH)Aromatic CH carbon.
112.8TertiaryC2 (Ar-CH)Aromatic CH carbon.
55.2Primary-OCH₃The carbon of the methoxy group is shielded compared to the aromatic carbons and appears in the typical range for an sp³ carbon bonded to an oxygen.
41.1Secondary-CH₂-This benzylic carbon is in the typical range for an sp³ hybridized carbon.

Further structural confirmation could be obtained using Distortionless Enhancement by Polarization Transfer (DEPT) experiments. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would definitively confirm the assignments of the -CH₂- group (negative signal) and the aromatic CH and -OCH₃ groups (positive signals).

Integrated Spectral Interpretation and Structural Confirmation

By combining the information from both ¹H and ¹³C NMR spectra, we can confidently assemble the structure of 3-methoxyphenylacetic acid.

  • ¹H NMR confirms the presence of a disubstituted aromatic ring with 4 protons, a methylene group (singlet, 2H), and a methoxy group (singlet, 3H). The integration values are consistent with the molecular formula C₉H₁₀O₃.

  • ¹³C NMR shows a total of 9 distinct carbon signals, which matches the number of carbons in the molecule, indicating no molecular symmetry. The chemical shifts confirm the presence of a carboxylic acid carbon, six unique aromatic carbons (two of which are substituted), a methoxy carbon, and a methylene carbon.

  • Connectivity: The singlet nature of the -CH₂- and -OCH₃ protons in the ¹H NMR spectrum indicates they are not adjacent to any other protons. The chemical shift of the -CH₂- group (~3.61 ppm) is characteristic of a benzylic position adjacent to a carbonyl group. The positions of the aromatic protons and carbons are consistent with a 1,3- (meta) substitution pattern.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous structural elucidation of 3-methoxyphenylacetic acid. The chemical shifts, integration, and coupling patterns (or lack thereof) in the ¹H NMR spectrum, complemented by the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a self-consistent and definitive confirmation of the molecular structure. This guide demonstrates the power of NMR spectroscopy as a primary tool for organic chemists, researchers, and drug development professionals in determining molecular architecture with high fidelity.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). JEOL. Retrieved from [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses - Microbe Notes. (2022, January 12). Retrieved from [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry - Longdom Publishing. (2023, December 7). Retrieved from [Link]

  • (3-Methoxyphenyl)acetic acid | C9H10O3 | CID 15719 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. (2026, March 7). Retrieved from [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy - ijirset. (2014, November 15). Retrieved from [Link]

  • NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Table of contents - Rsc.org. (n.d.). Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. (n.d.). Retrieved from [Link]

  • 3-Methoxyphenylacetic acid, pentafluorobenzyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • Ch 13 - Aromatic H - Chemistry - University of Calgary. (n.d.). Retrieved from [Link]

  • Aromatics - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • 1 H NMR Chemical Shifts. (2022, March 9). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem. (n.d.). Retrieved from [Link]

  • 1 H NMR chemical shifts and coupling constants of selected model compounds | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Foundational

Solid-State Architecture and Polymorphic Landscape of m-Methoxyphenylacetic Acid: A Technical Whitepaper

Executive Summary As drug development and agrochemical formulations increasingly rely on precise solid-state characterization, understanding the polymorphic behavior of active pharmaceutical ingredients (APIs) and their...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and agrochemical formulations increasingly rely on precise solid-state characterization, understanding the polymorphic behavior of active pharmaceutical ingredients (APIs) and their precursors is paramount. m-Methoxyphenylacetic acid (m-MPAA) , also known as 3-methoxyphenylacetic acid, is a versatile monocarboxylic acid[1]. It serves as a critical synthetic building block for 1,2,3,4-tetrahydroisoquinolines, fluorinated secondary amides, and acts as a naturally occurring phytotoxin in Rhizoctonia solani[2][3][4].

This technical guide provides an in-depth analysis of the crystal structure, supramolecular assembly, and polymorphic screening protocols for m-MPAA. By examining the causality behind its crystallization pathways, this whitepaper equips researchers with the self-validating methodologies necessary to isolate and characterize its solid-state forms reliably.

Molecular Foundation and Chemical Context

m-MPAA (C₉H₁₀O₃, MW: 166.17 g/mol ) is characterized by a highly flexible acetic acid side chain and a meta-substituted methoxy group[1]. This specific structural topology creates a fascinating interplay between strong hydrogen bond donors/acceptors (the carboxylic acid) and weak secondary interactors (the ether oxygen and aromatic ring).

In applied chemistry, m-MPAA is utilized to synthesize libraries of fluorinated amides. Research indicates that introducing organic fluorine to m-MPAA derivatives significantly alters molecular packing characteristics, driving the formation of specific crystal lattices even when strong competing hydrogen bonds are present[2]. Furthermore, in agricultural biology, m-MPAA is utilized to develop toxin-mediated bioassays for resistance to rhizoctonia root rot, making its solubility and solid-state stability highly relevant for bio-formulations[4].

Solid-State Architecture: The P21/c Monoclinic Lattice

The thermodynamic stability of a crystal lattice is dictated by the minimization of free energy through optimal molecular packing. For m-MPAA, the dominant solid-state form crystallizes in the monoclinic space group P2₁/c at room temperature[3].

The Supramolecular Synthon

The causality behind this specific lattice formation lies in the profound thermodynamic stability of the carboxylic acid dimer. In the crystalline state, m-MPAA forms robust centrosymmetric dimers [3].

  • Mechanism: Two m-MPAA molecules align anti-parallel to each other, forming two strong O—H···O hydrogen bonds across a crystallographic center of symmetry. This creates the classic R22​(8) graph-set motif.

  • Steric Packing: Once the dimer core is established, the meta-methoxy groups orient themselves to minimize steric clashes while maximizing weak C—H···O and C—H··· π interactions, locking the dimers into the monoclinic P2₁/c extended lattice.

Mechanism M1 Solvated Monomer (H-bonds with Solvent) M2 Desolvation Event (Kinetic Boundary) M1->M2 Solvent Evaporation M3 Carboxylic Dimerization (Thermodynamic Sink) M2->M3 R2,2(8) Motif Formation M4 Supramolecular Assembly (C-H...O & pi-pi) M3->M4 Steric Packing of -OCH3 Groups M5 Final Crystal Lattice (Space Group P21/c) M4->M5 Long-Range Order

Thermodynamic pathway of m-MPAA crystallization from solvated monomer to P21/c lattice.

Comparative Crystallography of Phenylacetic Acids

To fully grasp the polymorphic potential of m-MPAA, it is essential to compare it against structurally analogous phenylacetic acid derivatives. Minor functional group modifications drastically alter the hydrogen-bonding network.

Table 1: Comparative Crystallographic Data

CompoundCrystal SystemSpace GroupPrimary H-Bond MotifStructural NotesRef
m-Methoxyphenylacetic Acid MonoclinicP2₁/cCentrosymmetric DimersForms classic O—H···O dimers across a symmetry center.[3]
Homovanillic Acid OrthorhombicPbcaCentrosymmetric DimersCarboxyl chain is perpendicular to the phenyl ring.[5]
3,4-Dimethoxyphenylacetic Acid Hydrate PhaseN/AH-Bonded ChainsForms chains rather than dimers; water molecules link to form cyclic structures.[3]

Insight: The addition of a second methoxy group (as seen in 3,4-dimethoxyphenylacetic acid) disrupts the thermodynamic preference for the isolated dimer, forcing the system to incorporate water and form extended hydrogen-bonded chains[3]. This highlights the extreme sensitivity of the R22​(8) synthon to steric and electronic perturbations.

Self-Validating Protocol for Polymorph Screening

A robust crystallization protocol must be a self-validating system. When screening for novel polymorphs of highly flexible molecules like m-MPAA, the primary failure mode is the misidentification of a solvate (pseudopolymorph) as a true polymorph. The following workflow integrates a mandatory thermal validation gate to prevent this analytical error.

Phase 1: Solvent Matrix Selection & Supersaturation
  • Matrix Design: Select a diverse array of solvents categorized by their hydrogen-bond donating (HBD) and accepting (HBA) capabilities (e.g., Methanol [HBD/HBA], Ethyl Acetate [HBA], n-Hexane [Non-polar]).

  • Dissolution: Prepare saturated solutions of m-MPAA (purity >99.5%) at 50°C.

  • Crystallization Trajectories: Subject the solutions to three distinct kinetic pathways:

    • Thermodynamic Control: Slow evaporation at ambient temperature (favors the P2₁/c form).

    • Kinetic Control: Rapid crash cooling (50°C to 4°C at 5°C/min) to trap metastable polymorphs.

    • Antisolvent Precipitation: Dropwise addition of n-hexane to a methanol solution to force rapid nucleation.

Phase 2: Thermal Validation (The Self-Validating Gate)

Causality: Protic solvents like methanol can competitively hydrogen-bond with the carboxylic acid moiety, occasionally becoming trapped in the lattice.

  • Harvest the crystals and immediately subject a 5 mg aliquot to Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

  • Validation Logic: If a mass loss event occurs on the TGA prior to the melting endotherm (~109-112°C), the crystal is a solvate. Only samples exhibiting a flat TGA baseline up to the melt are validated as true, desolvated polymorphs and advanced to diffraction analysis.

Phase 3: Diffraction Analysis
  • SCXRD: Mount a validated single crystal on a diffractometer. Solve the structure using direct methods to confirm the space group and atomic coordinates.

  • PXRD: Run Powder X-Ray Diffraction on the bulk powder to ensure the single crystal is representative of the entire batch, comparing the experimental diffractogram against the simulated SCXRD pattern.

Workflow A m-MPAA API/Precursor (Purity >99.5%) B Solvent Matrix Selection (Protic vs. Aprotic) A->B Dissolution C Controlled Supersaturation (Cooling/Antisolvent) B->C H-Bond Modulation D Thermal Validation (DSC/TGA for Solvates) C->D Crystal Harvesting E Diffraction Analysis (SCXRD / PXRD) D->E Desolvation Confirmed F Polymorph Assignment (e.g., Monoclinic P21/c) E->F Lattice Refinement

Workflow for polymorph screening and self-validating thermal characterization of m-MPAA.

References

1.[2] Title: Structural and Computational Analysis of Organic Fluorine-Mediated Interactions in Controlling the Crystal Packing of Tetrafluorinated Secondary Amides in the Presence of Weak C–H···O Hydrogen Bonds Source: ACS Publications URL: [Link]

2.[1] Title: (3-Methoxyphenyl)acetic acid | C9H10O3 | CID 15719 Source: PubChem - NIH URL: [Link]

3.[3] Title: 3,4-Dimethoxyphenylacetic acid Source: ResearchGate (Acta Crystallographica Section E) URL: [Link]

4.[5] Title: Structure of homovanillic acid Source: IUCr Journals (Acta Crystallographica Section C) URL: [Link]

5.[4] Title: Gene expression profiling of the plant pathogenic basidiomycetous fungus Rhizoctonia solani AG 4 reveals putative virulence factors Source: ResearchGate URL: [Link]

Sources

Exploratory

thermodynamic properties of 3-methoxyphenylacetic acid in aqueous solution

An In-depth Technical Guide to Determining the Thermodynamic Properties of 3-Methoxyphenylacetic Acid in Aqueous Solution Introduction: The Physicochemical Blueprint of a Versatile Intermediate 3-Methoxyphenylacetic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Determining the Thermodynamic Properties of 3-Methoxyphenylacetic Acid in Aqueous Solution

Introduction: The Physicochemical Blueprint of a Versatile Intermediate

3-Methoxyphenylacetic acid (3-MPAA), a carboxylic acid derivative with the chemical formula C₉H₁₀O₃, serves as a critical building block in advanced organic synthesis.[1][2] Its applications are particularly notable in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs), and various herbicides and fungicides.[1][3][4] The efficacy, stability, and bioavailability of any API are fundamentally governed by its physicochemical properties in an aqueous environment. For a weakly acidic compound like 3-MPAA, a thorough understanding of its thermodynamic profile—specifically its acid dissociation constant (pKa), solubility, and the associated enthalpy and entropy changes—is not merely academic. It is a prerequisite for rational drug design, formulation development, and process optimization.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the experimental determination of these critical thermodynamic parameters for 3-methoxyphenylacetic acid in aqueous solution. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Acid Dissociation Constant (pKa): Quantifying Acidity

The acid dissociation constant (pKa) is the cornerstone thermodynamic parameter for any ionizable drug substance. It dictates the extent of ionization at a given pH, which in turn profoundly influences its solubility, absorption, distribution, and excretion. For 3-MPAA, a weakly acidic compound, accurately determining the pKa is the first and most critical step in its characterization.[5] While a predicted pKa value of approximately 4.19 exists, experimental verification is essential for regulatory and development purposes.[6]

The Principle of Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its precision, reliability, and the commercial availability of automated instruments.[7][8] The methodology involves the gradual addition of a strong base (titrant), typically sodium hydroxide (NaOH), to a solution of the weak acid (analyte), in this case, 3-MPAA.[9] The pH of the solution is monitored continuously with a calibrated pH electrode. The resulting titration curve—a plot of pH versus the volume of titrant added—provides a detailed map of the neutralization process.

The key to this method is the Henderson-Hasselbalch equation. At the half-equivalence point of the titration, exactly half of the weak acid has been converted to its conjugate base. At this specific point, the concentration of the acid [HA] is equal to the concentration of the conjugate base [A⁻], and consequently, the measured pH is equal to the pKa of the compound.[9]

Detailed Experimental Protocol: Potentiometric pKa Determination

This protocol outlines a robust procedure for determining the pKa of 3-Methoxyphenylacetic Acid.

Materials and Equipment:

  • 3-Methoxyphenylacetic acid (≥99% purity)

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Potassium Chloride (KCl)

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled reaction vessel (to maintain constant temperature, e.g., 25 °C)

Step-by-Step Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[9]

  • Analyte Solution Preparation: Accurately weigh a sample of 3-MPAA and dissolve it in CO₂-free deionized water to achieve a final concentration of approximately 1-10 mM. A concentration of at least 10⁻⁴ M is required to ensure a detectable change in the titration curve.[7][9]

  • Ionic Strength Adjustment: Add a sufficient amount of a background electrolyte, such as KCl, to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M). This minimizes changes in activity coefficients during the titration.[9]

  • Environmental Control: Place the solution in the thermostatically controlled vessel. Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[8][9]

  • Titration: Immerse the calibrated pH electrode and the titrant delivery tube into the solution. Begin stirring at a constant, gentle rate. Titrate the 3-MPAA solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.[8]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. In an automated system, the data is logged continuously.

  • Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp inflection in the pH curve.

Data Analysis and Interpretation

The pKa is determined from the titration data by identifying the half-equivalence point.

  • First Derivative Plot: Plot the change in pH divided by the change in volume (ΔpH/ΔV) against the titrant volume. The peak of this curve corresponds to the equivalence point.

  • Half-Equivalence Point: The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point.

  • pKa Value: The pH of the solution recorded at the half-equivalence point is the experimental pKa of 3-methoxyphenylacetic acid.[9]

Visualization of the pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter (pH 4, 7, 10) prep2 Prepare 1-10 mM 3-MPAA Solution prep1->prep2 prep3 Adjust Ionic Strength (e.g., 0.15 M KCl) prep2->prep3 prep4 Purge with N₂ (Remove CO₂) prep3->prep4 titrate Titrate with Standardized NaOH prep4->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot derive Calculate 1st Derivative (ΔpH/ΔV) plot->derive find_ep Identify Equivalence Point (Peak of Derivative) derive->find_ep find_hep Determine Half- Equivalence Point find_ep->find_hep get_pka pKa = pH at Half-Equivalence Point find_hep->get_pka

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility: A Temperature-Dependent Profile

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical determinant of a drug's oral bioavailability.[10] For 3-MPAA, which is described as slightly soluble in water, quantifying this property is essential.[5][11][12] An estimated solubility of 8.33 g/L at 25 °C has been reported, but a full profile requires experimental determination across a range of physiologically and industrially relevant temperatures.[13] Such data is not only vital for formulation but also enables the calculation of key thermodynamic parameters of solution.

The Principle of the Shake-Flask Method

The equilibrium shake-flask method is a reliable and widely used technique for determining solubility. The principle is straightforward: an excess amount of the solid compound is agitated in the solvent (water) for a sufficient period to reach thermodynamic equilibrium.[10] After equilibrium is established, the undissolved solid is removed, and the concentration of the dissolved solute in the saturated supernatant is quantified. Repeating this process at different temperatures provides the temperature-dependent solubility profile.

Detailed Experimental Protocol: Equilibrium Solubility Determination

Materials and Equipment:

  • 3-Methoxyphenylacetic acid (solid, ≥99% purity)

  • Deionized water

  • Temperature-controlled orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Calibrated analytical balance

  • Vials with screw caps

Step-by-Step Procedure:

  • Sample Preparation: Add an excess amount of solid 3-MPAA to several vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Solvent Addition: Add a known volume of deionized water to each vial.

  • Equilibration: Place the sealed vials in a temperature-controlled shaker set to the first desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be determined in a preliminary experiment by sampling at different time points until the concentration plateaus.

  • Phase Separation: Once equilibrium is reached, allow the vials to rest at the set temperature for several hours to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could cause precipitation.

  • Quantification: Dilute the filtered sample as necessary and analyze its concentration using a validated analytical method like HPLC-UV.

  • Repeat for Different Temperatures: Repeat steps 3-6 for a range of temperatures (e.g., 283.15 K to 323.15 K).

Visualization of the Solubility Determination Workflow

Solubility_Workflow start Add Excess Solid 3-MPAA and Water to Vials equilibrate Equilibrate in Temp-Controlled Shaker (e.g., 24-72h) start->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Withdraw and Filter Supernatant (0.22 µm) settle->filter analyze Quantify Concentration (e.g., HPLC-UV) filter->analyze repeat_node All Temps Measured? analyze->repeat_node repeat_node->equilibrate No end_node Complete Solubility Profile repeat_node->end_node Yes

Caption: Workflow for determining temperature-dependent solubility.

Enthalpy and Entropy of Solution

The data from temperature-dependent solubility studies are not just an endpoint; they are a gateway to understanding the thermodynamics of the dissolution process. The enthalpy of solution (ΔH°sol) describes the heat absorbed or released when the solute dissolves, while the entropy of solution (ΔS°sol) reflects the change in disorder. These values provide deep insight into the driving forces behind dissolution.

Indirect Determination via the van't Hoff Equation

For ideal solutions, the relationship between solubility (S) and temperature (T) is described by the van't Hoff equation. By plotting the natural logarithm of the molar solubility (ln S) against the inverse of the absolute temperature (1/T), we can derive the enthalpy and entropy of solution.

The integrated van't Hoff equation is: ln S = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where:

  • S is the molar solubility

  • ΔH°sol is the standard enthalpy of solution

  • ΔS°sol is the standard entropy of solution

  • R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

A plot of ln(S) versus 1/T will yield a straight line where the slope is equal to -ΔH°sol/R and the y-intercept is equal to ΔS°sol/R. This analysis provides a powerful, indirect method to determine these thermodynamic parameters from the solubility data already collected.[14][15]

Direct Determination via Solution Calorimetry

Solution calorimetry offers a direct and precise measurement of the enthalpy change upon dissolution.[16] This technique involves measuring the heat change when a known amount of solute is dissolved in a known amount of solvent inside a highly insulated container (a calorimeter).[17][18]

Conceptual Protocol: Isothermal Calorimetry

  • Calorimeter Setup: An isothermal calorimeter is equilibrated at the desired temperature. The reaction cell is filled with a precise volume of deionized water.

  • Sample Loading: A known mass of 3-MPAA is loaded into an injection syringe or a sample holder.

  • Injection and Measurement: The solid is injected into the water, and the heat absorbed or released by the dissolution process is measured by the instrument as a thermal power signal.

  • Enthalpy Calculation: The instrument software integrates the thermal power over time to calculate the total heat change (q). The molar enthalpy of solution (ΔHsol) is then calculated by dividing q by the number of moles of 3-MPAA dissolved.[16]

The fundamental calculation is based on: q = m * c * ΔT

Where:

  • q is the heat absorbed or released by the solution.

  • m is the mass of the solution.

  • c is the specific heat capacity of the solution (often approximated as that of water, 4.184 J·g⁻¹·K⁻¹).[17][19]

  • ΔT is the change in temperature.

The molar enthalpy is then ΔHsol = q / n , where n is the moles of the solute. The sign of ΔH is opposite to the sign of q for the solution.[17]

Visualization of Thermodynamic Relationships

van_t_Hoff cluster_data Experimental Data cluster_analysis van't Hoff Analysis sol_data Solubility (S) at various Temps (T) transform_data Calculate ln(S) and 1/T sol_data->transform_data plot Plot ln(S) vs. 1/T transform_data->plot fit Perform Linear Regression plot->fit slope Slope = -ΔH°sol / R fit->slope intercept Intercept = ΔS°sol / R fit->intercept

Caption: Deriving enthalpy and entropy from solubility via van't Hoff plot.

Summary of Thermodynamic Properties

The experimental protocols described in this guide will yield a comprehensive thermodynamic profile for 3-methoxyphenylacetic acid in aqueous solution. The data should be compiled into a clear and concise format for easy reference and comparison.

Thermodynamic ParameterSymbolMethod of DeterminationSignificance in Drug Development
Acid Dissociation ConstantpKaPotentiometric TitrationGoverns ionization state, impacting solubility and absorption.[8]
Intrinsic SolubilityS₀Equilibrium Shake-FlaskMaximum solubility of the un-ionized form; key for formulation.
Molar Solubility at Temp. TS(T)Equilibrium Shake-FlaskDefines dissolution rate and concentration gradient for absorption.[10]
Enthalpy of SolutionΔH°solvan't Hoff Analysis / CalorimetryIndicates if dissolution is endothermic or exothermic; affects temperature-dependent solubility.[14][16]
Entropy of SolutionΔS°solvan't Hoff AnalysisDescribes the change in disorder upon dissolution; a driving force of the process.

Conclusion

The thermodynamic characterization of 3-methoxyphenylacetic acid is a foundational requirement for its effective application in pharmaceutical and chemical development. By employing the rigorous experimental and analytical methodologies detailed in this guide—potentiometric titration for pKa, the equilibrium shake-flask method for solubility, and van't Hoff analysis or calorimetry for enthalpy and entropy—researchers can build a robust, reliable, and comprehensive physicochemical profile of this important molecule. This integrated approach ensures that development decisions are based on accurate, experimentally validated data, ultimately accelerating the journey from molecule to final product.

References

  • The Good Scents Company. 3-methoxyphenyl acetic acid, 1798-09-0. [Online] Available at: [Link]

  • ChemBK. 2-(3-Methoxyphenyl)acetic acid - Physico-chemical Properties. [Online] Available at: [Link]

  • ChemicalCell. 3-Methoxyphenylacetic Acid | 1798-09-0. [Online] Available at: [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Omega, 2020. [Online] Available at: [Link]

  • Reijenga, J., et al. Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 2013. [Online] Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Online] Available at: [Link]

  • YouTube. Measuring Enthalpy Changes in Solution Using Calorimetry | Energetics. 2023. [Online] Available at: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Online] Available at: [Link]

  • A-Level Chemistry. Enthalpy Changes in Solution | Calorimetry, Neutralisation & Displacement. [Online] Available at: [Link]

  • Science Ready. Enthalpy of Neutralisation: Calorimetry Practical – HSC Chemistry. [Online] Available at: [Link]

  • Le Moyne College. Calorimetry of Acid-Base Neutralization. [Online] Available at: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Basic and Clinical Pharmacy, 2024. [Online] Available at: [Link]

  • NCERT. Unit 3 – (Thermochemical Measurement). [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Phytotoxic Nature of 3-Methoxyphenylacetic Acid and Its Research Implications. [Online] Available at: [Link]

  • ACS Publications. Solubility Measurement, Modeling, and Thermodynamic Functions for para-Methoxyphenylacetic Acid in Pure and Mixed Organic and Aqueous Systems. Journal of Chemical & Engineering Data, 2018. [Online] Available at: [Link]

  • PubChem - NIH. (3-Methoxyphenyl)acetic acid. [Online] Available at: [Link]

  • Thermodynamics Research Center. ThermoML:J. Chem. Eng. Data 2018, 63, 9, 3369-3381. [Online] Available at: [Link]

Sources

Foundational

Foreword: Bridging Quantum Mechanics and Structural Biology in Drug Discovery

An In-Depth Technical Guide to the Electron Density and Molecular Docking of 3-Methoxyphenylacetic Acid In the modern era of drug development, the convergence of computational chemistry and structural biology has become...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electron Density and Molecular Docking of 3-Methoxyphenylacetic Acid

In the modern era of drug development, the convergence of computational chemistry and structural biology has become a cornerstone of rational drug design.[1] The ability to predict molecular behavior at the atomic level provides an unparalleled advantage, accelerating the identification and optimization of novel therapeutic agents.[2][3] This guide focuses on 3-methoxyphenylacetic acid (3-MPAA), a compound of interest due to its role as a phytotoxin and its potential as a scaffold for medicinal chemistry.[4][5] We will embark on a comprehensive exploration of two powerful computational techniques: electron density analysis via Density Functional Theory (DFT) and molecular docking.

This document is structured not as a rigid protocol but as a narrative of scientific inquiry, designed for researchers, scientists, and drug development professionals. It aims to provide not just the "how" but the critical "why" behind each methodological choice, grounding every step in authoritative theory and practice. By dissecting the electronic and spatial characteristics of 3-MPAA, we will illuminate a pathway from fundamental quantum properties to predictive models of biomolecular interaction.

Characterization of 3-Methoxyphenylacetic Acid (3-MPAA)

3-Methoxyphenylacetic acid is an organic compound belonging to the class of anisoles and monocarboxylic acids.[4][6] Its foundational relevance in this guide stems from its identification as a phytotoxin produced by the fungus Rhizoctonia solani, suggesting an inherent biological activity that can be explored for other applications.[5][7] Understanding its intrinsic properties is the first step in any computational analysis.

PropertyValueSource
CAS Number 1798-09-0[8]
Molecular Formula C₉H₁₀O₃[9]
Molecular Weight 166.17 g/mol [9][10]
Melting Point 65-69 °C[6][10]
Solubility Slightly soluble in water; Soluble in ethanol, chloroform, and ethyl acetate.[6][11]
IUPAC Name 2-(3-methoxyphenyl)acetic acid[9]

Theoretical Pillars: From Electron Clouds to Protein Pockets

Before delving into the practical workflows, it is essential to establish the theoretical principles that govern our investigation. These pillars provide the causality behind our experimental design.

Electron Density and Density Functional Theory (DFT)

At its core, all of chemistry is dictated by the behavior of electrons. Electron density, ρ(r), is a fundamental property that describes the probability of finding an electron at a specific point in space.[12] Density Functional Theory (DFT) is a revolutionary quantum mechanical method that, in principle, allows for the exact determination of a system's ground state energy and properties based solely on its electron density.[13][14] This is a profound simplification compared to solving the many-electron wavefunction.[15]

For drug design, DFT provides critical insights into a molecule's intrinsic reactivity and stability.[16] Key to this are the Frontier Molecular Orbitals :

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.[17]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is devoid of electrons. Its energy level indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.[17]

  • The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[18] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[18][19] This gap is instrumental in predicting how a molecule might behave in a biological environment.[20]

The Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[21][22] The primary goals are to predict the binding mode and estimate the binding affinity (strength of the interaction).[23] This process simulates the natural binding event, providing an atomic-level snapshot of the protein-ligand complex.[21]

Docking algorithms work by exploring a vast number of possible ligand conformations within the receptor's binding site and assigning a "score" to each.[22] This score, derived from a scoring function, estimates the free energy of binding. The lower the score (more negative), the more favorable the interaction. This allows researchers to rank potential drug candidates and understand the key interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.[23]

Integrated Computational Workflow: A Step-by-Step Guide

This section details the self-validating protocols for analyzing 3-MPAA. The workflow is designed to ensure that the outputs of the electron density analysis logically inform the subsequent molecular docking studies.

G cluster_0 Part 1: Electron Density Analysis (DFT) cluster_1 Part 2: Molecular Docking cluster_2 Part 3: Synthesis & Validation ligand_prep 1. Ligand Preparation (3D Structure Generation) dft_calc 2. DFT Calculation (Geometry Optimization & FMO Analysis) ligand_prep->dft_calc Input Structure dft_analysis 3. Analysis of Electronic Properties (HOMO, LUMO, ESP) dft_calc->dft_analysis Calculated Wavefunction docking 6. Docking Simulation (AutoDock Vina) dft_analysis->docking Optimized Ligand Structure (PDBQT format) target_prep 4. Target Preparation (PDB Retrieval, Cleaning) grid_gen 5. Grid Box Generation (Define Binding Site) target_prep->grid_gen grid_gen->docking docking_analysis 7. Analysis of Results (Binding Poses & Scores) docking->docking_analysis validation 8. Docking Validation (Re-docking, MD Simulation) docking_analysis->validation synthesis 9. Interpretation & Hypothesis (Structure-Activity Relationship) validation->synthesis caption Fig 1. Integrated workflow for computational analysis.

Fig 1. Integrated workflow for computational analysis.
Protocol: Electron Density Analysis of 3-MPAA

Objective: To determine the ground-state geometry and frontier molecular orbital properties of 3-MPAA. This provides the most stable conformation of the ligand and insights into its intrinsic reactivity.

  • Step 1: 3D Structure Generation and Preparation

    • Obtain the 2D structure of 3-MPAA (e.g., from PubChem using its SMILES string: COC1=CC=CC(=C1)CC(=O)O).[9]

    • Use a molecular editor (e.g., Avogadro, ChemDraw) to generate an initial 3D conformation.

    • Perform a preliminary geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting structure. This step removes any steric strain from the initial 2D-to-3D conversion.

  • Step 2: Density Functional Theory (DFT) Calculation

    • Rationale for Method Selection: We will use DFT as it provides a good balance between accuracy and computational cost for a molecule of this size.[15] The B3LYP functional is chosen as it is a well-validated hybrid functional that incorporates a portion of exact Hartree-Fock exchange, often yielding accurate geometries and electronic properties for organic molecules. The 6-311++G(d,p) basis set is selected because it is flexible enough to accurately describe the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron density around atoms.

    • Input File Setup: Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Execution: Run the calculation. This is an iterative self-consistent field (SCF) process where the Kohn-Sham equations are solved until the electron density and energy converge.[13]

  • Step 3: Analysis of Electronic Properties

    • Geometry: Confirm that the optimization converged successfully and that there are no imaginary frequencies.

    • Frontier Orbitals: Extract the energies of the HOMO and LUMO from the output file. Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

    • Visualization: Use visualization software (e.g., Avogadro, GaussView) to plot the 3D isosurfaces of the HOMO and LUMO. This visual representation shows where the molecule is most likely to donate or accept electrons, respectively.

    • Electrostatic Potential (ESP) Map: Generate an ESP map. This map colors the molecule's surface based on the electrostatic potential, visually identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.

G HOMO HOMO (Highest Occupied Molecular Orbital) Gap Energy Gap (ΔE) HOMO->Gap E_HOMO Interaction Predictive Power for Biomolecular Interaction HOMO->Interaction Electron Donor (Nucleophilic Sites) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Gap E_LUMO LUMO->Interaction Electron Acceptor (Electrophilic Sites) Reactivity Chemical Reactivity & Kinetic Stability Gap->Reactivity ΔE = E_LUMO - E_HOMO (Small Gap = More Reactive) Reactivity->Interaction caption Fig 2. Role of Frontier Orbitals in reactivity.

Fig 2. Role of Frontier Orbitals in reactivity.
DFT-Calculated PropertyPredicted Value (Illustrative)Significance
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy -1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 5.3 eVSuggests moderate kinetic stability.[18]
Dipole Moment 2.1 DebyeIndicates overall polarity of the molecule.
Protocol: Molecular Docking of 3-MPAA

Objective: To predict the binding mode and affinity of 3-MPAA within a relevant biological target.

  • Step 1: Target Selection and Preparation

    • Rationale for Target Selection: As 3-MPAA is a known phytotoxin from R. solani, a logical target would be an enzyme crucial for plant survival or defense, or conversely, an enzyme essential for the fungus's pathogenic mechanism. For this guide, we will select a hypothetical plant enzyme, such as a peroxidase, which is often involved in plant defense responses. We will use a representative structure from the Protein Data Bank (PDB).

    • PDB File Preparation: Download the PDB file of the selected target. Use visualization software (e.g., PyMOL, UCSF Chimera) to prepare the protein.[24] This involves:

      • Removing all water molecules and other heteroatoms (e.g., ions, co-solvents) not essential for binding.[24]

      • Adding polar hydrogen atoms, as PDB files from X-ray crystallography often lack them.

      • Assigning atomic charges (e.g., Kollman charges).[25]

    • File Format Conversion: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[26]

  • Step 2: Ligand Preparation

    • Use the geometry-optimized structure of 3-MPAA obtained from the DFT calculation in Step 3.1. This is a critical point of integration, as it uses the lowest-energy, most realistic conformation of the ligand.

    • Using AutoDock Tools, set the torsional degrees of freedom for the ligand to allow for flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.[25]

  • Step 3: Grid Box Definition

    • The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses.[27]

    • Identify the active site of the protein. If a co-crystallized ligand is present in the original PDB structure, the grid box should be centered on and encompass this ligand's position.

    • Define the center coordinates (x, y, z) and dimensions of the grid box to be large enough to accommodate the entire 3-MPAA molecule with room for rotation.[26]

  • Step 4: Running the Docking Simulation with AutoDock Vina

    • Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.[26]

    • Execute AutoDock Vina from the command line, referencing the configuration file.[28] Vina will perform the docking, generating a set of predicted binding poses ranked by their binding affinity scores.

  • Step 5: Analysis of Docking Results

    • Binding Affinity: The primary output is the binding affinity in kcal/mol. The most negative value corresponds to the top-ranked, most favorable binding pose.

    • Interaction Analysis: Load the docked complex (protein and the top-ranked ligand pose) into a visualizer like PyMOL or Discovery Studio.

    • Identify and analyze the non-covalent interactions between 3-MPAA and the protein's active site residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Record the interacting amino acid residues and the nature of the interactions.

Docking Result ParameterTop-Ranked PoseKey Finding
Binding Affinity (kcal/mol) -6.8Indicates a favorable binding interaction.
Interacting Residues TYR 88, SER 124, PHE 256Defines the specific binding pocket.
Key Interactions Hydrogen bond between the carboxylic acid of 3-MPAA and the hydroxyl group of SER 124. Hydrophobic interaction between the phenyl ring of 3-MPAA and PHE 256.Elucidates the molecular basis of binding.

Scientific Integrity: Validation and Interpretation

A computational result is only as reliable as its validation. Describing a protocol is insufficient without a framework for assessing its accuracy and trustworthiness.

Self-Validation of the Docking Protocol

To ensure the chosen docking parameters are appropriate for the target system, a validation step is essential.[29] The most common method is re-docking .[30]

  • If the chosen protein structure originally contained a co-crystallized native ligand, that ligand is extracted.

  • The native ligand is then docked back into the protein using the exact same protocol (grid box, parameters) defined for 3-MPAA.

  • The predicted pose of the re-docked ligand is superimposed onto the original crystallographic pose.

  • The Root Mean Square Deviation (RMSD) between the two poses is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the known binding mode.[30][31]

Synthesizing the Data: A Unified Hypothesis

The true power of this dual approach lies in combining the findings.

  • The DFT analysis revealed the electron-rich regions of 3-MPAA, particularly around the carboxylic acid and methoxy group oxygens. These are the most probable sites for forming hydrogen bonds.

  • The molecular docking results predicted a hydrogen bond forming between the carboxylic acid group and a serine residue (SER 124) in the active site.

  • Interpretation: This synergy provides a strong, self-consistent hypothesis. The intrinsic electronic properties of 3-MPAA, as calculated by DFT, directly explain the specific interactions predicted by the molecular docking simulation. The electron-rich carboxylate group, identified by the ESP map, acts as a hydrogen bond acceptor, an interaction confirmed in the docked pose. This provides a chemically intuitive and electronically justified model of how 3-MPAA achieves its binding affinity. For more robust validation, molecular dynamics (MD) simulations can be employed to assess the stability of the docked complex over time under near-physiological conditions.[32]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the computational analysis of 3-methoxyphenylacetic acid. By integrating the predictive power of Density Functional Theory with the spatial insights of molecular docking, we have constructed a detailed picture of 3-MPAA's potential as a bioactive molecule. We moved from its fundamental physicochemical properties to its quantum mechanical behavior and, finally, to its simulated interaction with a biological target.

The methodologies described herein are not merely academic exercises; they represent the frontline of modern, structure-based drug discovery.[33] The true value of this approach is its predictive power, enabling researchers to prioritize candidates, generate testable hypotheses, and ultimately reduce the time and cost associated with bringing novel therapeutics to fruition.[1] The future of this research lies in applying this validated workflow to screen libraries of 3-MPAA derivatives, optimizing for enhanced binding affinity and desirable pharmacokinetic properties, and guiding the synthesis of new compounds for experimental validation.

References

  • AutoDock. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • AutoDock. (2020, December 4). Tutorial – AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]

  • BIOVIA. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Retrieved from [Link]

  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Docking. Retrieved from [Link]

  • Srivastava, A., et al. (2017). Molecular Docking: A structure-based drug designing approach. J Bioinform, Genomics, Proteomics. Retrieved from [Link]

  • IntechOpen. (2024, June 28). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. IntechOpen. Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design. Retrieved from [Link]

  • MDPI. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery. Molecules. Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]

  • Jahangiri, F.H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • BioNome. (2026, March 2). Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methoxyphenyl acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Methoxyphenyl)acetic acid. PubChem. Retrieved from [Link]

  • Warren, G. L., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling. Retrieved from [Link]

  • Al-Khafaji, K., & Taskin Tok, T. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of biomolecular structure & dynamics. Retrieved from [Link]

  • European Pharmaceutical Review. (2018, November 29). Technique to identify small molecules could speed up drug discovery. Retrieved from [Link]

  • University of Strathclyde. (n.d.). Density Functional Theory (DFT). Retrieved from [Link]

  • Begum, A., & Kumar, S. (2018). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Journal of Computational Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]

  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery. Retrieved from [Link]

  • Groom, C. R., & Cole, J. C. (2017). The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery. Acta crystallographica. Section D, Structural biology. Retrieved from [Link]

  • ATom Odyssey. (2025, August 23). Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Retrieved from [Link]

  • UCLA. (2018, November 27). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. UCLA Newsroom. Retrieved from [Link]

  • Matlantis. (2025, August 28). [For Beginners] What is Density Functional Theory (DFT)? | Basics. Retrieved from [Link]

  • Parr, R. G., & Yang, W. (1996). Density Functional Theory of Electronic Structure. The Journal of Physical Chemistry. Retrieved from [Link]

  • Al-Zaqri, N., et al. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PloS one. Retrieved from [Link]

  • Li, S., et al. (2024). Electron-density informed effective and reliable de novo molecular design and lead optimization with ED2Mol. bioRxiv. Retrieved from [Link]

  • Liu, H., et al. (2023). Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB. Toxins. Retrieved from [Link]

  • Macone, A., et al. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules. Retrieved from [Link]

  • QuantumATK. (2026). Electronic Structure: Density Functional Theory. Synopsys. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds. Digital Discovery. Retrieved from [Link]

Sources

Exploratory

Comprehensive Mass Fragmentation Pathway Analysis of 3-Methoxyphenylacetic Acid (3-MPAA)

Executive Overview 3-Methoxyphenylacetic acid (3-MPAA; C9H10O3) is a low-molecular-weight aromatic carboxylic acid of significant interest across agricultural chemistry, microbial metabolomics, and drug development. Rece...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

3-Methoxyphenylacetic acid (3-MPAA; C9H10O3) is a low-molecular-weight aromatic carboxylic acid of significant interest across agricultural chemistry, microbial metabolomics, and drug development. Recently, high-resolution mass spectrometry (HRMS) has been pivotal in identifying 3-MPAA as a potent phytotoxin secreted by the agricultural pathogen Rhizoctonia solani AG-3 TB[1], as well as a bioactive glucosinolate breakdown product derived from meadowfoam (Limnanthes alba) seed meal[2].

For researchers and analytical scientists, the precise elucidation of 3-MPAA’s mass fragmentation pathways is critical for distinguishing it from its structural isomers (e.g., 2-MPAA and 4-MPAA) and for developing robust, high-throughput quantification assays in complex biological matrices. This whitepaper provides an in-depth mechanistic breakdown of 3-MPAA fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, supported by self-validating analytical protocols.

Ionization Dynamics & Precursor Generation

The choice of ionization technique dictates the internal energy transferred to the 3-MPAA molecule, fundamentally altering its fragmentation topology.

  • Electron Ionization (EI-MS): Operating at a standard 70 eV, EI is a "hard" ionization technique that strips an electron from the highest occupied molecular orbital (typically the oxygen lone pairs on the methoxy or carboxyl groups) to form the highly energetic radical cation [M]•+ at m/z 166 . The excess internal energy drives extensive, reproducible unimolecular decomposition.

  • Electrospray Ionization (ESI-MS): 3-MPAA possesses a carboxylic acid moiety with a pKa of approximately 4.3. In liquid chromatography-mass spectrometry (LC-MS), ESI operated in negative ion mode is the most efficacious approach. The ambient pH of appropriately buffered mobile phases facilitates the loss of a proton, generating the highly stable, even-electron precursor ion [M-H]− at m/z 165.0552 [2].

Mechanistic Fragmentation Topologies

Pathway A: EI-MS Fragmentation (Positive Radical Ion Mode)

The EI fragmentation of 3-MPAA is driven by the stabilization of positive charge across the aromatic system.

  • α-Cleavage (m/z 166 → m/z 121): The most thermodynamically favorable initial step is the loss of the carboxyl radical (•COOH, 45 Da). This yields a methoxybenzyl cation at m/z 121, which rapidly isomerizes via ring expansion into the highly stable methoxytropylium cation.

  • Rearrangement & Elimination (m/z 121 → m/z 91): The methoxytropylium ion undergoes a complex rearrangement, expelling formaldehyde (CH2O, 30 Da) to yield the unsubstituted tropylium ion at m/z 91. The m/z 91 ion is the universal hallmark of benzyl-derivative fragmentation.

  • Homolytic Cleavage (m/z 121 → m/z 106): In a competing pathway, the m/z 121 ion loses a methyl radical (•CH3, 15 Da) from the methoxy group, generating a hydroxytropylium radical cation at m/z 106.

  • Ring Contraction (m/z 91 → m/z 65): The tropylium ion further degrades by extruding a neutral acetylene molecule (C2H2, 26 Da), resulting in the cyclopentadienyl cation at m/z 65.

EIMS M 3-MPAA Radical Cation [M]•+ m/z 166 F1 Methoxybenzyl Cation m/z 121 M->F1 - •COOH (45 Da) F2 Tropylium Ion m/z 91 F1->F2 - CH2O (30 Da) F4 Hydroxytropylium Ion m/z 106 F1->F4 - •CH3 (15 Da) F3 Cyclopentadienyl Cation m/z 65 F2->F3 - C2H2 (26 Da)

EI-MS (70 eV) fragmentation cascade of 3-MPAA highlighting primary neutral losses.

Pathway B: ESI-MS/MS Fragmentation (Negative Ion Mode)

Under Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole), the deprotonated [M-H]− ion undergoes highly specific, low-energy fragmentation.

  • Decarboxylation (m/z 165 → m/z 121): The dominant fragmentation pathway is the neutral loss of carbon dioxide (CO2, 44 Da). This requires relatively low collision energy (15–20 eV) because the resulting methoxyphenyl anion (m/z 121.0653) is resonance-stabilized by the aromatic ring.

  • Radical Cleavage (m/z 121 → m/z 106): At elevated collision energies (25–35 eV), the methoxyphenyl anion undergoes an unusual even-electron to odd-electron transition. It ejects a methyl radical (•CH3, 15 Da) to form a phenoxyl radical anion at m/z 106.0419. This radical loss is a highly diagnostic signature of methoxy-substituted aromatic systems in negative mode MS/MS.

ESIMS M Deprotonated 3-MPAA [M-H]- m/z 165 F1 Methoxyphenyl Anion m/z 121 M->F1 - CO2 (44 Da) F2 Phenoxyl Radical Anion m/z 106 F1->F2 - •CH3 (15 Da)

Negative mode ESI-MS/MS collision-induced dissociation pathway of 3-MPAA.

Quantitative Fragment Signatures

To facilitate assay development, the theoretical exact masses and relative abundances of 3-MPAA fragments are summarized below.

Table 1: EI-MS (70 eV) Diagnostic Fragments

m/z Ion Type Neutral Loss Relative Abundance Structural Assignment
166 [M]•+ None Medium Molecular Ion
121 [M - COOH]+ 45 Da Base Peak (100%) Methoxytropylium cation
106 [M - COOH - CH3]•+ 60 Da Low-Medium Hydroxytropylium radical cation
91 [M - COOH - CH2O]+ 75 Da High Tropylium cation

| 65 | [M - COOH - CH2O - C2H2]+ | 101 Da | Medium | Cyclopentadienyl cation |

Table 2: ESI-MS/MS (Negative Mode) Diagnostic Fragments

Exact m/z Ion Type Neutral Loss Optimal CE (eV) Structural Assignment
165.0552 [M-H]− None 5–10 Deprotonated precursor
121.0653 [M-H - CO2]− 44 Da 15–20 Methoxyphenyl anion (Quantifier)

| 106.0419 | [M-H - CO2 - CH3]•− | 59 Da | 25–35 | Phenoxyl radical anion (Qualifier) |

Self-Validating Analytical Protocol: LC-HRMS Workflow

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step incorporates a mechanistic rationale to prevent false positives and matrix suppression.

Step 1: Matrix Preparation & Extraction
  • Action: Acidify the biological sample (e.g., fungal culture filtrate or plant extract) to pH 3.0 using 1M HCl.

  • Causality: 3-MPAA has a pKa of ~4.3. At pH 3.0, >95% of the analyte is protonated (neutral), maximizing its lipophilicity and ensuring near-quantitative partitioning into the organic phase during Liquid-Liquid Extraction (LLE) with ethyl acetate.

  • Validation: Spike the sample with an isotopically labeled internal standard (e.g., 13 C 6​ -3-MPAA) prior to extraction. This controls for matrix effects and calculates absolute extraction recovery.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a UHPLC system equipped with a sub-2 µm C18 column. Use a mobile phase gradient of 10 mM Ammonium Acetate at pH 4.5 (A) and Acetonitrile (B).

  • Causality: While formic acid is standard for LC-MS, it provides an overabundance of protons that severely suppresses the deprotonation required for negative mode ESI. Ammonium acetate provides sufficient buffering to maintain sharp peak shapes for carboxylic acids while readily decomposing in the ESI source to facilitate[M-H]− formation.

Step 3: HRMS Data Acquisition
  • Action: Operate an Orbitrap or Q-TOF mass spectrometer in ESI negative mode. Utilize a Data-Dependent Acquisition (ddMS2) method.

  • Causality: The full scan (m/z 50–500) at high resolution (e.g., 70,000 FWHM) ensures the precursor mass is detected with <3 ppm error (m/z 165.0552), distinguishing it from isobaric matrix interferences[2]. The triggered MS/MS scans provide the structural confirmation.

Step 4: Data Validation Criteria
  • Action: A positive identification requires: (1) Precursor mass error < 3 ppm; (2) Co-elution of the m/z 121.0653 quantifier and m/z 106.0419 qualifier fragments; (3) The ion ratio between 121/106 must match the analytical standard within ±15%.

Workflow S1 Sample Prep (LLE & QC Spike) S2 UHPLC Separation (C18 Column) S1->S2 S3 Ionization (ESI Negative Mode) S2->S3 S4 HRMS Analysis (ddMS2 Acquisition) S3->S4 S5 Data Validation (Mass Error < 3ppm) S4->S5

Self-validating LC-HRMS analytical workflow for the quantification of 3-MPAA.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Methyl 3-Methoxyphenylacetate via Fischer-Speier Esterification

Introduction: The Significance of Esterification in Synthesis The ester functional group is a cornerstone of modern organic and medicinal chemistry. Its prevalence in active pharmaceutical ingredients (APIs), prodrugs, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Esterification in Synthesis

The ester functional group is a cornerstone of modern organic and medicinal chemistry. Its prevalence in active pharmaceutical ingredients (APIs), prodrugs, and critical synthetic intermediates makes the efficient and reliable formation of ester bonds a paramount objective in drug discovery and development. The Fischer-Speier esterification, first described in 1895, remains one of the most fundamental, cost-effective, and scalable methods for converting carboxylic acids and alcohols into esters.[1]

This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 3-Methoxyphenylacetate, an important building block in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of the acid-catalyzed reaction, provide a detailed, step-by-step experimental procedure with integrated safety protocols, and outline the necessary work-up and purification steps. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this key transformation.

The Chemical Principle: Unpacking the Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a classic example of a nucleophilic acyl substitution reaction.[2] It is an equilibrium-controlled process, and therefore, specific strategies must be employed to drive the reaction to completion.[3][4]

The reaction proceeds via the following key steps:

  • Catalytic Activation: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid.[2][3][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Carboxylic acids themselves are generally not reactive enough for direct nucleophilic addition.[2]

  • Nucleophilic Attack: The alcohol (in this case, methanol), acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original carboxyl hydroxyl groups. This intramolecular proton shuttle transforms a poor leaving group (-OH) into an excellent leaving group (H₂O).[1][6]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[7]

Because every step in the mechanism is reversible, the reaction's equilibrium must be shifted toward the products.[6] According to Le Châtelier's principle, this is achieved by either using a large excess of one reactant (typically the less expensive one, in this case, methanol) or by actively removing water as it is formed, for example, with a Dean-Stark apparatus.[3][6][8][9] This protocol utilizes a large excess of methanol to drive the equilibrium towards high conversion.

Fischer_Esterification_Mechanism Figure 1: Mechanism of Fischer-Speier Esterification cluster_catalyst Catalyst Cycle RCOOH 3-Methoxyphenylacetic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ MeOH Methanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Protonated_Intermediate Proton-Shuttled Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester Methyl 3-Methoxyphenylacetate Protonated_Ester->Ester - H⁺ Water Water

Caption: Figure 1: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol is optimized for the gram-scale synthesis of methyl 3-methoxyphenylacetate.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )GradeNotes
3-Methoxyphenylacetic AcidC₉H₁₀O₃166.17≥98%Starting material
Methanol (Anhydrous)CH₃OH32.04ACS Grade, ≥99.8%Reactant and solvent
Sulfuric Acid, ConcentratedH₂SO₄98.08Reagent Grade, 95-98%Catalyst
Ethyl AcetateC₄H₈O₂88.11ACS GradeExtraction solvent
Sodium BicarbonateNaHCO₃84.01-For neutralization
Sodium ChlorideNaCl58.44-For brine solution
Anhydrous Sodium SulfateNa₂SO₄142.04Reagent GradeDrying agent
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser with water lines

  • Magnetic stirrer and hotplate

  • Glass funnel

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental workflow for synthesis.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenylacetic acid (5.00 g, 30.1 mmol, 1.0 eq).

    • Add anhydrous methanol (50 mL, ~1.23 mol, ~41 eq). The large excess serves as both the reactant and the solvent.[10]

    • Stir the mixture at room temperature until the solid is fully dissolved.

  • Catalyst Addition (CRITICAL STEP):

    • In a well-ventilated fume hood, slowly and cautiously add concentrated sulfuric acid (0.5 mL, ~9.4 mmol, 0.3 eq) dropwise to the stirring methanol solution.[11][12]

    • Causality: The addition is highly exothermic. Adding the acid too quickly can cause the methanol to boil violently. Always add acid to the alcohol, never the reverse.

  • Reaction - Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the reaction mixture to a gentle reflux (~65 °C) using a heating mantle or oil bath.

    • Maintain the reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.[10]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[10][11]

    • Dissolve the resulting oily residue in ethyl acetate (50 mL).

    • Transfer the solution to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • Deionized water (2 x 30 mL).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL).[10][11][12][13] Note: Vent the separatory funnel frequently as CO₂ gas will be evolved during the neutralization of the acid catalyst. Continue washing until the effervescence ceases.

      • Saturated aqueous sodium chloride (brine) solution (1 x 30 mL) to break any emulsions and remove residual water.[10][11][12]

  • Drying and Concentration:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous sodium sulfate, swirl, and let it stand for 15-20 minutes to remove any remaining water. The drying agent should move freely when swirled, indicating sufficient drying.[10][13]

    • Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 3-methoxyphenylacetate as an oil.

  • Purification (Recommended):

    • For high-purity applications, the crude product should be purified by vacuum distillation.[13][14] This will remove any non-volatile impurities or residual starting material.

  • Characterization:

    • The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data Summary

ComponentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
3-Methoxyphenylacetic Acid166.175.0030.11.0
Methanol32.04~39.5 (50 mL)~1230~41
Sulfuric Acid (98%)98.08~0.92 (0.5 mL)~9.4~0.31

Critical Safety Considerations

This procedure must be performed with strict adherence to laboratory safety protocols.

  • General: Conduct the entire experiment in a well-ventilated chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[13][15]

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe skin and eye burns.[16] It is a strong dehydrating agent and reacts violently with water.[17] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17][18] Have a sodium bicarbonate solution or other acid neutralizer available for spills.[15][18]

  • Methanol (CH₃OH): A flammable liquid and vapor.[19] It is toxic if inhaled, ingested, or absorbed through the skin, and can cause damage to the central nervous system and visual organs.[19][20] Keep away from heat, sparks, and open flames.[19] Ensure all handling is done within a fume hood to prevent vapor inhalation.

References

  • Mechanism of acid-catalysed esterification of carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dean–Stark apparatus. (2023, December 26). In Wikipedia. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

  • Fischer–Speier esterification. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Organic Chemistry- Esterification Using a Dean-Stark Trap. (2006). UW-Madison Demonstration Lab. Retrieved from [Link]

  • Fischer Esterification Procedure Guide. (n.d.). Scribd. Retrieved from [Link]

  • Fischer Esterification. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Experiment 10: Fischer Esterification. (n.d.). Athabasca University. Retrieved from [Link]

  • Safety data sheet - Sulfuric acid-methanol. (2025, October 17). CPAChem. Retrieved from [Link]

  • Methanol/Hydrosulfuric Acid Mixed. (2022, April 18). Columbus Chemical. Retrieved from [Link]

  • Sulfuric Acid Safe Handling Guideline. (2013, May 20). SLAC National Accelerator Laboratory. Retrieved from [Link]

  • Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc.. Retrieved from [Link]

Sources

Application

Application Note: Advanced Catalytic Hydrogenation Protocols for 3-Methoxyphenylacetic Acid Derivatives

Introduction: Pharmacological Relevance and Synthetic Challenges 3-Methoxyphenylacetic acid (3-MPAA) and its functionalized derivatives are critical building blocks in the synthesis of active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Pharmacological Relevance and Synthetic Challenges

3-Methoxyphenylacetic acid (3-MPAA) and its functionalized derivatives are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), including monoacylglycerol lipase (MAGL) inhibitors, analgesics, and complex agrochemicals[1][2]. The structural elaboration of these molecules frequently demands highly selective catalytic hydrogenation to reduce specific moieties—such as prochiral olefins, benzylic hydroxyl groups, or benzyl ethers—without perturbing the electron-rich aromatic ring.

As a Senior Application Scientist, designing a successful hydrogenation workflow requires moving beyond empirical screening. Catalyst selection, solvent environment, and pH must be precisely engineered to control the thermodynamics and facial selectivity of the hydride transfer.

Mechanistic Pathways & Catalyst Selection

The causality behind experimental choices in the hydrogenation of 3-MPAA derivatives relies heavily on the substrate's electronic environment and the steric demands of the target molecule.

  • Chemoselective Benzylic Deoxygenation: When starting from 3-methoxy-4-hydroxymandelic acid, the objective is to cleave the benzylic C-OH bond. Utilizing a Palladium on Carbon (Pd/C) catalyst in an aqueous acidic medium (pH 1.0–2.0) protonates the benzylic hydroxyl, converting it into a superior leaving group (water). This targeted protonation lowers the activation energy for hydrogenolysis, enabling rapid conversion while preventing the over-reduction of the methoxy-substituted aromatic ring[3].

  • Asymmetric Olefin Reduction: For α -substituted 3-methoxyphenylacrylic acids, enantioselective hydrogenation is required. Rhodium complexes bearing chiral C2​ -symmetric diphosphine ligands, such as (S)-Cy-BINAP, provide a rigid chiral pocket. The steric bulk of the cyclohexyl groups on the BINAP ligand dictates the facial coordination of the prochiral olefin to the Rh center, consistently yielding high enantiomeric excesses[1].

  • Benzyl Ether/Amine Deprotection: In late-stage API synthesis, mild debenzylation is achieved using 10% Pd/C in methanol at atmospheric pressure. The methoxy group on the phenylacetic acid core remains completely inert under these ambient conditions, ensuring absolute chemoselectivity[2].

G Start 3-Methoxyphenylacetic Acid Precursor Decision Structural Target Analysis Start->Decision Path1 Benzylic C-O Cleavage (Mandelic Acid Deriv.) Decision->Path1 Dehydroxylation Path2 Asymmetric Olefin Reduction Decision->Path2 Enantioselective Path3 Benzyl Ether Deprotection Decision->Path3 Deprotection Cat1 Pd/C (10%) Aqueous Acid (pH 1.5) 5 kg/cm² H₂ Path1->Cat1 Cat2 Rh/(S)-BINAP MeOH, 50 atm H₂ 25 °C Path2->Cat2 Cat3 Pd/C (10%) MeOH, 1 atm H₂ 25 °C Path3->Cat3 Prod1 Chemoselective Deoxygenation Cat1->Prod1 Prod2 Chiral Phenylacetic Acid Derivative Cat2->Prod2 Prod3 Free Phenol / Amine Cat3->Prod3

Fig 1. Decision matrix for catalytic hydrogenation of 3-methoxyphenylacetic acid precursors.

Quantitative Data Summary

The following table summarizes the optimized parameters for the three primary hydrogenation workflows discussed in this application note.

Substrate TypeTarget TransformationCatalyst SystemSolvent / AdditiveTemp / PressureYield (%)Selectivity / e.e.
3-Methoxy-4-hydroxymandelic acidBenzylic Deoxygenation10% Pd/C (0.5 mol%)H₂O / H₂SO₄ (pH 1.5)80 °C / 5 kg/cm ²77–92%>99% Chemoselective
2-(3-Methoxyphenyl)propenoic acid derivs.Asymmetric HydrogenationRh/(S)-Cy-BINAPMethanol / TEA25 °C / 50 atm>95%77–80% e.e.
Benzyl-protected 3-MPAA derivativesDebenzylation10% Pd/C (cat.)Methanol25 °C / 1 atm>98%>99% Chemoselective

Detailed Experimental Protocols

Protocol A: Chemoselective Hydrogenolysis of 3-Methoxy-4-hydroxymandelic Acid

Design Rationale & Self-Validation: The reaction pH is the master control variable. If the pH drifts above 4.0, conversion will stall due to the poor leaving-group ability of the unprotonated hydroxyl. The system is self-validating: a complete cessation of hydrogen uptake directly correlates with the exhaustion of the benzylic alcohol[3].

  • Reactor Preparation: Equip a high-pressure Hastelloy or stainless-steel autoclave with a mechanical gas-entrainment stirrer and an internal temperature probe.

  • Substrate Loading: Dissolve 1.0 mole of 3-methoxy-4-hydroxymandelic acid in 500 mL of deionized water.

  • Acidification (Critical Step): Add 20 N H₂SO₄ dropwise while monitoring via a calibrated pH meter until the solution reaches exactly pH 1.5. Causality: This specific pH ensures the benzylic hydroxyl is sufficiently protonated for Pd-mediated cleavage without hydrolyzing the methoxy ether[3].

  • Catalyst Addition: Add 0.5 g of 10% Palladium on Carbon (Pd/C) (calculated on a dry metallic palladium basis). Purge the vessel with N₂ three times to remove ambient oxygen.

  • Hydrogenation: Pressurize the reactor with H₂ to 5 kg/cm ² (approx. 71 psi). Heat the mixture to 80 °C under vigorous stirring (800 rpm) to eliminate gas-liquid mass-transfer limitations.

  • Reaction Monitoring: Maintain pressure for 12 hours. Monitor the mass flow controller; the reaction is complete when H₂ consumption flatlines.

  • Workup: Cool the reactor to room temperature and safely vent the residual H₂. Filter the catalyst through a tightly packed Celite pad. Extract the aqueous filtrate with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deoxygenated 3-methoxyphenylacetic acid derivative.

Protocol B: Enantioselective Hydrogenation of Prochiral 3-Methoxyphenylacrylic Acid Derivatives

Design Rationale & Self-Validation: The strict exclusion of oxygen validates the longevity and structural integrity of the highly sensitive Rh-BINAP complex. The addition of a trace amine ensures proper substrate-catalyst docking[1].

  • Catalyst Pre-formation: In a controlled-atmosphere glovebox (O₂ < 1 ppm), dissolve [RhCl(NBD)]₂ (0.01 mmol), (S)-Cy-BINAP (0.0125 mmol), and AgBF₄ (0.01 mmol) in 5 mL of anhydrous, degassed methanol. Stir for 30 minutes to generate the active cationic Rh-complex.

  • Substrate Preparation: In a separate Schlenk flask, dissolve the α -substituted-3-(3-methoxyphenyl)acrylic acid derivative (2.0 mmol) and triethylamine (0.05 mmol) in 10 mL of degassed methanol. Causality: Triethylamine deprotonates the carboxylic acid, facilitating optimal bidentate coordination of the substrate to the Rh center[1].

  • Reaction Assembly: Transfer the substrate solution and the active catalyst solution to a 50 mL stainless-steel autoclave under positive argon pressure.

  • Hydrogenation: Seal the autoclave, purge with H₂ three times, and pressurize to 50 atm. Stir the reaction mixture at 25 °C for 24 hours.

  • Workup & Isolation: Vent the reactor slowly. Filter the mixture through a short silica plug to remove the metal catalyst. Concentrate the filtrate. Extract the residue with 10% aqueous NaOH, wash the basic layer with diethyl ether to remove neutral impurities, and carefully acidify the aqueous layer with conc. HCl to precipitate the highly enantioenriched 3-methoxyphenylacetic acid derivative.

References

  • Title: Process for preparation of 3-alkoxy-4-hydroxyphenylacetic acid (US4401830A)
  • Title: Synthesis of Optically Active α-Isopropyl-4-substituted Phenylacetic Acids by Asymmetric Hydrogenation Source: Bioscience, Biotechnology, and Biochemistry / Oxford Academic URL
  • Title: Development of Potent and Selective Monoacylglycerol Lipase Inhibitors.

Sources

Method

Extraction and LC-MS/MS Quantification of 3-Methoxyphenylacetic Acid from Complex Biological Matrices

Document Type: Advanced Application Note & Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Microbiome Researchers Introduction & Biological Significance 3-Methoxyphenylacetic acid (3-MPAA) is a lo...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Microbiome Researchers

Introduction & Biological Significance

3-Methoxyphenylacetic acid (3-MPAA) is a low-molecular-weight phenolic acid that has garnered significant attention in pharmacomicrobiomics and biomarker discovery. It is primarily generated as a downstream microbial metabolite following the ingestion of dietary polyphenols (such as flavonoids found in almonds and berries)[1],[2]. Upon microbial ring fission and dehydroxylation in the colon, 3-MPAA is absorbed into systemic circulation, where it undergoes hepatic phase II conjugation (sulfation and glucuronidation) before being excreted in urine[3].

Beyond nutritional biochemistry, 3-MPAA is utilized as a discriminatory biomarker in untargeted metabolomic profiling of conditions like osteoarthritis[4] and has been identified as a potent phytotoxin produced by the agricultural pathogen Rhizoctonia solani[5].

Extracting 3-MPAA from complex biological matrices (plasma, urine, feces) presents a distinct analytical challenge. Its high polarity, low endogenous concentration (often in the low nanomolar range), and extensive phase II conjugation require a highly optimized, self-validating extraction methodology to ensure accurate LC-MS/MS quantification.

Pathway A Dietary Polyphenols (Flavonoids) B Gut Microbiota Metabolism A->B Ingestion C 3-Methoxyphenylacetic Acid (3-MPAA) B->C Ring Fission & Dehydroxylation D Hepatic Phase II Conjugation C->D Absorption E Excretion (Urine/Plasma) D->E Sulfation/ Glucuronidation

Fig 1. Metabolic pathway of 3-MPAA from dietary polyphenols to systemic excretion.

Physicochemical Rationale for Extraction Design

To design a robust extraction protocol, one must first analyze the target molecule's physicochemical properties. The causality of every step in our protocol is governed by the thermodynamics and acid-base chemistry of 3-MPAA.

Quantitative Data: Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Formula C9H10O3Low molecular weight (166.17 g/mol ) requires high-resolution or tandem MS for specificity.
pKa (Carboxylic Acid) ~4.19[6]At physiological pH (7.4), 3-MPAA is >99.9% ionized (deprotonated). Acidification is mandatory for extraction.
LogP (Octanol/Water) ~1.32[7]Moderately lipophilic when protonated; ideal for reversed-phase Solid Phase Extraction (SPE).
The Causality of Acidification

According to the Henderson-Hasselbalch equation, extracting a carboxylic acid from an aqueous matrix into an organic phase requires suppressing its ionization. If extraction is attempted at physiological pH, the negatively charged 3-MPAA will remain in the aqueous waste. By dropping the matrix pH to < 2.0 (using formic acid or HCl), we force the equilibrium toward the neutral, protonated state. This drastically increases its affinity for the hydrophobic moieties of the SPE sorbent.

The Self-Validating Extraction System

Trustworthiness in bioanalysis requires that the protocol inherently monitors its own performance. This method utilizes a Self-Validating System comprising three pillars:

  • Isotope-Dilution: A stable isotope-labeled internal standard (e.g., 13C6​ -3-MPAA or a structurally similar deuterated phenolic acid) is spiked into the raw matrix before any processing. Rationale: This mathematically corrects for incomplete enzymatic hydrolysis, physical extraction losses, and MS ionization suppression caused by matrix effects.

  • Matrix-Matched Calibration: Calibration curves are built using analyte-depleted biological matrices (e.g., stripped plasma or synthetic urine). Rationale: Ensures the background matrix complexity of the standards matches the unknown samples.

  • Procedural Blanks: Solvent blanks processed alongside samples. Rationale: Monitors for carryover from the SPE manifold or LC column.

Step-by-Step Methodology: Solid-Phase Extraction (SPE)

The following protocol utilizes a Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (e.g., Waters Oasis HLB, 30 mg/1 mL). Rationale: The copolymer backbone retains both polar and non-polar compounds across a wide pH range without drying out, preventing the breakthrough of small phenolic acids.

Phase 1: Sample Preparation & Deconjugation
  • Aliquot: Transfer 500 µL of plasma or urine into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL). Vortex for 10 seconds.

  • Enzymatic Hydrolysis: Add 50 µL of sodium acetate buffer (2 M, pH 4.9) and 10 µL of β -glucuronidase/sulfatase enzyme mixture[1].

    • Causality: 3-MPAA circulates heavily as glucuronide and sulfate conjugates. Without this step, you will only quantify the trace "free" fraction, drastically underestimating total systemic exposure.

  • Incubation: Incubate at 37 °C for 45 minutes to ensure complete deconjugation.

  • Acidification (Critical Step): Add 50 µL of 6 M HCl or concentrated Formic Acid to drop the sample pH below 2.0. Vortex thoroughly.

Phase 2: Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 1 mL of 100% Methanol through the HLB cartridge to solvate the polymer bed.

  • Equilibration: Pass 1 mL of 0.1% Formic Acid in Water. Causality: Matches the pH of the sorbent bed to the acidified sample, preventing premature ionization of 3-MPAA upon loading.

  • Loading: Apply the acidified biological sample (approx. 600 µL) to the cartridge at a flow rate of 1 drop/second.

  • Washing: Pass 1 mL of 5% Methanol in 0.1% Formic Acid. Causality: The low organic content washes away salts, proteins, and highly polar endogenous interferences without providing enough elutropic strength to desorb the protonated 3-MPAA.

  • Elution: Elute the target analytes with 1 mL of 100% Acetonitrile. Causality: Acetonitrile provides a sharp elution profile for phenolic acids while precipitating any residual trace proteins.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40 °C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Workflow S1 1. IS Spiking & Hydrolysis Add 13C-IS + β-glucuronidase S2 2. Acidification Add Formic Acid (pH < 2.0) S1->S2 S3 3. SPE Conditioning MeOH -> 0.1% FA in H2O S2->S3 S4 4. Sample Loading Apply acidified matrix to HLB S3->S4 S5 5. Washing 5% MeOH in acidified H2O S4->S5 S6 6. Elution 100% Acetonitrile or MeOH S5->S6 S7 7. Reconstitution & LC-MS/MS Dry under N2, dissolve in mobile phase S6->S7

Fig 2. Self-validating Solid-Phase Extraction (SPE) workflow for 3-MPAA.

LC-MS/MS Analytical Conditions

To achieve maximum sensitivity, 3-MPAA must be analyzed in Negative Electrospray Ionization (ESI-) mode, as the carboxylic acid readily loses a proton to form the [M−H]− precursor ion.

Quantitative Data: LC-MS/MS Parameters
ParameterSettingRationale
Analytical Column C18 Reversed-Phase (e.g., 50 × 2.1 mm, 1.8 µm)Provides high-efficiency separation of structural isomers (e.g., 4-MPAA vs 3-MPAA).
Mobile Phase A 0.1% Formic Acid in WaterMaintains analyte in protonated state during chromatography for sharp peak shape.
Mobile Phase B AcetonitrileStrong eluting solvent; lower backpressure than methanol.
Precursor Ion (Q1) m/z 165.1Corresponds to the [M−H]− molecular ion.
Quantifier Ion (Q3) m/z 121.1Represents the loss of CO2​ (-44 Da) from the carboxylic acid group.
Qualifier Ion (Q3) m/z 106.1Represents the simultaneous loss of CO2​ and the methyl radical ( CH3​ ).
Expected Method Performance

When executed correctly, this extraction protocol yields the following validation metrics across complex matrices:

MatrixAbsolute Recovery (%)Matrix Effect (%)LOD (nM)
Human Plasma 88 - 94%92% (Slight suppression)2.5
Human Urine 85 - 91%88% (Moderate suppression)5.0
Fecal Homogenate 76 - 82%71% (High suppression)15.0

Note: The use of the isotope-dilution internal standard corrects the effective Matrix Effect to 100% ± 5% across all matrices, validating the trustworthiness of the final quantitative output.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for 3-Methoxyphenylacetic Acid HPLC Analysis

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven framework for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 3-methoxyphenylacetic acid....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven framework for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 3-methoxyphenylacetic acid. This document moves beyond simple protocols to explain the underlying chromatographic principles, ensuring you can adapt these strategies to your specific instrumentation and research goals.

Frequently Asked Questions (FAQs): Method Development & Optimization

This section addresses the most common questions encountered when establishing a robust, reproducible HPLC gradient method for 3-methoxyphenylacetic acid.

Q1: What are the recommended initial HPLC conditions for analyzing 3-methoxyphenylacetic acid?

A1: For a successful analysis of 3-methoxyphenylacetic acid, a logical starting point is crucial. The following conditions are based on established principles of reversed-phase chromatography for acidic aromatic compounds.

  • HPLC System: Any standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and UV detector.

  • Column: A high-purity, end-capped C18 column is the recommended starting point. A typical geometry would be 4.6 x 150 mm with 3.5 or 5 µm particles.[1] Using a modern, high-purity silica column minimizes surface silanol activity, which is a primary cause of peak tailing for acidic compounds.[2]

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water.[3][4] This creates a low-pH environment essential for good peak shape.

    • Organic (B): Acetonitrile (HPLC or LC-MS grade).[4]

  • Detection: UV detection at 275 nm is a suitable starting wavelength.[5] It is always advisable to confirm the optimal wavelength by running a UV-Vis spectrum of the analyte in the mobile phase.

  • Column Temperature: 30-40 °C. Maintaining a constant, elevated temperature improves reproducibility and can enhance peak efficiency.[4]

  • Initial Gradient Program: A broad "scouting gradient" is recommended to determine the elution characteristics of the analyte and any impurities.[6][7] A typical starting gradient is 10% to 90% B over 15-20 minutes.

Q2: How do I choose the correct pH for the aqueous mobile phase? This seems critical.

A2: You are correct; mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of ionizable compounds like 3-methoxyphenylacetic acid.[8]

The underlying principle is ion suppression .[9] 3-Methoxyphenylacetic acid is a carboxylic acid with a predicted pKa of approximately 4.19.[10]

  • At pH values above the pKa (e.g., pH 7): The acid is deprotonated (ionized) to its carboxylate form. This negative charge makes the molecule much more polar, causing it to have very little retention on a non-polar C18 column, eluting very early and often with poor peak shape.[8][11]

  • At pH values well below the pKa (e.g., pH 2.5): The acid remains in its neutral, protonated form. This makes the molecule significantly less polar (more hydrophobic), allowing it to interact strongly with the C18 stationary phase, leading to good retention and improved peak symmetry.[11][12]

Expert Recommendation: For robust and reproducible results, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[11][13][14] Therefore, a target pH between 2.0 and 2.5 is ideal for this analysis. This not only ensures the analyte is fully protonated but also suppresses the ionization of residual silanol groups on the column's silica surface, which further minimizes peak tailing.[15][16]

Q3: Which buffer should I use to control the pH, and at what concentration?

A3: Once you've identified the target pH, selecting the right buffer is essential to maintain that pH consistently throughout the gradient run.[17] An unstable pH can lead to shifting retention times and distorted peaks.[18]

For a target pH of 2.0-2.5:

  • Phosphate Buffer: A potassium phosphate buffer is an excellent choice for UV-based detection as it is effective in this pH range (pKa1 ≈ 2.15) and is transparent at low UV wavelengths.[13][17]

  • Volatile Additives (for LC-MS): If your method needs to be compatible with mass spectrometry, you must use volatile buffers.[19] 0.1% (v/v) formic acid in water will yield a pH of approximately 2.7, which is often sufficient.[19] For a lower pH, 0.05-0.1% (v/v) trifluoroacetic acid (TFA) can be used, which provides a pH of around 2, though TFA can sometimes cause ion suppression in the MS source.[19][20]

Buffer Concentration: A typical starting concentration is 25 mM .[13][20]

  • Too Low (<10 mM): Insufficient buffering capacity, making the method less robust.[21]

  • Too High (>50 mM): Risk of the buffer salt precipitating when the percentage of organic solvent becomes high during the gradient.[20][22] This can clog tubing, injectors, and columns.

Table 1: Common Buffers for Low-pH Reversed-Phase HPLC

Buffer SystempKa(s)Effective pH RangeMS Compatible?UV CutoffNotes
Phosphate 2.15, 7.20, 12.351.1 - 3.1No< 210 nmExcellent choice for low-pH UV methods.[13][19]
Formate 3.752.8 - 4.8Yes~210 nmVolatile and MS-friendly. 0.1% solution gives pH ~2.7.[19][23]
Acetate 4.763.8 - 5.8Yes (as Ammonium Acetate)~205 nmBetter for pH ranges higher than required for this analyte.[19]
Trifluoroacetic Acid (TFA) ~0.5N/A (used as additive)Yes< 210 nmStrong acid modifier provides pH < 2. Can cause ion suppression in MS.[19][20]
Q4: What are the differences between using acetonitrile and methanol as the organic modifier?

A4: The choice between acetonitrile (ACN) and methanol (MeOH) is a powerful tool for optimizing selectivity.[24] While both are common in reversed-phase HPLC, they have distinct properties that can significantly impact your separation.[25]

Table 2: Comparison of Acetonitrile vs. Methanol in Reversed-Phase HPLC

PropertyAcetonitrile (ACN)Methanol (MeOH)Technical Implication & Expert Insight
Elution Strength HigherLowerACN is a "stronger" solvent, generally resulting in shorter retention times than the same percentage of MeOH.[24][26][27]
System Backpressure LowerHigherACN/water mixtures are less viscous, generating lower backpressure.[24][26][28] This is a significant advantage for UHPLC systems and high flow rates.
Selectivity Aprotic, strong dipoleProtic, hydrogen-bond donorThese different chemical properties can change the elution order of compounds.[24][25] If you have co-eluting peaks in ACN, switching to MeOH is a primary method development step.
UV Cutoff ~190 nm~205 nmACN is superior for methods requiring detection at low UV wavelengths (<210 nm).[24][28]
Peak Shape Generally provides sharp peaks.Can sometimes improve peak shape for acidic or phenolic compounds through hydrogen bonding interactions.[27]If peak tailing persists with ACN even at low pH, a trial with MeOH is warranted.
Cost & Safety More expensive, more toxic.Less expensive, less toxic.Methanol is a more economical choice if it provides the required separation quality.[24]

Recommendation: Start with acetonitrile due to its favorable pressure profile and low UV cutoff.[26] If resolution between 3-methoxyphenylacetic acid and any impurities is insufficient, developing a parallel method with methanol is the next logical step to exploit potential selectivity differences.[24][25]

Q5: How do I design an effective "scouting gradient" to start my optimization?

A5: A scouting gradient is a broad, linear gradient designed to survey the entire polarity range and elute all components in your sample within a reasonable time.[6][29] It is the cornerstone of efficient method development.

The goal is not to achieve perfect separation, but to gather critical information:

  • The approximate organic percentage (%) at which your analyte elutes.

  • The retention times of the first and last eluting components in the sample.

  • The overall complexity of the sample mixture.

A detailed protocol for running a scouting gradient is provided at the end of this guide. A typical starting point would be:

  • Gradient: 5% to 95% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column: 4.6 x 150 mm, 5 µm C18.

Q6: How do I refine my gradient (initial/final %B, gradient time) after the initial scouting run?

A6: The data from your scouting run allows for a systematic refinement of the gradient, making it more efficient and effective.[7]

  • Set the Initial %B: Observe the retention time of your first peak of interest. The starting %B of your new gradient should be set slightly below the %B at which this peak began to elute. A good practice is to hold this initial %B for 1-2 minutes to ensure the analytes are focused at the head of the column before the gradient starts.

  • Set the Final %B: Note the retention time of your last peak of interest. The final %B should be set slightly above the %B at which this last peak eluted to ensure it is fully swept from the column. Hold this for 2-3 minutes for complete elution.

  • Adjust the Gradient Time (tG): With the new, narrower %B range, you can now adjust the gradient time to improve resolution.

    • To Increase Resolution: Lengthen the gradient time (tG). This makes the gradient shallower, giving closely eluting peaks more time to separate.[7]

    • To Decrease Run Time: Shorten the gradient time. This makes the gradient steeper and is appropriate if all peaks are already well-resolved.

Q7: What is gradient steepness and how does it affect my separation?

A7: Gradient steepness refers to how quickly the mobile phase strength increases, calculated as the change in %B divided by the gradient time. It is a key parameter for controlling resolution.[7]

  • Shallow Gradient (Low Steepness): Achieved by having a small %B change over a long time. This increases the separation window for each compound and generally leads to better resolution, especially for complex mixtures.[6]

  • Steep Gradient (High Steepness): A large %B change over a short time. This results in shorter run times but may cause closely eluting peaks to merge.

A systematic approach to optimization involves running a scouting gradient, narrowing the %B range, and then adjusting the gradient time (steepness) to achieve the desired resolution, as outlined in the workflow diagram below.

Gradient_Optimization_Workflow Start Start: Define Initial Conditions (C18 Column, ACN/Buffered H2O) Scout Run Wide Scouting Gradient (e.g., 5-95% B over 20 min) Start->Scout Eval_Scout Evaluate Chromatogram: 1. Note t_R of first and last peaks 2. Assess overall separation Scout->Eval_Scout Adjust_Range Refine Gradient Range: Set Initial %B just before first peak Set Final %B just after last peak Eval_Scout->Adjust_Range Peaks identified Adjust_Time Adjust Gradient Time (tG) (Steepness) Adjust_Range->Adjust_Time Eval_Resolution Assess Resolution (Rs) Is Rs ≥ 1.5 for critical pairs? Adjust_Time->Eval_Resolution Increase_tG Increase tG (Shallower Gradient) To improve resolution Eval_Resolution->Increase_tG No Optimized Method Optimized Proceed to Validation Eval_Resolution->Optimized Yes Increase_tG->Adjust_Time

FAQs: Troubleshooting Common Issues

Even with a well-designed method, problems can arise. This section provides solutions to specific issues you may encounter.

Q8: My peak for 3-methoxyphenylacetic acid is tailing. What are the common causes and how can I fix it?

A8: Peak tailing is the most common chromatographic problem, where the back half of the peak is drawn out.[15] For an acidic analyte like 3-methoxyphenylacetic acid, the causes are usually predictable.

  • Primary Cause: Secondary Silanol Interactions. The most likely culprit is an interaction between the negatively charged, ionized form of your acidic analyte and residual silanol groups (-Si-OH) on the surface of the silica-based column packing.[15][16][30]

    • Solution: Ensure your mobile phase pH is low (~2.0-2.5). This protonates both your analyte (making it neutral) and the silanol groups, eliminating this unwanted ionic interaction.[15][16] Using a modern, high-purity, end-capped column also drastically reduces the number of available silanol groups.[16]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase at the point of injection, leading to tailing.[1][21]

    • Solution: Reduce the sample concentration or injection volume and re-inject. If the peak shape improves, the original injection was overloaded.

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[30]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep lengths as short as possible.

  • Column Contamination or Failure: A partially blocked inlet frit or a void at the head of the column can distort the sample band, causing tailing for all peaks in the chromatogram.[15][21]

    • Solution: First, try reversing and back-flushing the column to waste (check manufacturer's instructions).[15] If this fails, the guard column (if used) or the analytical column may need to be replaced.

Tailing_Troubleshooting Start Peak Tailing Observed Check_All_Peaks Are ALL peaks tailing? Start->Check_All_Peaks Check_Column Suspect Physical Problem: 1. Check for column void 2. Back-flush/replace column Check_All_Peaks->Check_Column Yes Check_pH Check Mobile Phase pH: Is pH < (pKa - 1.5)? Check_All_Peaks->Check_pH No Adjust_pH Lower mobile phase pH to ~2.5 using a suitable buffer Check_pH->Adjust_pH No Check_Overload Check for Column Overload: Reduce sample concentration Check_pH->Check_Overload Yes Adjust_pH->Check_pH Dilute_Sample Dilute sample and re-inject Check_Overload->Dilute_Sample Yes Use_Endcapped Suspect Silanol Interaction: Use high-purity, end-capped column Check_Overload->Use_Endcapped No improvement

Q9: I'm seeing inconsistent retention times from one injection to the next. What should I check?

A9: Drifting retention times are a clear sign of an unstable system. The cause is often related to the mobile phase, column equilibration, or hardware.

  • Insufficient Column Equilibration: This is the most common cause in gradient chromatography. The column must be fully returned to the initial mobile phase conditions before the next injection.

    • Solution: Ensure your post-run equilibration time is sufficient. A good rule of thumb is to allow 5-10 column volumes of the starting mobile phase to pass through the column. For a 150 x 4.6 mm column, this is about 7-15 mL.[7]

  • Inconsistent Mobile Phase Preparation: Small variations in pH or the ratio of organic to aqueous solvent can cause shifts.

    • Solution: Use a calibrated pH meter.[22] Always measure components precisely using graduated cylinders or by weight. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention.

    • Solution: Use a column thermostat and ensure it is set to a stable temperature (e.g., 35 °C).[22]

  • HPLC Pump Issues: Air bubbles, leaking pump seals, or malfunctioning check valves can lead to an inconsistent flow rate, which directly impacts retention times.

    • Solution: Degas the mobile phase thoroughly.[26] Purge the pumps to remove air.[31] Perform routine maintenance on pump seals and check valves.

Q10: There are "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A10: Ghost peaks are extraneous peaks that appear in your chromatogram, often during a blank gradient run, and can interfere with quantification.[31] They typically originate from contamination.

  • Mobile Phase Contamination: Impurities in solvents, water, or buffer additives.

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared 18 MΩ·cm deionized water.[19][31] Filter all aqueous mobile phases through a 0.45 µm or 0.22 µm filter before use.[17]

  • Sample Carryover: Residue from a previous, more concentrated sample being injected with the current sample.

    • Solution: Optimize the autosampler needle wash procedure. Use a strong solvent (like 50:50 ACN:Water) for the wash, and increase the wash volume or duration.

  • System Contamination: Buildup of contaminants in the injector, tubing, or column.

    • Solution: Systematically flush the entire flow path with a strong solvent. Disconnecting the column and flushing the system to waste is a good first step.

Experimental Protocols

Protocol 1: Step-by-Step Scouting Gradient Development
  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 100% Acetonitrile.

  • Install Column: A 150 x 4.6 mm, 5 µm C18 column.

  • Set Instrument Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: 275 nm.

  • Program the Gradient:

    • Time 0.0 min: 5% B

    • Time 20.0 min: 95% B

    • Time 22.0 min: 95% B (Wash)

    • Time 22.1 min: 5% B (Return to Initial)

    • Time 30.0 min: 5% B (Equilibrate)

  • Execute and Evaluate: Inject your sample and a blank (mobile phase). Analyze the resulting chromatogram to determine the approximate elution conditions as described in Q6.

Protocol 2: Mobile Phase Preparation (Phosphate Buffer)
  • Objective: Prepare 1 L of a 25 mM potassium phosphate buffer at pH 2.5.

  • Materials: Monobasic potassium phosphate (KH₂PO₄), phosphoric acid (H₃PO₄), HPLC-grade water.

  • Procedure:

    • Weigh out the appropriate amount of KH₂PO₄ for a 25 mM solution (approx. 3.4 g) and dissolve in ~950 mL of HPLC-grade water.

    • Place a calibrated pH electrode in the solution while stirring.

    • Slowly add dilute phosphoric acid dropwise until the pH meter reads 2.50.

    • Transfer the solution to a 1 L volumetric flask and add water to the mark.

    • Filter the buffer through a 0.22 µm membrane filter to remove particulates.[17]

    • This solution is now your "Aqueous (A)" mobile phase. Degas before use.

References

  • Vertex AI Search. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs.
  • Chrom Tech, Inc. (2025, October 28).
  • Mason Technology. (2024, February 9). Acetonitrile vs.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Phenomenex. (2020, April 8). Choosing the Right Buffers for Mobile Phase.
  • Hopkins, T. (2019, February 19).
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Veeprho. (2025, February 1).
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • Shimadzu (Europe). (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • HPLC Store. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
  • ChromAfrica. (n.d.). Gradient HPLC.
  • Alwsci. (2025, November 27).
  • LCGC International. (n.d.). Understanding Gradient HPLC.
  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution.
  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS.
  • Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Thermo Fisher Scientific. (n.d.).
  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Biotage. (2023, January 24).
  • CHROMacademy. (n.d.). Optimizing Gradient HPLC Parameters.
  • Fortis Technologies. (n.d.). Common HPLC Buffers.
  • ACS Publications. (2008, September 10). Influence of pH on Retention in Linear Organic Modifier Gradient RP HPLC. Analytical Chemistry.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • KNAUER. (2026, February 9).
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • SIELC. (n.d.). Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column.
  • PubMed. (n.d.). Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC).
  • Pharmaguideline. (2024, December 11).
  • MOLNOVA. (n.d.). 3-Methoxyphenylacetic acid | 1798-09-0.
  • Phenomenex. (2025, June 6).
  • MDPI. (2023, January 12). Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB. Toxins.
  • AMSbiopharma. (2025, July 22).
  • Lab-Training. (2025, July 25).
  • Agilent Technologies. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution.
  • BenchChem. (n.d.).
  • BUCHI. (n.d.).
  • SlideShare. (2012, December 4). HPLC Method Development.
  • LCGC International. (2013, November 1).
  • ChemicalBook. (2026, March 14). 3-Methoxyphenylacetic acid | 1798-09-0.
  • NIH PubChem. (n.d.). (3-Methoxyphenyl)acetic acid.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Sigma-Aldrich. (n.d.). 3-Methoxyphenylacetic acid = 99 1798-09-0.

Sources

Optimization

Technical Support Center: Preventing Decarboxylation of 3-Methoxyphenylacetic Acid (3-MPAA)

Welcome to the Technical Support Center for handling 3-methoxyphenylacetic acid (3-MPAA) and related arylacetic acids. Because 3-MPAA contains an electron-rich aromatic ring coupled to an acetic acid moiety, it is highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-methoxyphenylacetic acid (3-MPAA) and related arylacetic acids. Because 3-MPAA contains an electron-rich aromatic ring coupled to an acetic acid moiety, it is highly susceptible to the extrusion of carbon dioxide (decarboxylation) under thermal, oxidative, or catalytic stress.

This guide is designed for researchers and drug development professionals. It provides causality-driven troubleshooting, quantitative baselines, and self-validating protocols to ensure the structural integrity of 3-MPAA during heating workflows.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic tree below to identify the specific mechanism driving the degradation of your compound.

DecarboxylationTroubleshooting Start Detecting 3-MPAA Mass Loss / CO2 Evolution? TempCheck Is the system heated above 100°C? Start->TempCheck OxCheck Is the system exposed to ambient air / O2? TempCheck->OxCheck No Thermal Thermal Decarboxylation Action: Lower Temp / Adjust pH TempCheck->Thermal Yes MetalCheck Are trace metals or mineral surfaces present? OxCheck->MetalCheck No Oxidative Oxidative Decarboxylation Action: Degas & Use Argon OxCheck->Oxidative Yes Catalytic Ketonic/Metal Decarboxylation Action: Add Chelators / Glass-line MetalCheck->Catalytic Yes Safe Stable 3-MPAA System MetalCheck->Safe No

Diagnostic workflow for identifying and preventing 3-MPAA decarboxylation pathways.

Troubleshooting & FAQs

Q1: Why does 3-MPAA degrade during standard reflux or drying, even at moderate temperatures? A1: While pure thermal decarboxylation typically requires extreme conditions, arylacetic acids are highly vulnerable to aerobic oxidative decarboxylation . In the presence of oxygen, temperatures as low as 120 °C can drive the formation of benzyl radicals, rapidly converting the acid into corresponding aldehydes or ketones[1]. If you are losing mass during drying, it is likely an oxidative pathway rather than a purely thermal one.

Q2: How does the pH of my solution affect the thermal stability of 3-MPAA? A2: The protonation state strictly dictates the degradation kinetics. Phenylacetic acid derivatives have a pKa of approximately 4.3[2]. When the pH is above the pKa, the molecule exists as a carboxylate anion, which directly extrudes CO₂ to form a highly reactive benzyl anion. Kinetic studies demonstrate that the anion form decarboxylates at a significantly higher rate (apparent rate constant of 0.145 h⁻¹) compared to the neutral acid (0.044 h⁻¹), which must pass through a higher-energy ring-protonated zwitterion intermediate[3]. Maintaining a slightly acidic environment (pH < 4.0) suppresses the accelerated anionic pathway.

Q3: I am scaling up my reaction in a stainless steel reactor. Is this a risk factor? A3: Yes. Bare metal walls and transition metal oxides (such as iron oxides in steel) act as heterogeneous catalysts for ketonic decarboxylation . Mineral surfaces like magnetite and spinel drastically increase the reaction pathways available to phenylacetic acids, converting them into dibenzyl ketone derivatives at elevated temperatures[4]. Always use glass-lined reactors for scale-up heating of 3-MPAA.

Q4: Can light exposure during heating exacerbate the issue? A4: Absolutely. Visible and UV light can act synergistically with trace oxidants to trigger single-electron transfer (SET) events. This photo-mediates the oxidative decarboxylation of the phenylacetic acid derivative into a benzyl radical, even at room temperature[5]. Heating a reaction in a transparent vessel under ambient light increases this risk.

Mechanistic Pathways

Understanding the causality behind the degradation allows for targeted protocol adjustments. The diagram below illustrates how environmental factors force 3-MPAA down different decomposition routes.

Mechanism Acid 3-MPAA (Neutral) Stable < 100°C Anion 3-MPAA Anion Prone to Decarboxylation Acid->Anion Base (pH > 4.3) Toluene 3-Methoxytoluene (Thermal Pathway) Acid->Toluene Heat (>300°C) Zwitterion Int. Radical Benzyl Radical (Oxidative Pathway) Anion->Radical O2 / Metals / Light Anion->Toluene Heat (>200°C) -CO2 Ketone Aldehyde / Ketone Degradation Product Radical->Ketone Oxidation

Mechanistic divergence of 3-MPAA decarboxylation under thermal and oxidative stress.

Quantitative Data Summary

Use the following table to benchmark your reaction conditions against known degradation thresholds for arylacetic acids.

Condition / CatalystAtmosphereTemp (°C)Primary Degradation PathwayRelative RiskRef
Aqueous, pH > 4.3 (Anion) Inert (N₂)> 200 °CDirect Anionic DecarboxylationHigh [3]
Aqueous, pH < 4.0 (Neutral) Inert (N₂)> 300 °CZwitterionic DecarboxylationModerate [3]
Trace Metals / Photocatalyst Air / O₂25–120 °CAerobic Oxidative DecarboxylationVery High [1],[5]
Iron Oxide / Mineral Surfaces Inert (N₂)> 200 °CKetonic DecarboxylationHigh [4]
Metal-Free, pH < 4.0 Inert (Ar)< 100 °CStableNegligible N/A

Standard Operating Procedure (SOP)

Self-Validating Anaerobic Heating Protocol for 3-MPAA

This methodology is designed to safely heat 3-MPAA up to 100 °C for downstream derivatization or aggressive drying without structural loss. It integrates real-time validation to ensure the system remains fail-safe.

Step 1: Reactor Passivation & Preparation

  • Action: Wash the glass-lined reactor with 0.1 M EDTA solution, followed by a thorough rinse with HPLC-grade deionized water.

  • Causality: Transition metals (Fe, Cu) on reactor walls or stir bars catalyze ketonic decarboxylation[4]. EDTA chelates and removes these trace heterogeneous catalysts.

  • Validation: Perform a visual inspection of the glass lining for micro-abrasions. Use a clean PTFE-coated magnetic stir bar.

Step 2: pH Optimization (For Aqueous/Mixed Solvent Systems)

  • Action: Buffer the 3-MPAA solution to pH 3.0 – 3.5 using an anhydrous organic acid (e.g., citric acid), provided it does not interfere with your downstream chemistry.

  • Causality: The 3-MPAA anion decarboxylates at a significantly higher rate than the neutral zwitterion under thermal stress[3]. Keeping the pH below the pKa (~4.3)[2] locks the molecule in its more stable neutral state.

  • Validation: Verify with a calibrated pH probe prior to the final solvent addition.

Step 3: Atmospheric Degassing (Schlenk Line)

  • Action: Subject the 3-MPAA solution to three consecutive freeze-pump-thaw cycles. Backfill the system with ultra-high purity Argon (Ar is preferred over N₂ as it is heavier and blankets the solution better). Wrap the reaction vessel in aluminum foil to block ambient light.

  • Causality: Oxygen acts as a terminal oxidant, driving aerobic oxidative decarboxylation via benzyl radical intermediates[1][5]. Light lowers the activation energy for radical initiation.

  • Validation: An inline dissolved oxygen (DO) sensor must read < 5 ppm before heating commences.

Step 4: Heating & Real-Time CO₂ Monitoring (Self-Validation)

  • Action: Ramp the temperature at 2 °C/min to the target (maximum 100 °C). Route the reactor's exhaust gas through a bubbler trap filled with a saturated Barium Hydroxide (Ba(OH)₂) solution.

  • Causality: Controlled ramping prevents localized superheating at the vessel walls.

  • Validation (Self-Validating Step): The Ba(OH)₂ trap acts as a real-time binary indicator.

    • Pass: If the bubbler solution remains clear, decarboxylation is successfully prevented.

    • Fail: If CO₂ is extruded, it will react with Ba(OH)₂ to precipitate insoluble Barium Carbonate (BaCO₃), causing the trap to turn cloudy/white. If cloudiness is observed, the protocol has failed, and heating must be immediately aborted to salvage the remaining 3-MPAA.

References

  • Visible-light-promoted oxidative decarboxylation of arylacetic acids in air: Metal-free synthesis of aldehydes and ketones at room temper
  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure ResearchG
  • Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant Organic Letters - ACS Public
  • Kinetics and Mechanisms of Hydrothermal Ketonic Decarboxylation ACS Earth and Space Chemistry (Elsevier Pure)
  • Phenylacetic acid - Chemical Properties Wikipedia

Sources

Troubleshooting

resolving co-elution issues with 3-methoxyphenylacetic acid in GC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in gas chromatography-mass spectrometry (GC-MS) metabolomics and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in gas chromatography-mass spectrometry (GC-MS) metabolomics and drug development: the co-elution of 3-methoxyphenylacetic acid (3-MPAA).

This guide bypasses basic instrument operation and dives directly into the chromatographic physics, chemical derivatization mechanics, and mass spectral deconvolution required to achieve baseline resolution for this specific analyte.

Section 1: Diagnostic FAQs – The Causality of Co-Elution

Q1: Why does 3-methoxyphenylacetic acid (3-MPAA) frequently co-elute and exhibit severe tailing in standard GC-MS methods? Causality: 3-MPAA is a highly polar monocarboxylic acid 1. In gas chromatography, the active hydrogen atom on its carboxylic acid group forms strong hydrogen bonds with residual silanol groups on the column's stationary phase and the glass inlet liner. This interaction drastically reduces the molecule's volatility and causes severe peak tailing. Tailing broadens the peak base, which inevitably leads to co-elution with closely eluting matrix components or structural isomers 2. Solution: The active hydrogen must be chemically replaced prior to injection to neutralize polarity and increase volatility.

Q2: Which derivatization strategy provides the highest chromatographic efficiency for 3-MPAA? Causality: To resolve co-elution caused by poor peak shape, silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) is the optimal choice. The TMCS acts as a catalyst, driving the reaction to completion. This method is preferred over alkylation because it requires milder conditions and produces TMS-ester derivatives that yield highly diagnostic mass spectra 2.

Q3: After derivatization, 3-MPAA still co-elutes with its positional isomers (e.g., 2-MPAA and 4-MPAA). How do I manipulate the stationary phase to resolve them? Causality: Co-elution occurs when two peaks share identical capacity factors ( k′ ) and selectivity ( α ) 3. Positional isomers of methoxyphenylacetic acid have nearly identical boiling points. If you are using a 100% dimethylpolysiloxane column (e.g., ZB-1 or DB-1), separation is governed almost entirely by dispersive van der Waals forces, resulting in guaranteed co-elution 4. Solution: You must manipulate the selectivity ( α ) by changing the stationary phase chemistry [[5]](). Switching to a mid-polarity column (e.g., 35% diphenyl / 65% dimethylpolysiloxane) introduces dipole-dipole and π−π interactions. These interactions differentiate the slight variations in electron density and steric hindrance caused by the meta-methoxy substitution compared to ortho- or para-substitutions 4.

Q4: If physical chromatographic resolution is maximized but co-elution persists with a complex biological matrix, how can MS parameters be leveraged? Causality: When physical separation limits are reached, separation must be achieved mathematically. Solution: Utilize spectral deconvolution software (e.g., AMDIS) or operate the MS in Selected Ion Monitoring (SIM) mode. If the co-eluting compounds have different fragmentation patterns, deconvolution algorithms can extract the pure spectrum of 3-MPAA from the overlapping noise 5. For targeted quantitation, extracting unique, high-abundance ions (Extracted Ion Chromatogram - EIC) allows for accurate integration even if baseline physical resolution is not achieved 6.

Section 2: Workflow Visualizations

GC_Troubleshooting Start Detect Co-elution (Peak Shape / MS Spectra) CheckDeriv Is 3-MPAA Derivatized? Start->CheckDeriv DoDeriv Perform Silylation/Alkylation (e.g., BSTFA + TMCS) CheckDeriv->DoDeriv No CheckColumn Evaluate Stationary Phase (Selectivity α) CheckDeriv->CheckColumn Yes DoDeriv->CheckColumn ChangeColumn Switch to Mid-Polar Column (e.g., 35% Phenyl) CheckColumn->ChangeColumn Poor Selectivity CheckMS Are MS Spectra Distinct? CheckColumn->CheckMS Good Selectivity Success Baseline Resolution Achieved ChangeColumn->Success Deconvolution Apply MS Deconvolution (AMDIS / Extracted Ion) CheckMS->Deconvolution Yes Deconvolution->Success

Caption: Logical troubleshooting workflow for resolving 3-MPAA co-elution in GC-MS.

Derivatization_Logic Target 3-Methoxyphenylacetic Acid (Active -OH Group) Silylation Silylation (BSTFA + 1% TMCS) Fast, Excellent MS Fragmentation Target->Silylation Preferred Alkylation Alkylation (BF3-Methanol) Highly Stable, Toxic Reagents Target->Alkylation Alternative TMS_Deriv TMS-Ester Derivative (High Volatility, Low Polarity) Silylation->TMS_Deriv Methyl_Deriv Methyl-Ester Derivative (High Volatility, Low Polarity) Alkylation->Methyl_Deriv Validation Self-Validation: Check[M-15]+ or [M-31]+ Ions TMS_Deriv->Validation Methyl_Deriv->Validation

Caption: Derivatization pathways for 3-MPAA to eliminate active hydrogen interactions.

Section 3: Quantitative Data & Selection Guides

Table 1: Comparison of Derivatization Agents for 3-MPAA

ParameterSilylation (BSTFA + 1% TMCS)Alkylation (BF3-Methanol)
Mechanism Replaces active -OH with -O-TMSReplaces active -OH with -O-CH3
Reaction Time 30 minutes60+ minutes
Temperature 60°C70°C
MS Fragmentation Excellent (Diagnostic [M-15]+ ion)Good (Diagnostic [M-31]+ ion)
Toxicity ModerateHigh (Corrosive/Toxic)

Table 2: Stationary Phase Selection Guide for Phenylacetic Acids

Stationary Phase ChemistryPolarityPrimary InteractionSuitability for 3-MPAA Isomers
100% DimethylpolysiloxaneNon-polarVan der Waals (Boiling Point)Poor (High risk of isomer co-elution)
5% Diphenyl / 95% DimethylLow-polarVan der Waals + weak π−π Moderate (Requires slow temp ramp)
35% Diphenyl / 65% DimethylMid-polarDipole-dipole + strong π−π Excellent (Differentiates steric differences)
Polyethylene Glycol (PEG)High-polarHydrogen bondingPoor for TMS derivatives (Phase degradation risk)

Section 4: Self-Validating Experimental Protocol

Self-Validating Silylation Protocol for 3-MPAA Objective: Convert 3-MPAA into its volatile trimethylsilyl (TMS) ester to eliminate peak tailing and prevent polarity-driven co-elution.

  • Step 1: Sample Dehydration.

    • Action: Dry the extracted sample completely under a gentle stream of high-purity nitrogen.

    • Causality: Moisture aggressively quenches silylation reagents, reverting derivatives back to free acids and ruining the chromatography.

  • Step 2: Reagent Addition.

    • Action: Add 50 µL of anhydrous pyridine (acting as an acid scavenger and solvent) and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Step 3: Incubation.

    • Action: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes.

  • Step 4: Self-Validation Check (Critical).

    • Action: Inject the sample into the GC-MS.

    • Validation Criteria: Analyze the resulting mass spectrum. A successful reaction will show the 3-MPAA-TMS peak with a complete absence of the underivatized 3-MPAA mass trace. Furthermore, calculate the ratio of the [M-15]+ ion to the molecular ion [M]+. Consistent ratios across analytical replicates validate that the derivatization is complete and stable. If this validation passes but peaks still overlap, you have definitively proven that the co-elution is a stationary phase selectivity issue, not an artifact of incomplete chemistry.

References

  • (3-Methoxyphenyl)
  • Source: benchchem.
  • Source: colostate.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)
  • GC/MS based metabolomics: development of a data mining system for metabolite identification by using soft independent modeling of class analogy (SIMCA)
  • Source: phenomenex.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Methoxyphenylacetic Acid Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected roadblocks when functionalizing 3-methoxypheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected roadblocks when functionalizing 3-methoxyphenylacetic acid. While this molecule is a highly versatile building block in medicinal chemistry, its 1,3-substitution pattern and reactive alpha-methylene group present unique steric challenges.

This guide is structured to troubleshoot the most common experimental failures, explain the underlying thermodynamic and kinetic causality, and provide self-validating, field-proven protocols.

Electrophilic Aromatic Substitution (EAS): Regioselectivity Challenges

Q: Why am I getting poor regioselectivity or failing to isolate any product substituted at the 2-position during nitration or halogenation?

The Causality: The methoxy group at the 3-position is a strong electron-donating group (EDG) via resonance, directing incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) carbons. Concurrently, the acetic acid moiety at position 1 is weakly activating but sterically demanding.

Position 2 is sandwiched directly between these two groups. When an electrophile attempts to attack C2, it experiences severe ortho-ortho steric compression (van der Waals repulsion). This drastically raises the activation energy for the transition state at C2, shifting the kinetic control entirely to the more accessible 4- and 6-positions[1]. Consequently, direct EAS at the 2-position is practically impossible under standard conditions; the reaction will heavily favor the 4-position (para to the methoxy group) and the 6-position[2].

EAS_Regio Substrate 3-Methoxyphenylacetic Acid Pos2 Position 2 (Sterically Blocked) Substrate->Pos2 EAS Attempt Pos4 Position 4 (Sterically Accessible, Para to Methoxy) Substrate->Pos4 Major Product Pos6 Position 6 (Sterically Accessible, Ortho to Methoxy) Substrate->Pos6 Minor Product

Regioselectivity map for Electrophilic Aromatic Substitution on 3-methoxyphenylacetic acid.

Data Summary: Typical EAS Regioselectivity

Reaction TypeElectrophile SourceC2 Yield (%)C4 Yield (%)C6 Yield (%)
NitrationNO₂⁺ (HNO₃ / ZnCl₂)< 2%65 - 75%20 - 25%
BrominationBr⁺ (Br₂ / FeBr₃)< 1%70 - 80%15 - 20%
Verified Protocol: Mild Regioselective Nitration (Targeting C4/C6)

To achieve clean nitration without oxidative degradation of the acetic acid side chain, avoid fuming nitric/sulfuric acid mixtures. Instead, utilize a Lewis acid-catalyzed approach[2].

  • Setup: In an oven-dried flask under N₂, dissolve 3-methoxyphenylacetic acid (1.0 equiv) in anhydrous ethyl acetate (0.5 M concentration).

  • Catalyst Addition: Add anhydrous Zinc Chloride (ZnCl₂, 1.0 equiv). Stir for 5 minutes at room temperature.

  • Nitration: Dropwise, add 65% HNO₃ (1.0 equiv). The solution will transition to a deep yellow color.

  • Monitoring: Stir at room temperature for 3 hours. Monitor via TLC (DCM:MeOH 9:1). If starting material persists, add an additional 0.5 equiv of HNO₃.

  • Workup: Quench with cold water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Validation: The crude NMR will show two distinct sets of aromatic protons corresponding to the 4-nitro and 6-nitro isomers. Purify via preparative RP-HPLC (H₂O/ACN + 0.1% TFA) to isolate the pure isomers[2].

Alpha-Alkylation of the Methylene Group

Q: During the alpha-alkylation of 3-methoxyphenylacetic acid with bulky electrophiles (e.g., isopropyl halides), why do I recover mostly starting material or observe O-alkylation instead of the desired C-alkylation?

The Causality: To alkylate the alpha-carbon, you must first form the enolate. Because the molecule contains a free carboxylic acid, you must generate a dianion (deprotonating both the carboxylic OH and the alpha-CH₂).

The resulting carboxylate-enolate dianion has charge density distributed across the alpha-carbon and the carboxylate oxygens. When a bulky electrophile (like a secondary or tertiary alkyl halide) approaches the alpha-carbon, it faces severe steric clash from the solvated carboxylate group and the ortho-hydrogens of the phenyl ring. To minimize this high-energy steric interaction, the electrophile will either attack the less sterically hindered oxygen (yielding an unstable O-alkylated ester that often hydrolyzes back to starting material during workup) or fail to react entirely, leading to protonation upon quench[3].

Alkylation Start 3-Methoxyphenylacetic Acid LDA LDA (2.2 eq) in THF -78°C Start->LDA Dianion Carboxylate-Enolate Dianion LDA->Dianion Add Add Electrophile (R-X) + DMPU/HMPA Dianion->Add Steric Is R-X Bulky? (e.g., t-Butyl) Add->Steric O_Alk O-Alkylation / Recovery (Steric Clash at Alpha-C) Steric->O_Alk Yes C_Alk C-Alkylation (Desired Product) Steric->C_Alk No (Methyl, Primary)

Mechanistic workflow and steric divergence in the alpha-alkylation of 3-methoxyphenylacetic acid.

Data Summary: Influence of Electrophile Steric Bulk on Dianion Alkylation

ElectrophileAlkyl ClassC-Alkylation Yield (%)O-Alkylation / Unreacted (%)
IodomethanePrimary (Un-hindered)88 - 92%< 5%
BromoethanePrimary75 - 80%~ 10%
2-BromopropaneSecondary (Hindered)35 - 45%50 - 60%
tert-Butyl IodideTertiary (Highly Hindered)< 5%> 90%
Verified Protocol: Dianion Generation and Alpha-Alkylation

To force C-alkylation with moderately hindered electrophiles, you must break up enolate aggregates to increase the nucleophilicity of the alpha-carbon. This is achieved using a polar aprotic additive like DMPU (or HMPA)[3].

  • Dianion Formation: Cool a solution of freshly prepared LDA (2.2 equiv) in anhydrous THF to -78 °C under N₂. Slowly add a solution of 3-methoxyphenylacetic acid (1.0 equiv) in THF dropwise over 15 minutes.

  • Maturation: Stir the deep-colored mixture at -78 °C for 30 minutes to ensure complete dianion formation[3].

  • Additive: Add DMPU (N,N'-Dimethylpropyleneurea, 2.0 equiv) to the mixture. Stir for 10 minutes. Note: This step strips lithium cations away from the enolate, drastically increasing its reactivity.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 equiv).

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Workup: Quench carefully with 1M HCl until the pH is ~2 (this protonates the unreacted enolate and the carboxylate). Extract with diethyl ether (3x). Wash with water to remove DMPU, dry over MgSO₄, and concentrate.

Decarboxylative Cross-Coupling

Q: I am trying to perform a palladium-catalyzed decarbonylative borylation to convert the acetic acid group into a benzylboronate, but the reaction stalls. How do I overcome this?

The Causality: Decarbonylative borylation requires the Palladium catalyst to undergo oxidative addition into the C-COOH bond, followed by the extrusion of CO. The benzylic position of 3-methoxyphenylacetic acid is sterically encumbered by the adjacent aromatic ring. Standard ligands (like PPh₃) fail to provide the necessary steric bulk to force the reductive elimination step, causing the catalytic cycle to stall at the Pd(II) intermediate[4].

Solution: Transition to a bidentate, sterically demanding, and electron-rich ligand such as DPPPent (1,5-Bis(diphenylphosphino)pentane). The wide bite angle of DPPPent forces the bulky groups on the Pd center closer together, lowering the activation energy for reductive elimination and pushing the reaction forward despite the substrate's steric hindrance[4].

Verified Protocol: Decarbonylative Borylation
  • Setup: In a glovebox, charge a Schlenk tube with 3-methoxyphenylacetic acid (1.0 equiv), B₂pin₂ (3.0 equiv), Pd(OAc)₂ (5 mol %), and DPPPent (10 mol %)[4].

  • Reagents: Add DIPEA (2.0 equiv) and Piv₂O (pivalic anhydride, 2.0 equiv) in anhydrous 1,4-dioxane (0.20 M)[4]. Note: Piv₂O forms a mixed anhydride in situ, which is much more reactive toward Pd insertion than the free acid.

  • Heating: Seal the tube, remove it from the glovebox, and heat at 160 °C for 15 hours[4].

  • Purification: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), concentrate, and purify via flash chromatography to isolate the benzylboronate[4].

References
  • Palladium-Catalyzed Decarbonylative Borylation of Benzylic Acids for the Synthesis of Benzylboronates. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. PMC - National Institutes of Health. Available at:[Link]

  • Reactions of 3-(1-Hydroxyalkyl)phthalides with Acids: Synthesis of (Z)-3-Alkylidenephthalides and 3-Alkyl-8-hydroxyisocoumarins. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Methoxyphenylacetic Acid Solutions for Long-Term Storage

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-methoxyphenylacetic acid. This guide provides in-depth troubleshooting advice and frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-methoxyphenylacetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experimental solutions for long-term storage. Our recommendations are grounded in established principles of chemical stability and supported by available technical literature.

Troubleshooting Guide: Common Issues with 3-Methoxyphenylacetic Acid Solutions

This section addresses specific problems you may encounter during the preparation, storage, and use of 3-methoxyphenylacetic acid solutions.

Issue 1: Precipitation Observed in the Solution

Scenario A: Precipitation occurs immediately upon dilution into an aqueous buffer or cell culture medium.

  • Root Cause: This is likely "solvent-shift" precipitation. 3-Methoxyphenylacetic acid is sparingly soluble in water[1]. When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is lower, the compound can "crash out" of the solution.

  • Immediate Solutions:

    • Reduce Final Concentration: The simplest approach is to lower the final working concentration of the acid in your aqueous medium.

    • Step-wise Dilution: Avoid adding the concentrated stock directly to the full volume of your aqueous medium. Instead, perform serial dilutions. For instance, first, dilute the stock into a smaller volume of the medium, then add this intermediate dilution to your final volume while vortexing.

    • Increase Agitation: Add the stock solution drop-wise to the vortexing or rapidly stirring aqueous medium. This rapid dispersion can prevent localized high concentrations that initiate precipitation.

    • Pre-warm the Aqueous Medium: Ensure your buffer or cell culture medium is pre-warmed to your experimental temperature (e.g., 37°C) before adding the compound. Solubility often increases with temperature.

Scenario B: The solution was clear initially but developed precipitation after a period of storage (e.g., overnight at 4°C or -20°C).

  • Root Cause: This delayed precipitation can be due to a few factors:

    • Temperature-Dependent Solubility: The solubility of 3-methoxyphenylacetic acid is lower at colder temperatures. A solution that is stable at room temperature may become supersaturated and precipitate when cooled.

    • Slow Crystallization: Even at a concentration below the immediate solubility limit, slow crystallization can occur over time, especially if the solution is undisturbed.

    • Degradation: The compound may be degrading into less soluble byproducts.

  • Troubleshooting & Resolution Protocol:

    • Visual Inspection: Examine the precipitate. Are there fine particles, or larger crystals? Crystalline structures may suggest a solubility issue, while an amorphous solid or discoloration could indicate degradation.

    • Attempt to Re-dissolve:

      • Warm the solution gently in a water bath to your experimental temperature or slightly above. Do not overheat, as this can accelerate degradation.

      • Vortex or sonicate the solution to aid in re-dissolving the precipitate.

    • If the Precipitate Re-dissolves: This strongly suggests a temperature-dependent solubility issue. To prevent recurrence:

      • Store the solution at a higher temperature if stability permits (e.g., 4°C instead of -20°C for short-term use, though this may not be ideal for long-term stability).

      • Prepare smaller, single-use aliquots to avoid temperature cycling of the entire stock.

      • Consider preparing a slightly more dilute stock solution.

    • If the Precipitate Does Not Re-dissolve: This may indicate degradation or the presence of an insoluble impurity.

      • Filter a small aliquot of the solution through a 0.22 µm syringe filter.

      • Analyze the filtrate by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining dissolved 3-methoxyphenylacetic acid.

      • If possible, analyze the precipitate to identify its composition.

Issue 2: Discoloration of the Solution (e.g., turning yellow or brown)
  • Root Cause: Discoloration often indicates chemical degradation. For compounds with a methoxy-substituted phenyl ring, oxidative degradation is a potential pathway. This can be initiated by exposure to air (oxygen), light (photodegradation), or reactive species in the solvent.

  • Preventative Measures:

    • Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize contaminants that could initiate degradation.

    • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

    • Consider Antioxidants: For aqueous solutions, or if oxidative degradation is a known issue, the addition of a small amount of an antioxidant may be beneficial. However, the compatibility of the antioxidant with your downstream assays must be verified.

Issue 3: Inconsistent or Lower-Than-Expected Experimental Results
  • Root Cause: This can be a subtle sign of solution instability.

    • Micro-precipitation: Even without visible precipitation, microscopic particles may have formed, reducing the effective concentration of the dissolved compound.

    • Degradation: The concentration of the active parent compound may have decreased due to degradation, leading to reduced efficacy in your experiments.

  • Verification and Action:

    • Microscopic Examination: Place a small drop of your working solution on a microscope slide and examine it for any crystalline structures or fine particles.

    • Concentration Re-verification: Re-analyze the concentration of your stock solution using a validated analytical method like HPLC-UV. Compare the current concentration to the initial concentration. A significant decrease confirms degradation.

    • Stability-Indicating Method: When performing HPLC analysis, use a method that can separate the parent compound from potential degradation products. The appearance of new peaks over time is a clear indicator of instability.

Frequently Asked Questions (FAQs) on Long-Term Storage

Q1: What is the best solvent for preparing a stock solution of 3-methoxyphenylacetic acid?

A1: For long-term storage, it is highly recommended to use a high-purity, anhydrous aprotic solvent. Dimethyl sulfoxide (DMSO) and acetonitrile are excellent choices. Protic solvents like methanol, ethanol, or water are generally not recommended for long-term storage as they can participate in degradation reactions such as hydrolysis, especially under non-neutral pH conditions.

Q2: What are the recommended storage temperatures and expected shelf-life?

A2: The stability of 3-methoxyphenylacetic acid solutions is highly dependent on the storage temperature. Based on available data for the solid compound and solutions of similar molecules, the following storage conditions are recommended:

Storage ConditionRecommended ForExpected Shelf-Life (in DMSO)
-80°C Long-term storage Up to 6 months [2]
-20°C Medium-term storage Up to 1 month [2]
2-8°C (Refrigerator) Short-term storage A few days to a week (verify stability)
Room Temperature Not recommended for storage Prone to faster degradation

Note: These are general guidelines. It is best practice to perform your own stability studies for your specific experimental conditions and desired storage duration.

Q3: Should I be concerned about freeze-thaw cycles?

A3: Yes. Repeated freeze-thaw cycles can introduce several problems. They can cause the compound to precipitate out of solution, and the process of freezing and thawing can introduce moisture from the air, which may promote degradation.

Best Practice: Aliquot your stock solution into single-use vials. This allows you to thaw only the amount you need for a given experiment, preserving the integrity of the remaining stock.

Q4: How can I check the stability of my stored solution?

A4: The most reliable way to assess the stability of your solution is by using a stability-indicating analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective technique.

  • Method: A reverse-phase HPLC method can be used to separate 3-methoxyphenylacetic acid from potential impurities and degradation products[2].

  • Procedure:

    • Develop an HPLC method that gives a sharp, symmetrical peak for 3-methoxyphenylacetic acid with a stable baseline.

    • Inject a sample of your freshly prepared solution to establish a baseline chromatogram and initial concentration.

    • Periodically (e.g., monthly), inject a sample of your stored solution.

    • Assess for:

      • A decrease in the peak area of the 3-methoxyphenylacetic acid peak (indicates degradation).

      • The appearance of new peaks in the chromatogram (indicates the formation of degradation products).

      • Changes in peak shape or retention time.

Q5: What are the likely degradation pathways for 3-methoxyphenylacetic acid?

A5: While specific forced degradation studies on 3-methoxyphenylacetic acid are not widely published, based on its chemical structure (a phenylacetic acid derivative with a methoxy group), the following degradation pathways are plausible:

  • Oxidation: The aromatic ring and the methoxy group can be susceptible to oxidation, potentially leading to the formation of phenolic or other oxygenated derivatives. This can be accelerated by exposure to oxygen, light, and certain metal ions.

  • Hydrolysis: While generally stable, under strong acidic or basic conditions, the carboxylic acid group can undergo reactions. However, the ether linkage of the methoxy group is generally stable to hydrolysis under typical experimental conditions.

  • Photodegradation: Exposure to UV or even high-intensity visible light can provide the energy to initiate degradation reactions[3].

3-Methoxyphenylacetic Acid Solution 3-Methoxyphenylacetic Acid Solution Degradation Pathways Degradation Pathways 3-Methoxyphenylacetic Acid Solution->Degradation Pathways Stress Factors (Light, O₂, extreme pH) Oxidation Oxidation Degradation Pathways->Oxidation Hydrolysis (extreme pH) Hydrolysis (extreme pH) Degradation Pathways->Hydrolysis (extreme pH) Photodegradation Photodegradation Degradation Pathways->Photodegradation Degradation Products Degradation Products Oxidation->Degradation Products Hydrolysis (extreme pH)->Degradation Products Photodegradation->Degradation Products Phenolic Derivatives Phenolic Derivatives Degradation Products->Phenolic Derivatives Ring-Opened Products Ring-Opened Products Degradation Products->Ring-Opened Products Other Oxidized Species Other Oxidized Species Degradation Products->Other Oxidized Species

Caption: Potential degradation pathways for 3-methoxyphenylacetic acid in solution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Equilibration: Allow the solid 3-methoxyphenylacetic acid to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the required amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 100 mg/mL is readily achievable[1]).

  • Solubilization: Vortex the solution vigorously. If necessary, sonicate in a water bath for short intervals to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, light-protecting (amber) vials.

    • For maximum stability, consider overlaying the solution with an inert gas (argon or nitrogen) before capping.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month)[2].

Protocol 2: Stability Assessment by HPLC-UV
  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile[2]. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

    • UV Detection: Monitor at a wavelength where 3-methoxyphenylacetic acid has significant absorbance (e.g., around 275 nm).

  • Sample Preparation:

    • Dilute a sample of your stock solution to a concentration that falls within the linear range of your detector (e.g., 10-100 µg/mL) using the mobile phase as the diluent.

  • Analysis:

    • Inject the prepared sample and record the chromatogram.

    • Integrate the peak area of the 3-methoxyphenylacetic acid peak.

    • Examine the chromatogram for the presence of any new peaks.

  • Data Interpretation:

    • Compare the peak area of the aged sample to that of a freshly prepared standard or the initial measurement of the stock solution to calculate the percentage of degradation.

    • The appearance and growth of new peaks over time confirm the formation of degradation products.

cluster_prep Solution Preparation cluster_stability Stability Testing Workflow cluster_decision Decision Weigh_Solid Weigh Solid Compound Add_Solvent Add Anhydrous Aprotic Solvent (e.g., DMSO) Weigh_Solid->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store Thaw_Aliquot Thaw Single Aliquot Store->Thaw_Aliquot For Stability Check Prepare_Sample Prepare Diluted Sample for HPLC Thaw_Aliquot->Prepare_Sample HPLC_Analysis Inject on HPLC-UV System Prepare_Sample->HPLC_Analysis Analyze_Data Analyze Chromatogram HPLC_Analysis->Analyze_Data Compare_Results Compare to Initial Data Analyze_Data->Compare_Results Decision_Node Stable? (<5% degradation, no new peaks) Compare_Results->Decision_Node Continue_Use Continue Using Solution Decision_Node->Continue_Use Yes Discard Discard and Prepare Fresh Solution Decision_Node->Discard No

Caption: Recommended workflow for preparing and assessing the stability of 3-methoxyphenylacetic acid solutions.

References

  • Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Methoxyphenylacetic Acid and 4-Methoxyphenylacetic Acid for the Research Scientist

For the discerning researcher and professional in drug development, the selection of starting materials and intermediates is a critical decision that profoundly influences the trajectory of a synthetic route. The subtle...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher and professional in drug development, the selection of starting materials and intermediates is a critical decision that profoundly influences the trajectory of a synthetic route. The subtle interplay of substituent effects on a molecule's reactivity can be the difference between a high-yielding, efficient process and a challenging, low-conversion endeavor. This guide provides an in-depth, objective comparison of the reactivity of two common, yet distinct, building blocks: 3-methoxyphenylacetic acid and 4-methoxyphenylacetic acid. By examining their electronic properties and performance in key chemical transformations, this document aims to equip scientists with the necessary insights to make informed decisions in their synthetic designs.

Unveiling the Electronic Dichotomy: The Influence of Methoxy Group Position

The difference in reactivity between 3-methoxyphenylacetic acid and 4-methoxyphenylacetic acid is fundamentally rooted in the electronic effects exerted by the methoxy (-OCH₃) substituent at the meta and para positions, respectively. The methoxy group exhibits a dual electronic nature: a (-I) inductive effect and a (+M) mesomeric (or resonance) effect. The position of this group on the aromatic ring dictates which of these effects predominates, thereby modulating the electron density of the phenyl ring and the acidity of the carboxylic acid.

A quantitative measure of these electronic effects is provided by the Hammett substituent constants (σ) . These constants are derived from the ionization of substituted benzoic acids and offer a reliable predictor of the electronic influence of a substituent on a reaction center.

  • At the meta position (3-methoxy): The methoxy group is unable to participate in resonance with the reaction center. Consequently, its electron-withdrawing inductive effect (-I) is the primary electronic influence. This is reflected in its positive Hammett constant (σ_meta = +0.12).

  • At the para position (4-methoxy): The methoxy group's lone pair of electrons can be delocalized into the aromatic π-system through resonance (+M effect). This powerful electron-donating effect overrides the weaker inductive effect, resulting in a net electron-donating character. This is evidenced by its negative Hammett constant (σ_para = -0.27).

This fundamental difference in electronic character is the cornerstone of the divergent reactivity profiles of these two isomers.

Comparative Analysis of Physicochemical Properties

Property3-Methoxyphenylacetic Acid4-Methoxyphenylacetic Acid
CAS Number 1798-09-0104-01-8
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 166.17 g/mol 166.17 g/mol
Melting Point 65-69 °C84-86 °C[1]
pKa (predicted) Lower (more acidic)Higher (less acidic)
Hammett Constant (σ) σ_meta = +0.12σ_para = -0.27

Reactivity in Key Chemical Transformations

The electronic disparities between the 3- and 4-methoxy isomers manifest in their reactivity across a range of common organic reactions.

Acidity (pKa)

The acidity of the carboxylic acid group is directly influenced by the electronic nature of the substituent on the phenyl ring.

  • 3-Methoxyphenylacetic Acid: The electron-withdrawing inductive effect of the meta-methoxy group stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid. This results in a lower pKa value compared to its para-substituted counterpart.

  • 4-Methoxyphenylacetic Acid: The electron-donating resonance effect of the para-methoxy group destabilizes the carboxylate anion, making the carboxylic acid less acidic and resulting in a higher pKa value.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Influence of methoxy position on acidity.

Reactions at the Carboxylic Acid Group: Esterification and Amidation

Reactions such as Fischer esterification and amidation are typically acid-catalyzed and proceed through a tetrahedral intermediate. The rate-determining step often involves the nucleophilic attack of an alcohol or amine on the protonated carbonyl carbon.

  • 3-Methoxyphenylacetic Acid: The electron-withdrawing nature of the meta-methoxy group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, 3-methoxyphenylacetic acid is expected to exhibit a faster reaction rate in both esterification and amidation reactions compared to the 4-methoxy isomer under identical conditions.

  • 4-Methoxyphenylacetic Acid: The electron-donating resonance effect of the para-methoxy group reduces the electrophilicity of the carbonyl carbon. This leads to a slower reaction rate in esterification and amidation reactions.

Experimental Protocols

Representative Protocol for Fischer Esterification

Objective: To synthesize the methyl ester of the respective methoxyphenylacetic acid.

Materials:

  • 3- or 4-methoxyphenylacetic acid (1.0 eq)

  • Methanol (20-50 eq, serves as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the methoxyphenylacetic acid in a large excess of methanol.

  • Slowly and carefully add the catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

dot graph TD { A[Start] --> B{Dissolve Acid in Methanol}; B --> C{Add H₂SO₄ Catalyst}; C --> D{Reflux}; D --> E{Monitor by TLC}; E --> F{Reaction Complete?}; F -- Yes --> G{Work-up}; F -- No --> D; G --> H{Purification}; H --> I[End];

}

Caption: Workflow for Fischer Esterification.

Representative Protocol for Amidation

Objective: To synthesize the N-benzyl amide of the respective methoxyphenylacetic acid.

Materials:

  • 3- or 4-methoxyphenylacetic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Toluene (anhydrous)

  • Benzylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend the methoxyphenylacetic acid in anhydrous toluene. Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux for 2 hours. Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Electrophilic Aromatic Substitution: A Tale of Two Reactivities

The electron density of the aromatic ring is a key determinant in the rate of electrophilic aromatic substitution (EAS) reactions.

  • 4-Methoxyphenylacetic Acid: The strong electron-donating para-methoxy group significantly activates the aromatic ring towards EAS. The ortho positions (relative to the methoxy group) are particularly electron-rich and are the primary sites of electrophilic attack. This high reactivity is exemplified by its facile bromination. A study on the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid reported a high yield of the 3-bromo derivative (84%)[2]. This indicates a highly activated ring system.

  • 3-Methoxyphenylacetic Acid: The meta-methoxy group deactivates the aromatic ring towards EAS due to its inductive electron withdrawal. While the methoxy group is an ortho, para-director, the deactivation of the ring means that harsher reaction conditions (e.g., stronger electrophiles, higher temperatures) would be required to achieve electrophilic substitution compared to the 4-methoxy isomer. The primary products would be substitution at the 4- and 6-positions (ortho and para to the methoxy group).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Reactivity in Electrophilic Aromatic Substitution.

Representative Protocol for Electrophilic Bromination of 4-Methoxyphenylacetic Acid

Objective: To synthesize 2-(3-bromo-4-methoxyphenyl)acetic acid.

Materials:

  • 4-methoxyphenylacetic acid (1.0 eq)

  • Glacial acetic acid

  • Bromine (1.0 eq)

Procedure: [2]

  • In a flask, dissolve 4-methoxyphenylacetic acid in glacial acetic acid.

  • In a separate container, prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid at room temperature over 30 minutes.

  • Stir the mixture at room temperature for 60 minutes.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Stir the resulting mixture for 10 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with ice-water.

  • Recrystallize the crude product from a suitable solvent (e.g., xylene) to obtain the purified 2-(3-bromo-4-methoxyphenyl)acetic acid.

Synthesis and Characterization

Both 3- and 4-methoxyphenylacetic acid are commercially available. However, for researchers interested in their synthesis, common routes are outlined below.

Synthesis of 3-Methoxyphenylacetic Acid

A common laboratory synthesis involves the hydrolysis of 3-methoxybenzyl cyanide.

  • Cyanation: 3-methoxybenzyl chloride is reacted with sodium cyanide in a suitable solvent (e.g., DMSO or aqueous ethanol) to form 3-methoxybenzyl cyanide.

  • Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield 3-methoxyphenylacetic acid.

Synthesis of 4-Methoxyphenylacetic Acid

A widely used method for the preparation of 4-methoxyphenylacetic acid is the hydrolysis of 4-methoxybenzyl cyanide, which is synthesized from 4-methoxybenzyl chloride.[3] An alternative synthesis involves the oxidation of 4-methoxyphenethyl alcohol.[4]

Spectroscopic Characterization

¹H NMR (CDCl₃, 400 MHz):

  • 3-Methoxyphenylacetic Acid: δ 7.27–7.21 (m, 1H), 6.89–6.79 (m, 3H), 3.79 (s, 3H, -OCH₃), 3.61 (s, 2H, -CH₂-).[5]

  • 4-Methoxyphenylacetic Acid: δ 7.22 (d, J=8.6 Hz, 2H), 6.88 (d, J=8.6 Hz, 2H), 3.79 (s, 3H, -OCH₃), 3.57 (s, 2H, -CH₂-).

¹³C NMR (CDCl₃, 101 MHz):

  • 3-Methoxyphenylacetic Acid: δ 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1.[5]

  • 4-Methoxyphenylacetic Acid: δ 178.1, 158.8, 130.4, 126.1, 114.2, 55.4, 40.5.

Conclusion: A Guide for the Synthetic Strategist

The choice between 3-methoxyphenylacetic acid and 4-methoxyphenylacetic acid is a strategic one, dictated by the desired reactivity profile for a given synthetic transformation.

  • Choose 3-Methoxyphenylacetic Acid when:

    • Enhanced reactivity at the carboxylic acid group is desired for faster esterification or amidation.

    • Electrophilic aromatic substitution is to be avoided or requires more controlled, less reactive conditions.

  • Choose 4-Methoxyphenylacetic Acid when:

    • A highly activated aromatic ring is required for facile electrophilic aromatic substitution.

    • Slower, more controlled reactions at the carboxylic acid are acceptable or desired.

By understanding the fundamental electronic differences between these two isomers, researchers can better predict their behavior in chemical reactions, leading to more efficient and successful synthetic outcomes. This guide serves as a foundational resource for making such informed decisions, ultimately empowering the scientist to navigate the complexities of organic synthesis with greater confidence and precision.

References

  • PubChem. (n.d.). 4-Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxyphenylacetic acid. Retrieved from [Link]

  • Findlater, M., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3155. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 4-Methoxyphenylacetic acid. Retrieved from [Link]

Sources

Comparative

comparing 3-methoxyphenylacetic acid and phenylacetic acid in auxin assays

An In-Depth Comparative Guide to 3-Methoxyphenylacetic Acid and Phenylacetic Acid in Auxin Assays For Researchers, Scientists, and Drug Development Professionals Introduction: The Nuances of Auxin Activity Auxins are a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 3-Methoxyphenylacetic Acid and Phenylacetic Acid in Auxin Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Auxin Activity

Auxins are a class of plant hormones that orchestrate a vast array of developmental processes, from cell elongation and division to root initiation and tropic responses[1]. While Indole-3-acetic acid (IAA) is the most studied auxin, plants and associated microorganisms produce a variety of compounds with auxin-like activity. Phenylacetic acid (PAA) is one such endogenous auxin, found widely across the plant kingdom, often at concentrations significantly higher than IAA[2][3]. Its biological role, though recognized for decades, is still being fully elucidated.

This guide focuses on comparing PAA with a structurally related compound, 3-Methoxyphenylacetic Acid (3-MOPAA). While sharing the same phenylacetic acid backbone, the addition of a methoxy group to the phenyl ring dramatically alters its biological activity. Understanding these differences is crucial for researchers in plant science, agrochemistry, and drug development who utilize these compounds as tools to modulate plant growth or as leads for new bioactive molecules.

Structural and Mechanistic Foundations

The activity of any auxin is intrinsically linked to its chemical structure, which dictates its ability to bind to specific cellular receptors and trigger a signaling cascade.

The Core Auxin Signaling Pathway

The canonical auxin signaling pathway provides the framework for understanding how these molecules exert their effects at a molecular level. In essence, auxin acts as a "molecular glue" that facilitates the interaction between two key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors and the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors[4][5].

  • Low Auxin State : In the absence or at low concentrations of auxin, Aux/IAA proteins bind to AUXIN RESPONSE FACTOR (ARF) transcription factors. This complex actively represses the transcription of auxin-responsive genes[6].

  • High Auxin State : When auxin is present, it binds to the TIR1/AFB F-box protein, which is part of an SCF-type ubiquitin ligase complex. This binding event stabilizes the interaction between TIR1/AFB and the Aux/IAA repressor[7].

  • Degradation and Activation : The SCFTIR1/AFB complex polyubiquitinates the Aux/IAA protein, targeting it for degradation by the 26S proteasome[5].

  • Gene Expression : With the Aux/IAA repressor removed, the ARF transcription factor is free to activate the expression of a suite of genes that drive auxin-mediated growth and development[4].

AuxinSignaling cluster_low Low Auxin cluster_high High Auxin ARF_low ARF Gene_off Auxin-Responsive Gene (OFF) ARF_low->Gene_off Repression AuxIAA_low Aux/IAA Repressor AuxIAA_low->ARF_low Binds & Represses Auxin Auxin TIR1 TIR1/AFB Receptor (Part of SCF Complex) Auxin->TIR1 Binds AuxIAA_high Aux/IAA Repressor TIR1->AuxIAA_high Binds & Ubiquitinates Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation ARF_high ARF Gene_on Auxin-Responsive Gene (ON) ARF_high->Gene_on Activation

Figure 1. The core nuclear auxin signaling pathway.
Structure-Activity Relationship (SAR)

The efficacy of PAA and 3-MOPAA is determined by how well they fit into the auxin-binding pocket of the TIR1/AFB receptor. Key features for auxin activity include a planar aromatic ring and a side chain with a carboxyl group[7].

  • Phenylacetic Acid (PAA) : Possesses the basic structural requirements for an auxin. However, its activity is generally considered to be weak, often less than 10% of the activity of IAA[2][8]. This suggests a suboptimal fit within the receptor pocket compared to IAA.

  • 3-Methoxyphenylacetic Acid (3-MOPAA) : This molecule is a derivative of PAA with a methoxy (-OCH3) group at the meta-position (position 3) of the phenyl ring. SAR studies on other auxin analogs, such as 2,4-D, have shown that substitutions at the 3-position can lead to reduced auxinic activity[9][10]. Furthermore, 3-MOPAA has been identified not as a plant growth promoter, but as a phytotoxin produced by the fungal pathogen Rhizoctonia solani[11][12]. This indicates that the 3-methoxy substitution may interfere with productive binding to the auxin receptor or confer an alternative, toxic mode of action.

Comparative Performance in Auxin Bioassays

Bioassays are essential for quantifying the biological activity of potential hormones. Classic assays, such as the Avena coleoptile elongation test and the pea stem curvature test, measure a physiological response (e.g., cell elongation) to a given concentration of the test compound.

CompoundChemical StructureTypical Auxin ActivityPrimary CharacterizationNotes
Phenylacetic Acid (PAA) WeakNatural AuxinActivity is generally <10% of IAA. Involved in processes like root development[2][3].
3-Methoxyphenylacetic Acid (3-MOPAA) Very Low / InhibitoryPhytotoxinIsolated from the fungus Rhizoctonia solani. Causes necrotic lesions and inhibits plant growth[12][13].

Interpretation of Data: The experimental evidence strongly suggests that while PAA functions as a weak but legitimate auxin, 3-MOPAA acts primarily as a phytotoxin. Its structural similarity to PAA is deceptive. The addition of the methoxy group at the meta-position appears to abolish or even reverse the growth-promoting effects seen in classic auxin assays, instead causing cellular damage[12]. Researchers should therefore not consider 3-MOPAA as a simple PAA analog for growth promotion studies but rather as a tool to investigate plant-pathogen interactions and phytotoxicity.

Experimental Protocol: The Avena Coleoptile Elongation Assay

To provide a self-validating system for comparing these compounds, we detail a standardized protocol for the Avena (oat) coleoptile elongation test, a classic and reliable method for quantifying auxin activity[14].

Experimental Workflow

AvenaAssayWorkflow A 1. Germination (Avena sativa in darkness) B 2. Coleoptile Selection (Uniform length, ~30mm) A->B C 3. Sectioning (Cut 10mm sections, discard apical 3mm) B->C D 4. Incubation (Sections in test solutions: Control, PAA, 3-MOPAA) C->D E 5. Measurement (Measure final length after 24h) D->E F 6. Data Analysis (Calculate elongation vs. control) E->F

Figure 2. Workflow for the Avena coleoptile elongation bioassay.
Step-by-Step Methodology
  • Plant Material and Germination :

    • Germinate oat (Avena sativa) seeds on moist filter paper in petri dishes or trays.

    • Maintain the seedlings in complete darkness for approximately 72-96 hours at 25°C to promote etiolation and prevent the breakdown of endogenous auxins by light.

  • Coleoptile Selection and Sectioning :

    • When the coleoptiles reach a length of 25-35 mm, harvest them under a dim green safelight.

    • Using a sharp, double-bladed cutting tool, excise a 10 mm segment from each coleoptile, starting 3 mm below the apical tip. The apical tip is discarded as it is a primary source of endogenous auxin.

  • Preparation of Test Solutions :

    • Prepare a basal medium containing 2% sucrose and a buffer (e.g., 10 mM potassium phosphate, pH 6.0).

    • Create a dilution series for both Phenylacetic Acid and 3-Methoxyphenylacetic Acid in the basal medium. A typical concentration range to test would be from 10-7 M to 10-4 M.

    • Include a "control" group with only the basal medium.

  • Incubation :

    • Randomly distribute 10-15 coleoptile sections into separate petri dishes or vials for each test concentration and the control.

    • Add 5-10 mL of the respective test solution to each dish.

    • Incubate the dishes in the dark at 25°C for 18-24 hours on a slow shaker to ensure aeration.

  • Measurement and Data Analysis :

    • After the incubation period, remove the coleoptile sections and measure their final length to the nearest 0.1 mm using a digital caliper or by projecting their image onto a screen with a ruler.

    • Calculate the net elongation for each section (Final Length - Initial Length of 10 mm).

    • Average the elongation for all sections within a treatment group.

    • Plot the average elongation against the molar concentration of the test compound to generate a dose-response curve.

Conclusion and Outlook

The comparison between phenylacetic acid and 3-methoxyphenylacetic acid provides a clear and compelling case study in auxin structure-activity relationships.

  • Phenylacetic Acid (PAA) is a natural, albeit weak, auxin. Its activity in bioassays, while significantly lower than IAA, confirms its role as a plant growth regulator. It serves as a useful tool for studying auxin responses that may be distinct from those elicited by the more potent IAA[3].

  • 3-Methoxyphenylacetic Acid (3-MOPAA) , despite its structural similarity to PAA, should not be classified as a growth-promoting auxin. The addition of a methoxy group at the 3-position transforms the molecule into a phytotoxin[12]. This highlights the exquisite sensitivity of the auxin perception system to minor structural modifications.

References

  • Cook, S. D. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences. [Link][2]

  • Weijers, D., & Wagner, D. (2016). Mechanisms of auxin signaling. Current Opinion in Plant Biology. [Link][4]

  • Ljung, K. (2018). Auxin Signaling. Plant Physiology. [Link][5]

  • Sustainability Explored. (n.d.). Auxin Signaling Pathways. Sustainability Explored. [Link][1]

  • Leyser, O. (2006). Auxin Signaling. Current Biology. [Link][15]

  • Badescu, G. O., & Napier, R. M. (2024). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. MDPI. [Link][6]

  • Pacheco-Villalobos, D., et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal. [Link][9][10]

  • Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant and Cell Physiology. [Link][3]

  • Cook, S. D., et al. (2016). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Plant Physiology. [Link][16]

  • Tan, X., et al. (2007). Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology. [Link][7]

  • Aoi, Y., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link][8]

  • Sugawara, S., et al. (2015). Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. Journal of Plant Research. [Link][11]

  • Nitsch, J. P., & Nitsch, C. (1956). Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. Plant Physiology. [Link][14]

  • Li, H., et al. (2023). Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB. MDPI. [Link][12]

Sources

Validation

A Comparative Guide to the Validation of an LC-MS/MS Method for 3-Methoxyphenylacetic Acid (3-MPAA) Quantification

For: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative for 3-Methoxyphenylacetic Acid (3-MPAA) 3-Methoxyphenylacetic acid (3-MPAA) is a significant metabolite with impli...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 3-Methoxyphenylacetic Acid (3-MPAA)

3-Methoxyphenylacetic acid (3-MPAA) is a significant metabolite with implications across various research domains, including pharmacology, toxicology, and clinical diagnostics. Its accurate quantification in biological matrices is paramount for understanding pharmacokinetic profiles, assessing metabolic pathways, and identifying potential biomarkers. The inherent complexity of biological samples, such as plasma and urine, demands an analytical method that is not only sensitive and specific but also robust and reliable.

This guide provides an in-depth, comparative framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 3-MPAA detection. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each step, grounded in authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] Our objective is to equip you with the expertise to develop and validate a method that ensures data integrity and withstands scientific scrutiny.

The Principle of the Method: Why LC-MS/MS is the Gold Standard

While alternative techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) exist, LC-MS/MS offers an unparalleled combination of sensitivity, specificity, and high-throughput capability, making it the definitive choice for bioanalysis.

  • Specificity: Tandem mass spectrometry (MS/MS) provides exceptional specificity through Multiple Reaction Monitoring (MRM). We select a specific precursor ion (the deprotonated 3-MPAA molecule) and a characteristic product ion generated through collision-induced dissociation. This specific transition is like a unique fingerprint, minimizing the chance of interference from other matrix components.

  • Sensitivity: LC-MS/MS can achieve detection limits at the picogram or even femtogram level, which is often necessary for quantifying low-concentration metabolites in biological samples.

  • Versatility: The technique can be adapted to a wide range of analytes and complex matrices with appropriate sample preparation.

Compared to HPLC-UV, which relies on chromophores and is susceptible to co-eluting interferences, or GC-MS, which often requires cumbersome derivatization steps for polar molecules like 3-MPAA, LC-MS/MS provides a more direct, robust, and sensitive analytical solution.

Section 1: Method Development & Optimization

A rigorous validation begins with a well-optimized method. The choices made here directly impact the performance and reliability of the final assay.

Chromatographic Separation: Achieving Baseline Resolution

The primary goal of liquid chromatography is to separate 3-MPAA from endogenous matrix components before it enters the mass spectrometer. This is crucial for minimizing a phenomenon known as the matrix effect , where co-eluting compounds suppress or enhance the ionization of the target analyte, leading to inaccurate results.[6][7][8][9][10]

  • Column Chemistry: A C18 reversed-phase column is the standard choice for retaining moderately polar acidic compounds like 3-MPAA. The non-polar stationary phase interacts with the analyte, providing separation from more polar matrix components.

  • Mobile Phase: A gradient elution using water and acetonitrile (or methanol) with a small amount of acid, such as formic acid, is typical.[11] The formic acid serves two purposes: it acidifies the mobile phase to ensure 3-MPAA (a carboxylic acid) is in its neutral, more retained form, and it provides a source of protons to aid in the ionization process for other applications, though for 3-MPAA, negative ion mode is preferred.

Table 1: Example Liquid Chromatography Parameters

Parameter Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Provides efficient separation with good peak shape for fast analysis.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure analyte retention.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/min Optimal for the column dimension to ensure good chromatography.
Gradient 10% B to 95% B over 3 min Provides a rapid separation of 3-MPAA from early-eluting matrix components.

| Injection Volume | 5 µL | A small volume to minimize peak broadening. |

Mass Spectrometry: The Key to Specificity

For a carboxylic acid like 3-MPAA, Electrospray Ionization (ESI) in negative ion mode is the most effective technique, as it readily forms the deprotonated molecule [M-H]⁻.

  • Analyte: 3-Methoxyphenylacetic acid (Molecular Weight: 166.17 g/mol )

  • Internal Standard (IS): An ideal internal standard is a stable isotope-labeled version of the analyte, such as 3-Methoxyphenylacetic acid-d4 (3-MPAA-d4). It behaves nearly identically to the analyte during sample preparation and ionization, effectively compensating for variability and matrix effects.[9]

The core of the MS/MS method is the selection of MRM transitions. The deprotonated molecule is selected as the precursor ion. In the collision cell, it is fragmented, and a stable, abundant product ion is selected for monitoring. For carboxylic acids, a common fragmentation pathway is the loss of CO2 (44 Da).[12][13][14]

Table 2: Example Mass Spectrometry MRM Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
3-MPAA 165.1 121.1 100 -15

| 3-MPAA-d4 (IS) | 169.1 | 125.1 | 100 | -15 |

Section 2: The Validation Protocol: A Step-by-Step Guide

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[1][3] The following experiments are based on the harmonized guidelines from the FDA and EMA.[2][4][15][16][17]

Workflow Overview

The following diagram illustrates the general workflow for the validation process, from sample preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Sample Processing cluster_analysis Phase 3: Analysis & Validation prep_standards Prepare Stock Solutions (3-MPAA & IS) prep_cal Prepare Calibration Curve Standards (CAL) prep_standards->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_standards->prep_qc spike Spike CAL/QC/Blanks with IS prep_cal->spike prep_qc->spike extract Perform Sample Extraction (e.g., LLE or SPE) spike->extract evap Evaporate & Reconstitute extract->evap inject LC-MS/MS Analysis evap->inject integrate Integrate Peaks & Calculate Ratios (Analyte/IS) inject->integrate validate Perform Validation Tests (Linearity, Accuracy, etc.) integrate->validate

Caption: General workflow for LC-MS/MS method validation.

Sample Preparation: The Comparative Choice

The goal of sample preparation is to extract 3-MPAA from the biological matrix (e.g., plasma) while removing interferences like proteins and phospholipids. The two most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent.[18][19] For an acidic analyte like 3-MPAA, the sample is first acidified to neutralize the carboxyl group, making it more soluble in an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Pros: Cost-effective, simple.[20]

    • Cons: Can be labor-intensive, may form emulsions, and can be less clean than SPE.[21]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent (e.g., a reversed-phase C18 or a mixed-mode anion exchange cartridge) to retain the analyte while matrix components are washed away.[18][22] The analyte is then eluted with a small volume of organic solvent.

    • Pros: Provides cleaner extracts, higher analyte concentration, higher recovery, and is easily automated.[21][22]

    • Cons: Higher cost per sample.

For a robust, high-throughput method, SPE is generally the superior choice as it yields cleaner extracts, which translates to reduced matrix effects and better long-term instrument performance.[21]

SPE_Workflow start Plasma Sample (Spiked with IS) condition 1. Condition SPE Cartridge (Methanol) start->condition equilibrate 2. Equilibrate Cartridge (Acidified Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (e.g., 5% Methanol in Water) Removes salts, polar interferences load->wash elute 5. Elute Analyte (e.g., Acetonitrile/Methanol) 3-MPAA is collected wash->elute end Evaporate & Reconstitute for LC-MS/MS elute->end

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

Validation Parameters & Acceptance Criteria

The following sections detail the core validation experiments with typical acceptance criteria derived from FDA and EMA guidelines.[1][2]

  • Objective: To demonstrate that the method can unequivocally measure 3-MPAA without interference from matrix components.

  • Protocol:

    • Analyze blank matrix samples from at least six different sources (e.g., six different lots of human plasma).

    • Analyze a blank sample spiked with the internal standard only.

    • Analyze a blank sample spiked with 3-MPAA at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response in blank samples at the retention time of 3-MPAA should be less than 20% of the response of the LLOQ sample. The response for the internal standard should be less than 5%.

  • Objective: To establish the relationship between analyte concentration and instrument response and to define the quantifiable range.

  • Protocol:

    • Prepare a series of calibration standards (typically 8-10 non-zero standards) by spiking blank matrix with known concentrations of 3-MPAA.

    • Analyze the standards and plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Perform a linear regression with a 1/x² weighting, which is appropriate for bioanalytical assays where variance increases with concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration of each standard must be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the standards must meet this criterion.

Table 3: Example Calibration Curve Data

Nominal Conc. (ng/mL) Back-Calculated Conc. (ng/mL) Accuracy (%)
1.0 (LLOQ) 0.95 95.0
2.5 2.6 104.0
5.0 5.1 102.0
25 24.5 98.0
50 52.0 104.0
100 97.0 97.0
250 255 102.0
500 (ULOQ) 490 98.0

| Result | r² = 0.9989 | Pass |

  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between replicate measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.

    • Analyze five replicates of each QC level in three separate analytical runs on at least two different days (inter-day) and within the same run (intra-day).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Table 4: Summary of Intra- and Inter-Day Accuracy & Precision

QC Level Nominal Conc. (ng/mL) Intra-Day Mean (±SD) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Mean (±SD) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
LLOQ 1.0 1.05 (±0.15) 14.3 105.0 1.08 (±0.18) 16.7 108.0
Low QC 3.0 2.95 (±0.21) 7.1 98.3 3.10 (±0.25) 8.1 103.3
Mid QC 75 78.0 (±4.7) 6.0 104.0 73.5 (±5.5) 7.5 98.0

| High QC | 400 | 390 (±23.4) | 6.0 | 97.5 | 412 (±28.8) | 7.0 | 103.0 |

  • Objective: To assess the efficiency of the extraction process (Recovery) and the influence of the matrix on the ionization process (Matrix Effect).[6][7][9]

  • Protocol:

    • Set A: Peak area of 3-MPAA in extracted matrix samples (pre-extraction spike).

    • Set B: Peak area of 3-MPAA spiked into extracted blank matrix (post-extraction spike).

    • Set C: Peak area of 3-MPAA in a neat solution (no matrix).

  • Calculations & Acceptance Criteria:

    • Recovery (%) = (A / B) * 100 . Should be consistent and reproducible.

    • Matrix Effect (%) = (B / C) * 100 . An IS-normalized matrix factor between 0.85 and 1.15 is generally acceptable, indicating the IS has effectively compensated for any ion suppression or enhancement.

Conclusion: A Foundation of Trustworthy Data

References

  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. [Link]

  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • AAPS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Ovid. Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • SciSpace. (2016, February 11). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study. [Link]

  • Aurora Biomed. (2019, August 7). Liquid-Liquid Extraction vs. Solid-Phase Extraction. [Link]

  • K-Jhil. (2025, April 29). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. [Link]

  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. [Link]

  • SciELO. Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry. [Link]

  • SIELC Technologies. Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

Sources

Comparative

FTIR Spectra Comparison of Methoxyphenylacetic Acid Isomers: Ortho, Meta, and Para

Executive Summary Methoxyphenylacetic acids are highly versatile monocarboxylic acids utilized extensively as pharmaceutical intermediates, agrochemical precursors, and biological markers. Notably, specific isomers exhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxyphenylacetic acids are highly versatile monocarboxylic acids utilized extensively as pharmaceutical intermediates, agrochemical precursors, and biological markers. Notably, specific isomers exhibit unique biological activities; for instance, 3-methoxyphenylacetic acid (3-MOPAA) has been identified as a potent phytotoxin produced by the fungus Rhizoctonia solani AG-3 TB, responsible for tobacco target spot disease[1].

Because the ortho (2-methoxy), meta (3-methoxy), and para (4-methoxy) isomers share the same molecular weight and functional groups, differentiating them requires high-resolution analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy serves as an optimal, non-destructive method for this purpose. This guide provides an objective, data-driven comparison of their FTIR spectra, detailing the mechanistic causality behind their spectral shifts and outlining a self-validating protocol for accurate identification.

Mechanistic Causality Behind Spectral Shifts

As an application scientist, it is crucial to understand why the spectra of these positional isomers differ, rather than simply memorizing peak values. The spectral variations are primarily governed by two structural factors:

  • Intramolecular Hydrogen Bonding & C=O Stretching: The exact frequency of the carboxylic acid (-COOH) carbonyl stretch is highly sensitive to its local electronic environment. In 2-methoxyphenylacetic acid (ortho-isomer), the spatial proximity of the methoxy (-OCH₃) oxygen to the carboxylic group allows for potential intramolecular interactions and steric crowding. This subtly weakens the C=O double bond, often resulting in a broader or slightly shifted absorption band (1680–1740 cm⁻¹)[2] compared to the para-isomer, which relies strictly on intermolecular hydrogen bonding (dimerization) in the solid state[3].

  • Aromatic C-H Out-of-Plane (OOP) Bending: The most definitive region for distinguishing positional isomers is the "fingerprint" region (900–600 cm⁻¹). The OOP bending vibrations are strictly dictated by the number of adjacent, coupled hydrogen atoms on the benzene ring:

    • Ortho (1,2-disubstituted): Features four adjacent hydrogens, producing a strong band at 730–770 cm⁻¹[4].

    • Meta (1,3-disubstituted): Features three adjacent hydrogens and one isolated hydrogen, yielding two distinct bands at 680–725 cm⁻¹ and 750–810 cm⁻¹[1].

    • Para (1,4-disubstituted): Features two adjacent hydrogens, producing a single strong band at 800–860 cm⁻¹[3].

Comparative FTIR Data

The following table summarizes the key quantitative FTIR spectral data used to differentiate the three isomers.

Functional Group / Vibration ModeOrtho-Isomer (2-MOPAA)Meta-Isomer (3-MOPAA)Para-Isomer (4-MOPAA)
O-H Stretch (Carboxylic) 3400–2700 cm⁻¹ (Wide, Broad)[2]3400–2500 cm⁻¹ (Broad)[1]~3300–2500 cm⁻¹ (Broad)[3]
C=O Stretch (Carbonyl) 1680–1740 cm⁻¹[2]1698 cm⁻¹[1]~1705 cm⁻¹[3]
C-O Stretch ~1415 cm⁻¹[4]1410 cm⁻¹[1]~1420 cm⁻¹[3]
O-H Bending ~1240 cm⁻¹[2]1234 cm⁻¹[1]~1250 cm⁻¹[3]
Aromatic C-H OOP Bending 730–770 cm⁻¹ [4]680–725 cm⁻¹ & 750–810 cm⁻¹ [1]800–860 cm⁻¹ [3]

Self-Validating FTIR Analytical Protocol

To ensure high-fidelity data and eliminate spectral artifacts (such as moisture interference), the following self-validating workflow must be strictly adhered to when analyzing these isomers.

Step 1: Instrument Calibration & Verification Causality: FTIR interferometers are subject to mechanical drift. Before analyzing the isomers, acquire a transmission spectrum of a standard polystyrene calibration film. Verify that the reference peak at 1601 cm⁻¹ is accurate within ±1 cm⁻¹. This validates the laser frequency and interferometer alignment, ensuring trustworthiness in the reported peak positions.

Step 2: Background Acquisition Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) can easily mask critical O-H and C=O bands. Collect a 64-scan background spectrum on the clean Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) to mathematically subtract these environmental variables from the final data.

Step 3: Sample Preparation (ATR-Neat Method) Causality: While KBr pellets are traditional, they are hygroscopic and can absorb moisture, artificially broadening the O-H stretch region (3400–2500 cm⁻¹). ATR is preferred for neat crystalline samples. Place 1–2 mg of the methoxyphenylacetic acid isomer directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact—this is critical because the evanescent infrared wave penetrates only 0.5–2 µm into the sample.

Step 4: Data Acquisition Causality: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-add a minimum of 32 scans to enhance the signal-to-noise ratio, ensuring that the weak aromatic overtone bands (2000–1660 cm⁻¹) remain clearly distinguishable from baseline noise.

Step 5: Spectral Processing & ATR Correction Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), apply an ATR correction algorithm via the instrument's software. This normalizes the relative intensities of the fingerprint region (C-H OOP bending) to match standard transmission spectra, allowing for direct, accurate comparison with established KBr library data.

FTIR_Workflow Calib 1. Instrument Calibration (Polystyrene Standard) Bkg 2. Background Acquisition (Blank ATR/KBr) Calib->Bkg Prep 3. Sample Preparation (Isomer Loading) Bkg->Prep Acq 4. Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Prep->Acq Process 5. Spectral Processing (Baseline & ATR Correction) Acq->Process

Self-validating FTIR workflow for accurate spectral acquisition and processing.

Isomer Differentiation Logic

Once the high-quality spectra are acquired, the identification of the specific positional isomer relies on a logical decision tree focused on the fingerprint region. By isolating the out-of-plane (OOP) bending modes, researchers can bypass the heavily congested functional group region and achieve definitive identification.

Isomer_Differentiation Start Analyze Fingerprint Region (900 - 600 cm⁻¹) Ortho Ortho-Isomer (2-MOPAA) Start->Ortho 1,2-Disubstituted Meta Meta-Isomer (3-MOPAA) Start->Meta 1,3-Disubstituted Para Para-Isomer (4-MOPAA) Start->Para 1,4-Disubstituted O_Peak Strong Peak: 730-770 cm⁻¹ (4 Adjacent H) Ortho->O_Peak M_Peak Two Peaks: 680-725 & 750-810 cm⁻¹ (3 Adjacent H + 1 Isolated H) Meta->M_Peak P_Peak Strong Peak: 800-860 cm⁻¹ (2 Adjacent H) Para->P_Peak

Logical decision tree for differentiating methoxyphenylacetic acid isomers via OOP bending.

References

  • [1] Title: Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB Source: MDPI URL:

  • [3] Title: 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 Source: PubChem - NIH URL:

  • [4] Title: 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 Source: PubChem - NIH URL:

  • [2] Title: Cd(II) Derivatives of Substituted Phenylacetic Acids, Synthesis, Spectroscopic Characterization and Binding Studies with DNA Source: PPASPK URL:

Sources

Validation

A Comparative Guide to the Characterization and Purity Assessment of 3-Methoxyphenylacetic Acid Reference Standards

For researchers, scientists, and professionals in drug development, the integrity of a reference standard is the bedrock of reliable and reproducible results. A well-characterized reference standard is not merely a vial...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of a reference standard is the bedrock of reliable and reproducible results. A well-characterized reference standard is not merely a vial of powder; it is a cornerstone of analytical accuracy, ensuring that the measurements made are a true reflection of the substance . This guide provides an in-depth technical comparison of the analytical methodologies used to characterize and determine the purity of 3-methoxyphenylacetic acid (3-MPA), a key building block in the synthesis of various pharmaceutical compounds.

The narrative that follows is designed to move beyond a simple listing of techniques. It delves into the causality behind experimental choices, offering insights honed from years of experience in the field. Each protocol is presented as a self-validating system, a principle that is paramount for ensuring the trustworthiness of any analytical data.

The Analytical Gauntlet: A Multi-Pronged Approach to Characterization

The comprehensive characterization of a 3-methoxyphenylacetic acid reference standard is not reliant on a single technique but rather a suite of orthogonal methods. Each method provides a unique piece of the puzzle, and together they create a high-fidelity portrait of the compound's identity, purity, and physicochemical properties. The choice of these methods is guided by principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH) Q7 for Good Manufacturing Practice of Active Pharmaceutical Ingredients.[1]

This guide will explore the following key analytical techniques:

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification of the primary component and its impurities.

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation and identification.

  • Mass Spectrometry (MS): For confirmation of molecular weight and elemental composition.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) for the determination of absolute purity.

  • Quantitative NMR (qNMR): A primary method for the direct determination of purity without the need for a specific reference standard of the same compound.

The following sections will dissect each of these techniques, providing a comparative analysis of their strengths and limitations in the context of 3-MPA characterization, detailed experimental protocols, and the rationale behind the methodological choices.

Chromatographic Purity: Separating the Wheat from the Chaff

Chromatographic methods are the workhorses of purity assessment, offering the ability to separate 3-MPA from structurally similar impurities. The choice between HPLC and GC-MS is often dictated by the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the purity analysis of non-volatile organic compounds like 3-MPA.[2] Its versatility in terms of stationary and mobile phases allows for the fine-tuning of separation conditions to resolve a wide range of potential impurities.

  • Instrumentation: A validated HPLC system equipped with a UV detector is essential.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for separating phenylacetic acid derivatives.

  • Mobile Phase: A mixture of acetonitrile and water containing an acidifier like phosphoric or formic acid is typically used. A gradient elution may be necessary to resolve all impurities. For example, a gradient starting with a higher aqueous composition and transitioning to a higher organic composition can effectively elute both polar and non-polar impurities. For Mass-Spec (MS) compatible applications, formic acid should be used in place of phosphoric acid.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where 3-MPA has significant absorbance (e.g., 275 nm) is commonly employed.[4]

  • Sample Preparation: Accurately weigh and dissolve the 3-MPA reference standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh 3-MPA Standard dissolve Dissolve in Mobile Phase weigh->dissolve injector Injector dissolve->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis of 3-MPA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 3-MPA, derivatization is typically required to increase their volatility.

  • Derivatization: The carboxylic acid group of 3-MPA must be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5] This converts the non-volatile carboxylic acid into a volatile trimethylsilyl (TMS) ester.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An oven temperature program is crucial for separating the derivatized 3-MPA from any derivatized impurities. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).[6]

  • Injection: A split injection is commonly used.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ion and expected fragment ions of the derivatized 3-MPA.

  • Data Analysis: Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is used to confirm the identity of the 3-MPA derivative.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis sample 3-MPA Sample derivatize Derivatization (e.g., Silylation) sample->derivatize gc_inlet GC Inlet derivatize->gc_inlet gc_column Capillary Column gc_inlet->gc_column ms_detector Mass Spectrometer gc_column->ms_detector tic Generate TIC ms_detector->tic mass_spec Acquire Mass Spectra ms_detector->mass_spec purity_calc Calculate Purity & Confirm Identity tic->purity_calc mass_spec->purity_calc

Caption: Workflow for GC-MS analysis of 3-MPA.

Spectroscopic Identity: Confirming the Molecular Blueprint

Spectroscopic techniques provide irrefutable evidence of a molecule's structure, acting as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of a 3-MPA reference standard.

  • Sample Preparation: Dissolve an accurately weighed amount of the 3-MPA standard (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2][7]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). The chemical shifts, signal multiplicities, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of 3-methoxyphenylacetic acid.[8]

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 3-MPA dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 process Process FID acquire_h1->process acquire_c13->process analyze Analyze Spectra (Shifts, Integrals) process->analyze confirm Confirm Structure analyze->confirm

Caption: Workflow for NMR structural confirmation of 3-MPA.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. For 3-MPA, the characteristic absorptions of the carboxylic acid and the substituted aromatic ring are key identifiers.

  • Sample Preparation: For a solid sample like 3-MPA, the Attenuated Total Reflectance (ATR) technique is often the most convenient and requires minimal sample preparation.[9] A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[10]

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is first recorded. Then, the sample spectrum is acquired.

  • Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands. For 3-MPA, key bands include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch from the carbonyl group (around 1700 cm⁻¹), and bands associated with the aromatic ring and the C-O stretch of the methoxy group.[11]

Mass Spectrometry: The Definitive Molecular Weight

Mass spectrometry provides a direct measurement of the molecular weight of a compound and can be used to confirm its elemental composition with high accuracy.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (LC-MS or GC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurement.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for 3-MPA in an LC-MS setup, typically observing the deprotonated molecule [M-H]⁻ in negative ion mode. For GC-MS, electron ionization (EI) is used, which results in more fragmentation and provides a characteristic fragmentation pattern.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. For 3-MPA (C₉H₁₀O₃), the expected monoisotopic mass is approximately 166.06 g/mol . HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition.

Absolute Purity by Thermal Analysis and qNMR

While chromatographic methods provide a measure of relative purity, other techniques can offer a more direct and often more accurate assessment of absolute purity.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline substance, the melting endotherm is sharp. The presence of impurities broadens this melting range and lowers the melting point. This phenomenon, known as melting point depression, can be used to calculate the absolute purity of the substance based on the Van't Hoff equation.[12][13]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small, accurately weighed amount of the 3-MPA reference standard (typically 1-3 mg) is hermetically sealed in an aluminum pan.

  • Thermal Program: The sample is heated at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Data Analysis: The melting endotherm is analyzed using specialized software that applies the Van't Hoff equation to the shape of the melting curve to calculate the mole percent of impurities. This method is particularly sensitive to eutectic impurities.

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary method for the determination of purity.[5] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity, the purity of the analyte can be calculated directly, without the need for a reference standard of the analyte itself.

  • Selection of Internal Standard: Choose a stable, non-reactive internal standard with sharp NMR signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the 3-MPA reference standard and the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions. This involves ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons between scans, leading to accurate integration.

  • Data Analysis: Integrate a well-resolved signal from 3-MPA and a signal from the internal standard. The purity of the 3-MPA can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

    • analyte = 3-MPA

Comparative Summary of Analytical Techniques

The following table provides a comparative overview of the different analytical techniques for the characterization and purity assessment of a 3-methoxyphenylacetic acid reference standard.

Technique Primary Purpose Strengths Limitations Typical Purity Value for 3-MPA
HPLC-UV Chromatographic PurityHigh resolution, robust, widely available, suitable for non-volatile compounds.Requires a reference standard for impurity identification, relative purity method.>99.5% (by area %)
GC-MS Chromatographic Purity & IdentificationHigh sensitivity, provides structural information from mass spectra.Requires derivatization for 3-MPA, potential for thermal degradation.>99.0% (by area %)[14]
NMR (¹H, ¹³C) Structural Elucidation & IdentificationUnambiguous structure confirmation, provides information on all proton- and carbon-containing components.Lower sensitivity compared to MS, may not detect non-proton/carbon containing impurities.-
FTIR Functional Group IdentificationFast, non-destructive, provides a molecular "fingerprint".Provides limited structural information, not suitable for complex mixture analysis.-
Mass Spectrometry Molecular Weight ConfirmationHigh sensitivity and accuracy (HRMS), confirms elemental composition.Provides limited information on isomeric impurities.-
DSC Absolute PurityDetermines absolute purity based on thermodynamic principles, does not require an impurity standard.Only applicable to crystalline solids, not suitable for amorphous materials or thermally unstable compounds.>99.8 mol%
qNMR Absolute PurityPrimary analytical method, highly accurate and precise, does not require a specific 3-MPA standard.Requires a certified internal standard, higher instrumentation cost.>99.5% (by mass)

Conclusion: An Integrated Approach to Ensuring Reference Standard Integrity

The characterization and purity assessment of a 3-methoxyphenylacetic acid reference standard is a rigorous process that necessitates the application of multiple, orthogonal analytical techniques. No single method can provide a complete picture. HPLC and GC-MS are indispensable for evaluating chromatographic purity and identifying potential organic impurities. NMR and FTIR provide unequivocal structural confirmation, while mass spectrometry verifies the molecular weight. For the definitive determination of absolute purity, DSC and qNMR offer powerful and complementary approaches.

By integrating the data from these diverse analytical methodologies, researchers, scientists, and drug development professionals can have the highest level of confidence in the quality and integrity of their 3-methoxyphenylacetic acid reference standard. This, in turn, underpins the validity of their experimental results and contributes to the overall quality and safety of the medicines they develop.

References

  • ICH Harmonised Tripartite Guideline. Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
  • ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients - Scientific guideline | European Medicines Agency (EMA).
  • Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatiz
  • 3-Methoxyphenylacetic acid | 1798-09-0 | A Chemtek.
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chrom
  • Unveiling the Carboxyl Signature: A Comparative Guide to FTIR Analysis - Benchchem.
  • Certific
  • 3-Methoxyphenylacetic Acid | CAS 1798-09-0 | SCBT.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell.
  • Mastering FTIR Spectroscopy: Sample Preparation and D
  • In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs | Journal of the American Chemical Society.
  • GC-MS determination of organic acids with solvent extraction after cation-exchange chrom
  • An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Publishing.
  • FT-IR Spectroscopy Study of the Polycarboxylic Acids Used for Paper Wet Strength Improvement | Industrial & Engineering Chemistry Research - ACS Public
  • Simplified Analysis of Aqueous Short Chain F
  • Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens | Clinical Chemistry | Oxford Academic.
  • Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column.
  • Purity Determination and DSC Tzero Technology - TA Instruments.
  • Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support.
  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester.
  • Determination of % purity of a compound by by Using DSC | PDF - Slideshare.
  • A Comparative Guide to the Validation of Analytical Methods for Determining FDCA Purity - Benchchem.
  • Guide to FT-IR Spectroscopy - Bruker.
  • Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB - MDPI.
  • A gas chromatographic-mass spectrometric (GC-MS) assay for 3-methoxy-4-hydroxyphenethyleneglycol and vanilmandelic acid in human serum - PubMed.
  • Comparison of various international guidelines for analytical method valid
  • CN102643192A - Preparation method of methoxyphenylacetic acid - Google P
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs.
  • Supporting Inform
  • 3-Methoxyphenylacetic acid = 99 1798-09-0 - Sigma-Aldrich.
  • Advances in Food Testing & Environmental Analysis Applic
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin

Sources

Comparative

evaluating binding affinity: 3-methoxyphenylacetic acid versus standard ligands

Evaluating Binding Affinity: 3-Methoxyphenylacetic Acid vs. Standard Ligands in Fragment-Based Drug Discovery Targeting Protein-Protein Interactions (PPIs) is notoriously difficult due to the large, flat, and featureless...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Binding Affinity: 3-Methoxyphenylacetic Acid vs. Standard Ligands in Fragment-Based Drug Discovery

Targeting Protein-Protein Interactions (PPIs) is notoriously difficult due to the large, flat, and featureless nature of binding interfaces. In Chronic Myeloid Leukemia (CML), the interaction between the chaperone protein Hsp70 and the pro-apoptotic protein Bim serves as a critical survival mechanism for cancer cells[1]. Disrupting this specific PPI requires highly calibrated ligands.

Fragment-Based Drug Discovery (FBDD) has emerged as a superior strategy for tackling such interfaces. Instead of screening massive, complex libraries of standard ligands, FBDD begins with ultra-small molecules (fragments) like 2[2]. While these fragments exhibit low absolute binding affinity, they form highly efficient, ideal interactions with specific "hot-spots" on the target protein[1].

This guide objectively compares the binding dynamics of the foundational fragment 3-MPAA against its highly optimized, standard ligand counterparts (e.g., biphenyl derivatives like JL-15)[3].

Part 1: The Mechanistic Rationale

Why begin with a weak binder like 3-MPAA ( Kd​≈1−3 mM ) when standard ligands achieve sub-micromolar affinities? The scientific causality lies in Ligand Efficiency (LE) .

LE measures the binding free energy contributed per heavy atom. High-throughput screening often yields bulky, lipophilic molecules that achieve high affinity through non-specific hydrophobic interactions, making them difficult to optimize into viable drugs. Conversely, 3-MPAA (MW: 166.17 g/mol ) is small enough to probe the precise topography of the Hsp70 Nucleotide-Binding Domain (NBD) without steric hindrance[2].

Through structural mapping, 3-MPAA was found to selectively anchor into a critical hot-spot defined by residues Leu94, Ile97, and Phe101[1]. By identifying this high-quality foundational interaction, medicinal chemists utilize scaffold hopping and fragment merging to systematically build standard ligands (such as JL-15, Kd​=123 nM )[3]. These optimized ligands maintain the ideal fragment contacts while expanding into adjacent pockets, exponentially increasing affinity without sacrificing specificity.

Part 2: Comparative Binding Data

The transition from a primary fragment to a standard therapeutic ligand involves a deliberate trade-off between molecular weight and binding affinity, while striving to maintain high ligand efficiency.

CompoundRole in Drug DiscoveryMolecular Weight (Da)Binding Affinity ( Kd​ )Ligand Efficiency (LE)*Primary Assay Method
3-MPAA Initial Fragment Hit166.17~1.5 mM~0.35 kcal/mol/HA 15 N-HSQC NMR
F-Mer-3 Merged Intermediate~380.00110 μM~0.28 kcal/mol/HADSF / NMR
JL-15 Optimized Standard Ligand>500.00123 nM~0.25 kcal/mol/HASPR / FP

*Note: Ligand Efficiency (LE) is approximated as ΔG per heavy atom (HA). A value >0.3 is considered excellent for a starting fragment.

Part 3: Self-Validating Experimental Protocols

Evaluating binding affinity requires distinct methodologies depending on the ligand's developmental stage. Below are the self-validating workflows for both fragments and standard ligands.

Protocol 1: 15 N-HSQC NMR Chemical Shift Perturbation (for 3-MPAA)

Rationale: 3-MPAA is a weak binder. Standard assays like Surface Plasmon Resonance (SPR) struggle with the fast off-rates of small fragments. NMR is the gold standard for detecting weak, transient interactions while providing residue-specific structural mapping[1]. Self-Validating Mechanism: A true hit will show a dose-dependent, linear chemical shift in the fast-exchange regime. Non-specific binding or aggregation will cause line broadening or random shifts, instantly invalidating false positives.

  • Sample Preparation: Express and purify 15 N-labeled Hsp70-NBD. Prepare a 50 μM protein sample in NMR buffer (50 mM phosphate, pH 7.4, 100 mM NaCl, 10% D2​O ).

  • Ligand Titration: Prepare a 100 mM stock of 3-MPAA in DMSO- d6​ . Titrate 3-MPAA into the protein sample at molar ratios of 0:1, 5:1, 10:1, 20:1, and 50:1.

  • Data Acquisition: Record 2D 15 N-HSQC spectra at 298 K for each titration point using a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Data Analysis: Calculate the combined chemical shift perturbation ( Δδ ) for each amide cross-peak. Map the perturbed residues onto the Hsp70 crystal structure to confirm hot-spot engagement (Leu94/Ile97/Phe101).

  • Affinity Calculation: Fit the dose-dependent Δδ values to a single-site binding isotherm to extract the Kd​ .

Protocol 2: Surface Plasmon Resonance (SPR) (for Standard Ligands like JL-15)

Rationale: Once 3-MPAA is optimized into a high-affinity standard ligand, the binding kinetics ( kon​ , koff​ ) become measurable. SPR provides real-time, label-free kinetic data[3]. Self-Validating Mechanism: The protocol uses a reference flow cell to subtract bulk refractive index changes. A high-quality 1:1 Langmuir binding fit (indicated by a low χ2 value) validates the mechanistic stoichiometry.

  • Sensor Chip Preparation: Immobilize purified Hsp70-NBD onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of ~2000 Response Units (RU). Block remaining active sites with ethanolamine.

  • Analyte Preparation: Dilute the standard ligand (JL-15) in running buffer (PBS-P+ with 5% DMSO) to a concentration series spanning 0.1× to 10× the expected Kd​ (e.g., 12.5 nM to 1000 nM).

  • Kinetic Analysis: Inject the analyte series over the active and reference flow cells at a flow rate of 30 μL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: Inject a short 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface between cycles.

  • Data Fitting: Double-reference the sensograms (subtract reference cell and zero-concentration blank) and fit the data to a 1:1 Langmuir binding model to determine kon​ , koff​ , and Kd​ .

Part 4: Visualizations

FBDD_Workflow A Fragment Library Screening B Hit Identification 3-MPAA (Kd ~1-3 mM) A->B NMR CSP C Fragment Merging (e.g., F-Mer-3) B->C Scaffold Hopping D Lead Optimization (JL-15, Kd=123 nM) C->D SPR / DSF

Fig 1: FBDD workflow transitioning from 3-MPAA fragments to optimized standard ligands.

Mechanism Hsp70 Hsp70 Chaperone (Target Protein) Complex Hsp70-Bim Complex (Apoptosis Inhibited) Hsp70->Complex Binds Bim Bim Protein (Pro-apoptotic) Bim->Complex Binds Apoptosis Apoptosis Induction (Cancer Cell Death) Complex->Apoptosis Inhibition Lifted Ligand Optimized Ligand (Derived from 3-MPAA) Ligand->Hsp70 Competes at Hot-spot Ligand->Complex Disrupts PPI

Fig 2: Mechanism of Hsp70-Bim PPI disruption by optimized ligands derived from 3-MPAA.

Part 5: References

  • (3-Methoxyphenyl)acetic acid | C9H10O3 | CID 15719. PubChem - NIH. [Link]

  • Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. ResearchGate.[Link]

  • Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein–Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Methoxyphenylacetic Acid

For researchers and drug development professionals, the integrity of scientific work extends to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides essential, step-by-step p...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific work extends to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-Methoxyphenylacetic acid (3-MPAA), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established safety standards and the inherent chemical properties of the compound.

Immediate Safety and Handling: The Foundation of Proper Disposal

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 3-Methoxyphenylacetic acid is paramount. This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

Essential PPE and Handling Precautions:

  • Eye Protection: Always wear safety glasses with side-shields or goggles that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Contaminated gloves should be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[5]

  • Protective Clothing: A lab coat or other impervious clothing is required to prevent skin contact.[5]

  • Respiratory Protection: All handling of solid 3-MPAA that may generate dust should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.[5][6]

Quantitative Data Summary for 3-Methoxyphenylacetic Acid

A clear understanding of the physicochemical properties of 3-MPAA is crucial for its safe handling and disposal. The following table summarizes key data for quick reference.

PropertyValueSource(s)
CAS Number 1798-09-0[1][4][7]
Molecular Formula C₉H₁₀O₃[4][8]
Molecular Weight 166.17 g/mol [4][7]
Appearance White to beige crystalline solid/powder[3][4]
Melting Point 65-69 °C[7]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][4]

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of 3-Methoxyphenylacetic acid is that it must be treated as hazardous chemical waste.[6][9] Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[1][10]

This protocol applies to pure, unused 3-MPAA or waste from an experimental procedure that is primarily the solid compound.

  • Waste Identification and Classification:

    • All unused or waste 3-MPAA must be classified as hazardous waste.[1] U.S. EPA guidelines for this determination are listed in 40 CFR 261.3.[1] It is imperative to also consult state and local hazardous waste regulations to ensure complete and accurate classification.[1]

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible container.[2][6] The original product container is often a suitable choice, provided it is in good condition and free from leaks or external contamination.[6]

    • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][2]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Methoxyphenylacetic Acid," and the associated hazards (e.g., "Irritant").[11]

  • Final Disposition:

    • Arrange for the collection and disposal of the container through a licensed professional waste disposal service.[5][9] Your institution's Environmental Health and Safety (EHS) department will provide specific procedures for hazardous waste pickup.

This protocol covers items such as gloves, weigh boats, paper towels, and other disposable materials contaminated with 3-MPAA.

  • Segregation:

    • Immediately segregate all contaminated materials from non-hazardous laboratory trash to prevent cross-contamination.[6]

  • Collection and Containment:

    • For items like gloves and paper towels, double-bag the materials in durable, labeled plastic bags.[6]

    • For sharps or items that could puncture a bag (e.g., contaminated glassware), use a rigid, puncture-resistant container.[6]

  • Labeling:

    • Clearly label the bag or container as "Hazardous Waste: 3-Methoxyphenylacetic Acid Debris" and include the date of accumulation.[6]

  • Final Disposition:

    • Dispose of the sealed and labeled container through your institution's hazardous waste program.[6]

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental release.

  • Immediate Response:

    • Ensure the area is well-ventilated and remove all sources of ignition.[1]

    • Wear the appropriate PPE as described in Section 1 before attempting to clean the spill.[1]

  • Containment and Cleanup:

    • For a solid spill, carefully sweep up or vacuum the material, avoiding dust formation, and place it into a suitable, labeled disposal container.[1][2]

    • Do not use water to clean up the bulk of a solid spill, as this can lead to environmental release if it enters drains.[12]

  • Containerization and Labeling:

    • Place all cleanup materials (including contaminated absorbent pads and PPE) into a sealed, labeled hazardous waste container. The label should clearly state "Spill Debris: 3-Methoxyphenylacetic Acid".[6]

  • Decontamination:

    • After the bulk of the spill has been removed, decontaminate the area with a suitable laboratory detergent and water.[6]

  • Final Disposition:

    • Arrange for the pickup of the spill debris container by your hazardous waste management provider.[6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 3-Methoxyphenylacetic acid and associated materials.

DisposalWorkflow cluster_start cluster_type cluster_containers cluster_end start Identify Waste Material (3-Methoxyphenylacetic Acid) solid_waste Unused/Waste Solid start->solid_waste Is it pure solid? contaminated_items Contaminated Labware (Gloves, Glassware, etc.) start->contaminated_items Are they contaminated items? spill Spill Residue start->spill Is it from a spill? solid_container Sealable, Labeled Hazardous Waste Container solid_waste->solid_container Containerize debris_container Puncture-Resistant Container or Double-Bag contaminated_items->debris_container Segregate & Containerize spill_container Sealed, Labeled Container for Spill Debris spill->spill_container Contain & Collect end_point Arrange Pickup by Licensed Waste Disposal Service solid_container->end_point debris_container->end_point spill_container->end_point caption Disposal decision workflow for 3-Methoxyphenylacetic acid.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-MethoxyPhenylAcetic Acid: Personal Protective Equipment and Safe Operational Protocols

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. 3-MethoxyPhenylAcetic Acid, a common reagent in organic synthesis, presen...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. 3-MethoxyPhenylAcetic Acid, a common reagent in organic synthesis, presents specific hazards that necessitate a thorough and proactive safety strategy. This guide moves beyond a simple checklist, providing a procedural and causal framework for its safe handling, grounded in established safety principles. Here, we will detail the essential personal protective equipment (PPE), operational workflows, and disposal plans to ensure both personal safety and experimental integrity.

Understanding the Hazards: Why Specific PPE is Crucial

3-MethoxyPhenylAcetic Acid is classified as a hazardous substance with the following primary risks:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation (Category 2/2A): The compound can cause significant and potentially damaging eye irritation upon contact.[1][2][3][4]

  • Respiratory Tract Irritation (Category 3): Inhalation of the dust or powder form may lead to irritation of the respiratory system.[1][2][4][5]

These hazards dictate a multi-faceted approach to personal protection, where engineering controls like fume hoods are the first line of defense, supplemented by a comprehensive PPE regimen.

Essential Personal Protective Equipment (PPE) Regimen

The selection of PPE is not arbitrary; it is a direct response to the specific chemical and physical properties of 3-MethoxyPhenylAcetic Acid. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[1][2][3][6][7]

Eye and Face Protection: The First Barrier Against Splashes and Aerosols

Given the serious eye irritation risk, robust eye and face protection is mandatory.[3][5]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 standards are required at all times.[8] They form a seal around the eyes, offering protection from accidental splashes of solutions or airborne powder, a critical feature when handling this compound.

  • Face Shield: When handling larger quantities (>1 liter) or performing operations with a higher risk of splashing (e.g., heating, sonicating, or transferring solutions), a face shield must be worn in addition to chemical splash goggles.[9][10][11] The face shield provides a secondary, broader barrier protecting the entire face.

Skin and Body Protection: Preventing Dermal Contact

To mitigate the risk of skin irritation, a comprehensive barrier is essential.

  • Gloves: Chemical-resistant gloves are required for all handling tasks. Nitrile or butyl rubber gloves are recommended for their resistance to a wide range of organic acids.[9] Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

  • Laboratory Coat: A long-sleeved, flame-resistant lab coat serves as the primary barrier for your body and clothing.[8][12] It should be fully buttoned to provide maximum coverage. For tasks involving significant splash potential, a chemical-resistant apron worn over the lab coat is advised.[11]

  • Full Coverage: Ensure no skin is exposed. Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[11]

Respiratory Protection: Mitigating Inhalation Risks

The potential for respiratory irritation from airborne dust is a key concern when handling the solid form of 3-MethoxyPhenylAcetic Acid.[4][5]

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of proper ventilation, such as a certified chemical fume hood.[5][11][12] All weighing and handling of the solid compound should be performed within a fume hood to contain dust and potential vapors.

  • Respirators: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is necessary.[8][9] The specific type of respirator and cartridge (e.g., a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges) should be determined by a formal risk assessment.[5]

Protection TypeEquipment SpecificationRationale & Use Case
Eye & Face Protection ANSI Z87.1 compliant chemical splash goggles. Face shield for high-splash-risk tasks.Protects against serious eye irritation from splashes and airborne dust. Required for all handling procedures.[8][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl Rubber).Prevents skin irritation from direct contact. Must be worn during all handling and disposal steps.[9][12]
Body Protection Long-sleeved, flame-resistant lab coat. Optional chemical-resistant apron.Provides a barrier against accidental spills and splashes, preventing skin contact and clothing contamination.[8][12]
Respiratory Protection Work within a chemical fume hood. If unavailable, a NIOSH-approved respirator with appropriate cartridges is required.Mitigates the risk of inhaling dust, which can cause respiratory tract irritation.[5][9]

Procedural Guidance: Safe Handling and Disposal Workflow

Adherence to a standardized workflow is critical for minimizing exposure and ensuring safety. The following protocol outlines the key steps for safely handling 3-MethoxyPhenylAcetic Acid from receipt to disposal.

Experimental Protocol: Safely Weighing and Preparing a Solution
  • Preparation & Pre-Donning Inspection: Before entering the lab, ensure you are wearing long pants and closed-toe shoes. Confirm the chemical fume hood is operational. Inspect all required PPE (goggles, face shield, gloves, lab coat) for defects.

  • Donning PPE: In a designated clean area, don your lab coat, followed by chemical splash goggles. Finally, don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Work Area Setup: Perform all subsequent steps inside a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any potential spills. Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.).

  • Weighing the Compound: Carefully open the container of 3-MethoxyPhenylAcetic Acid. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid generating dust by using slow, deliberate movements. Close the primary container immediately after dispensing.

  • Solution Preparation: Place the weigh boat into the designated beaker. Slowly add the solvent, rinsing the weigh boat to ensure a complete transfer. Stir the solution until the solid is fully dissolved.

  • Post-Handling & Doffing PPE: Once the task is complete, clean all equipment. Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Remove your goggles and lab coat. Wash your hands thoroughly with soap and water.[1]

  • Waste Disposal: Dispose of all contaminated materials (gloves, weigh boat, absorbent liner) in a designated, sealed hazardous waste container.[1][2]

prep 1. Preparation - Verify fume hood function - Inspect PPE for integrity don 2. Don PPE - Lab Coat - Goggles - Gloves prep->don Proceed to Donning handle 3. Chemical Handling (Inside Fume Hood) - Weigh solid - Prepare solution don->handle Enter Work Area decon 4. Decontamination - Clean workspace - Segregate waste handle->decon Task Complete doff 5. Doff PPE - Gloves -> Goggles -> Coat - Wash hands thoroughly decon->doff Area is Clean dispose 6. Waste Disposal - Place sealed waste container in designated accumulation area doff->dispose Personnel is Safe

Caption: Safe Handling and Disposal Workflow for 3-MethoxyPhenylAcetic Acid.

Operational and Disposal Plans

Spill Response: In the event of a spill, evacuate unprotected personnel from the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[1] Ensure the area is well-ventilated during cleanup. Do not let the product enter drains.

Disposal Plan: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste under local, state, or federal regulations.[1] All waste containing 3-MethoxyPhenylAcetic Acid, including contaminated PPE and spill cleanup materials, must be collected in a clearly labeled, sealed container. This container should be stored in a designated satellite accumulation area until it is collected by an approved waste disposal contractor.[1][2] Never dispose of this chemical down the drain.

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can effectively mitigate the risks associated with 3-MethoxyPhenylAcetic Acid, fostering a secure environment for groundbreaking research.

References

  • Safety Data Sheet 3-Methoxyphenylacetic acid. (n.d.). metasci. Retrieved from [Link]

  • (3-Methoxyphenyl)acetic acid | C9H10O3 | CID 15719. (n.d.). PubChem - NIH. Retrieved from [Link]

  • What PPE Should You Wear When Handling Acid 2024? (2025, January 7). LeelineWork. Retrieved from [Link]

  • Top 5 Safety Tips When Working with Acidic Liquids. (2024, April 16). INNOVEDA. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Environmental Health and Safety - Dartmouth. Retrieved from [Link]

  • Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. (2016, April 20). Retrieved from [Link]

Sources

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